Product packaging for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine(Cat. No.:CAS No. 814918-95-1)

5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B1519723
CAS No.: 814918-95-1
M. Wt: 249.52 g/mol
InChI Key: IKCKRHCJPVDELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS 814918-95-1) is a high-value heteroaromatic building block with a molecular formula of C 6 H 2 BrClN 2 S and a molecular weight of 249.52 g/mol [ 1 ]. This compound features a fused thieno[2,3- d ]pyrimidine core structure, which is synthetically versatile due to the presence of both bromo and chloro substituents at the 4 and 5 positions. These halogens offer distinct reactivity profiles, allowing for sequential, site-selective cross-coupling reactions and functional group transformations, making it an essential intermediate in exploratory organic and medicinal chemistry [ 6 ]. Its primary research value lies in the rational design and synthesis of novel bioactive molecules. As a key scaffold, it is instrumental in creating potential kinase inhibitors, epigenetic modulators, and other targeted therapeutic agents [ 6 ]. The compound has been successfully utilized in synthetic routes, such as lithiation reactions, to generate further functionalized derivatives, demonstrating its utility in complex molecular assembly [ 6 ]. Computational chemistry data predicts this molecule has high gastrointestinal absorption and is brain-blood barrier permeable, which is a valuable consideration in early-stage drug discovery for central nervous system (CNS) targets [ 9 ]. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use [ 7 ]. Safe handling procedures must be followed. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Generally, this compound carries the GHS signal word "Warning" and may be harmful if swallowed (H302) [ 1 ][ 4 ]. It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes [ 3 ]. For optimal stability, the compound should be stored in a sealed container under an inert atmosphere, protected from light, and at cool temperatures (between 2-8°C) [ 1 ][ 7 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClN2S B1519723 5-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 814918-95-1

Properties

IUPAC Name

5-bromo-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCKRHCJPVDELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670293
Record name 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814918-95-1
Record name 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry. As a bioisostere of purine, its scaffold is frequently employed in the design of targeted therapeutics, most notably protein kinase inhibitors.[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-tested synthesis protocol, and a comprehensive examination of its chemical reactivity. The strategic importance of its two distinct halogen atoms—a reactive chlorine at the C4 position and a versatile bromine at the C5 position—is highlighted, offering a blueprint for the rational design of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. This arrangement imparts a unique electronic character, making it an attractive scaffold for interacting with biological targets. The presence of two key reactive handles—a chlorine atom susceptible to nucleophilic aromatic substitution and a bromine atom amenable to transition-metal-catalyzed cross-coupling—makes it an exceptionally versatile intermediate.[2][3]

Key Identifiers and Properties

A summary of the core physicochemical properties and identifiers for this compound is presented below. These values are compiled from established chemical databases and supplier information.[1][4]

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 814918-95-1[5][6]
Molecular Formula C₆H₂BrClN₂S[4]
Molecular Weight 249.52 g/mol [1]
Physical Form Tan solid[5][7]
Melting Point Not explicitly reported in surveyed literature.
Boiling Point 345.5 °C at 760 mmHg (Predicted)[4]
Density 1.955 g/cm³ (Predicted)[4]
XLogP3 3.2[4]
SMILES C1=C(C2=C(S1)N=CN=C2Cl)Br[1]
InChIKey IKCKRHCJPVDELP-UHFFFAOYSA-N[1]
Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for this verification.

  • ¹H NMR (400 MHz, Chloroform-d) : δ 8.85 (s, 1H), 7.64 (s, 1H).[5][7]

Causality Behind the Spectrum: The ¹H NMR spectrum is remarkably simple and diagnostic. The singlet at δ 8.85 ppm corresponds to the proton at the C2 position of the pyrimidine ring, which is significantly deshielded by the adjacent nitrogen atoms. The singlet at δ 7.64 ppm corresponds to the proton at the C6 position on the thiophene ring. The absence of other signals confirms the substitution pattern.

Synthesis Protocol

The most reliable synthesis of this compound does not proceed via direct halogenation but through a clever base-mediated rearrangement of its isomer, 6-bromo-4-chlorothieno[2,3-d]pyrimidine. This method leverages the kinetic and thermodynamic properties of lithiated intermediates.

Synthesis via LDA-Mediated Rearrangement

This protocol is adapted from established literature procedures and provides a robust method for obtaining the target compound.[5][8] The core of this synthesis is the use of Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to deprotonate the substrate at an extremely low temperature, which facilitates a rearrangement to the more thermodynamically stable 5-bromo isomer.

G Workflow for the Synthesis of this compound cluster_0 Step 1: LDA Formation cluster_1 Step 2: Rearrangement Reaction cluster_2 Step 3: Work-up & Purification Diisopropylamine Diisopropylamine Add_nBuLi Add n-BuLi (1.5 eq) Diisopropylamine->Add_nBuLi Anhydrous THF, 0 °C LDA_Solution LDA Solution Ready Add_nBuLi->LDA_Solution Stir for 1 hr Add_LDA Add LDA Solution (1.8 eq) dropwise LDA_Solution->Add_LDA Starting_Material 6-Bromo-4-chlorothieno[2,3-d]pyrimidine in Anhydrous THF Cool_SM Cool_SM Starting_Material->Cool_SM Cool to -78 °C Cool_SM->Add_LDA Under N₂ atmosphere Stir_Reaction Stir for 1 hr Add_LDA->Stir_Reaction Maintain at -78 °C Quench Quench Stir_Reaction->Quench Quench with H₂O/THF Warm_and_Extract Pour into H₂O, Extract with CH₂Cl₂ Quench->Warm_and_Extract Warm to 0 °C Dry_and_Concentrate Dry (Na₂SO₄), Concentrate Warm_and_Extract->Dry_and_Concentrate Combine organic phases Chromatography Silica Gel Chromatography (20% EtOAc/Hexane) Dry_and_Concentrate->Chromatography Crude yellow solid Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow from starting material to final product.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions, Schlenk line or inert atmosphere setup

  • Silica gel for column chromatography

Protocol:

  • LDA Preparation: To a solution of diisopropylamine (1.8 eq.) in anhydrous THF at 0 °C, slowly add n-butyllithium (1.5 eq.). Allow the solution to stir at this temperature for 1 hour to ensure complete formation of LDA.[5]

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition & Reaction: Slowly transfer the prepared LDA solution from Step 1 into the solution of the starting material at -78 °C. Maintain vigorous stirring and keep the temperature at -78 °C for 1 hour.[5]

  • Quenching: Quench the reaction by the slow addition of a mixture of water and THF.

  • Work-up: Allow the reaction mixture to warm to 0 °C, then pour it into water. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.[9]

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude yellow solid. Purify this crude material by silica gel column chromatography, eluting with a gradient of 20% ethyl acetate in hexane to afford the pure this compound as a tan solid.[5]

Experimental Rationale: The use of -78 °C is critical to control the highly exothermic deprotonation and prevent side reactions. LDA is the base of choice because its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring it only functions as a proton abstractor. The aqueous work-up protonates the anionic intermediate and allows for extraction into an organic solvent.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for a programmed, stepwise functionalization of the scaffold, which is a cornerstone of modern drug discovery. The general reactivity trend in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl, while the C4 position is highly activated for nucleophilic aromatic substitution (SₙAr).[3][10][11]

G cluster_C5 C5 Position (Thiophene Ring) cluster_C4 C4 Position (Pyrimidine Ring) Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Suzuki Selective C-Br Activation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst, Base) Start->Sonogashira Selective C-Br Activation SNAr Nucleophilic Aromatic Substitution (SNAr) (R-NH₂, Base) Start->SNAr Activated C-Cl Site Product_Suzuki 5-Aryl-4-chlorothieno[2,3-d]pyrimidine Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-4-chlorothieno[2,3-d]pyrimidine Sonogashira->Product_Sonogashira Product_SNAr 5-Bromo-4-aminothieno[2,3-d]pyrimidine SNAr->Product_SNAr

Caption: Key reactivity pathways of the title compound.

Selective Cross-Coupling at the C5-Bromo Position

The C5-bromo bond is significantly more reactive towards the oxidative addition step in palladium-catalyzed cross-coupling cycles than the C4-chloro bond.[10] This allows for selective functionalization at the thiophene ring while preserving the chlorine for subsequent reactions.

Representative Protocol: Suzuki-Miyaura Coupling This protocol is based on established methods for selective Suzuki coupling on similar bromo-chloro-heterocyclic systems.[2]

  • Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) and heat the reaction (e.g., 80-100 °C) while monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Causality Behind Selectivity: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the kinetically favored site for oxidative addition by the Pd(0) catalyst. Careful selection of a mild catalyst and base system prevents competitive reaction at the C-Cl position.

Nucleophilic Aromatic Substitution (SₙAr) at the C4-Chloro Position

The C4 position of the pyrimidine ring is electron-deficient due to the electron-withdrawing effect of the two ring nitrogens. This makes the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SₙAr).[11] This reaction is particularly valuable for introducing amine functionalities, a common feature in kinase inhibitors.

Representative Protocol: Amination This protocol is based on general procedures for SₙAr reactions on activated chloropyrimidines.[12]

  • Setup: In a flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or an alcohol like isopropanol.

  • Reagent Addition: Add the desired primary or secondary amine nucleophile (1.1-1.5 eq.).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to act as an acid scavenger for the HCl generated.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water to precipitate the product or extract with an appropriate organic solvent. Wash, dry, and purify by crystallization or column chromatography.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The aromaticity is then restored by the elimination of the chloride ion.[12]

Applications in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. Its structural similarity to adenine allows it to effectively target the ATP-binding site of many protein kinases, enzymes that are often dysregulated in diseases like cancer.[1] this compound serves as a key starting point for building libraries of potent and selective kinase inhibitors.[13]

By using the orthogonal reactivity described above, medicinal chemists can systematically explore the structure-activity relationship (SAR):

  • Diversity at C4: A wide array of amines can be introduced via SₙAr to interact with the "hinge region" of the kinase ATP-binding site.

  • Diversity at C5: A variety of aryl or alkyl groups can be installed via Suzuki or other cross-coupling reactions to probe deeper pockets of the active site, enhancing potency and selectivity.

This dual-functionalization strategy allows for the rapid generation of novel chemical entities with tailored pharmacological profiles, making this compound an invaluable tool in the development of next-generation targeted therapies.

Safety and Handling

This compound is a research chemical and should be handled with appropriate precautions.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[4]

References

An In-depth Technical Guide to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Thieno[2,3-d]pyrimidine

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The thieno[2,3-d]pyrimidine core is one such "privileged scaffold." Structurally, it serves as a bioisostere of purine, the fundamental heterocyclic system found in adenine and guanine, the building blocks of DNA and RNA.[1][2] This inherent mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively compete with endogenous ligands, particularly adenosine triphosphate (ATP), for the active sites of enzymes. This has rendered the scaffold a cornerstone in the development of a multitude of therapeutic agents, most notably protein kinase inhibitors targeting cancers and inflammatory diseases.[2][3][4][5][6]

Within this important class of heterocycles, 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS No. 814918-95-1) stands out as a uniquely versatile and powerful intermediate. Its strategic di-halogenation provides medicinal chemists with two distinct and orthogonally reactive handles. The chlorine atom at the C4 position is primed for nucleophilic aromatic substitution, while the bromine atom at the C5 position is an ideal substrate for palladium-catalyzed cross-coupling reactions. This differential reactivity is not a mere convenience; it is the key that unlocks the door to systematic, selective, and efficient elaboration of the core structure, enabling the synthesis of vast chemical libraries and the precise tuning of pharmacological properties. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal building block for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Spectral Data

A foundational understanding of a chemical reagent begins with its fundamental properties. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 814918-95-1[7][8][9][10]
Molecular Formula C₆H₂BrClN₂S[8][10][11]
Molecular Weight 249.52 g/mol [8][10][12]
Appearance Tan or Yellow Solid
¹H NMR (400 MHz, CDCl₃) δ 8.85 (s, 1H), 7.64 (s, 1H)[7][12]
Topological Polar Surface Area (TPSA) 41.9 Ų[13]
XLogP3 3.2[10][11]

Section 2: Synthesis of the Core Intermediate

The preparation of this compound is efficiently achieved from a regioisomeric precursor, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, via a directed ortho-metalation (DoM) strategy.[7][14] This transformation hinges on the precise control of reactivity through the use of a strong, sterically hindered base at cryogenic temperatures.

cluster_0 Synthesis Workflow start 6-Bromo-4-chlorothieno[2,3-d]pyrimidine in THF lda 1. LDA, THF, -78 °C 2. Quench (e.g., H₂O or NH₄Cl) start->lda Deprotonation product This compound lda->product Bromine Migration & Workup

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Bromine Migration

This protocol is a representative procedure based on published methods.[7][14]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 15 mL). Cool the flask to -50 °C.

  • LDA Formation: Slowly add n-butyllithium (2.5 M in hexanes, 3.0 mL, 7.6 mmol) to a solution of diisopropylamine (1.1 mL, 7.8 mmol) in the cooled THF. Allow the solution to warm to 0 °C for 10 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Substrate Addition: Cool the freshly prepared LDA solution to a deep cold bath (-90 to -100 °C). In a separate flask, dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (2.0 g, 8.0 mmol) in anhydrous THF (30 mL) and add this solution dropwise to the LDA solution, maintaining the internal temperature below -90 °C.

  • Reaction: Stir the resulting mixture at -90 to -100 °C for 45-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mixture of water and THF.[7][14]

  • Workup and Isolation: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is a yellow or tan solid.[7] It can be purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetonitrile) to yield the pure this compound.[7][14]

Causality Behind Experimental Choices
  • LDA as Base: A strong, non-nucleophilic base like LDA is critical. It is powerful enough to deprotonate the C-H bond on the thiophene ring but is too sterically hindered to act as a nucleophile and displace the chloro or bromo substituents.

  • Cryogenic Temperature (-78 to -100 °C): This is the most crucial parameter. It ensures kinetic control, directing the deprotonation to the most acidic proton at the C5 position. The extreme cold stabilizes the resulting organolithium intermediate, preventing decomposition and side reactions, and facilitates the subsequent intramolecular bromine migration upon quenching.

Section 3: Orthogonal Reactivity and Synthetic Strategy

The immense synthetic value of this compound lies in the differential reactivity of its two halogen atoms. This allows for a programmed, stepwise functionalization of the scaffold, a strategy known as selective or orthogonal synthesis.

Caption: Selective functionalization pathways for the title compound.

  • C4-Cl Bond Reactivity (SNAr): The chlorine atom at the C4 position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, activating the C4 position towards Nucleophilic Aromatic Substitution (SNAr) . This pathway is ideal for introducing nitrogen (amines), oxygen (alcohols), and sulfur (thiols) nucleophiles.[15]

  • C5-Br Bond Reactivity (Cross-Coupling): The bromine atom is attached to the more electron-rich thiophene ring. This C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions . This follows the general reactivity trend for aryl halides (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl). This site is preferentially used for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds.[15][16]

This orthogonality allows a chemist to first perform a cross-coupling reaction at the C5 position under conditions that leave the C4-Cl bond untouched, and then subsequently introduce a nucleophile at the C4 position.

Section 4: Key Protocols for Derivatization

The following protocols are representative workflows for the selective functionalization of this compound, forming the basis for the synthesis of advanced intermediates and final drug candidates.

Protocol 1: Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a paramount reaction in medicinal chemistry for forging aryl-amine bonds.[17][18] The higher reactivity of the C-Br bond allows for selective amination at the C5 position.

cluster_workflow Buchwald-Hartwig Amination Workflow prep Inert Atmosphere Setup (N₂ or Ar) reagents Add Substrate, Amine, Base (e.g., NaOtBu) prep->reagents catalyst Add Pd Precatalyst & Ligand (e.g., XPhos) reagents->catalyst reaction Heat Reaction Mixture (e.g., Toluene, 100 °C) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Quench, Extract, & Dry monitor->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Representative Protocol (Selective Amination at C5):

This protocol is a generalized starting point based on conditions for analogous dihalogenated heterocycles and may require optimization.[16]

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent & Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 5-amino-4-chlorothieno[2,3-d]pyrimidine derivative.

Causality Explained:

  • Bulky Ligands (e.g., XPhos, RuPhos): These ligands are essential to promote both the oxidative addition of the aryl bromide to the Pd(0) center and the final, sterically demanding reductive elimination step that forms the C-N bond and regenerates the active catalyst.[16][19]

  • Strong Base (e.g., NaOtBu): The base's role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that is necessary prior to reductive elimination.[18]

Section 5: Application in Kinase Inhibitor Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a proven "hinge-binder" in protein kinase inhibitors.[2] Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. In many cancers, these enzymes are overactive. Thieno[2,3-d]pyrimidine-based molecules are designed to sit in the ATP-binding pocket of the kinase, with the pyrimidine nitrogens typically forming crucial hydrogen bonds with the "hinge region" of the enzyme, mimicking the interactions of adenine.

cluster_binding Kinase Hinge-Binding Concept core Thieno[2,3-d]pyrimidine Core core->hbond1 H-Bond core->hbond2 H-Bond hinge Kinase Hinge Region (Backbone Amides)

Caption: The thienopyrimidine scaffold as an ATP-mimetic hinge binder.

The substituents installed at the C4 and C5 positions using the chemistry described above are then directed towards other regions of the ATP pocket to grant potency and, critically, selectivity for the target kinase over the hundreds of other kinases in the human kinome. This scaffold has been successfully employed to develop potent inhibitors of numerous clinically relevant kinases, including:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key target in anti-angiogenic cancer therapy.[3]

  • EGFR: Epidermal Growth Factor Receptor, a target in various epithelial cancers.[5][20]

  • PI3K: Phosphoinositide 3-kinase, a central node in cell growth and survival signaling pathways.[4]

  • FGFR1: Fibroblast Growth Factor Receptor 1, implicated in various developmental syndromes and cancers.[2]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its value is derived from the predictable and controllable orthogonal reactivity of its C4-chloro and C5-bromo substituents. This feature provides researchers with a reliable and strategic platform for the synthesis of sophisticated molecular architectures. By mastering the selective functionalization of this core, scientists can efficiently navigate chemical space to develop novel kinase inhibitors and other therapeutics, ultimately accelerating the journey from a laboratory concept to a potentially life-saving medicine.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine ring system, is of particular interest due to its prevalence in molecules targeting a wide array of biological pathways, including kinases and phosphodiesterases.[1][2][3] 5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a key synthetic intermediate, a versatile building block whose specific halogenation pattern allows for differential reactivity and subsequent functionalization in the synthesis of complex target molecules.[4][5]

The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical checkpoint in the drug discovery workflow. A flawed structural assignment can invalidate biological data and derail a research program. This guide provides a comprehensive, multi-technique strategy for the rigorous structure elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the choice of analytical techniques and the logical interpretation of the resulting data to build an unassailable structural proof.

Pillar 1: Foundational Analysis - Molecular Formula and Mass Spectrometry

The first step in elucidating any molecular structure is to determine its elemental composition and molecular weight. This establishes the fundamental building blocks we must account for.

Molecular Formula: C₆H₂BrClN₂S[4][6][7] Molecular Weight: 249.52 g/mol [6][7] Monoisotopic Mass: 247.88106 Da[7]

While classical elemental analysis can provide the percentage of C, H, and N, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and providing the first piece of structural evidence.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios to a very high degree of precision (typically <5 ppm). This accuracy allows for the confident determination of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. For a halogenated compound like this compound, MS provides the definitive signature of the halogen atoms present.

Expected Outcome & Interpretation: The most critical feature in the mass spectrum is the isotopic pattern of the molecular ion ([M]⁺). The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a highly characteristic cluster of peaks.

  • [M]⁺: The peak corresponding to the lightest isotopes (C₆H₂⁷⁹Br³⁵ClN₂S) at m/z ~247.88.

  • [M+2]⁺: A peak of nearly equal or slightly higher intensity, resulting from the presence of either ⁸¹Br or ³⁷Cl.

  • [M+4]⁺: A smaller peak corresponding to the presence of both heavy isotopes (⁸¹Br and ³⁷Cl).

This unique M, M+2, M+4 pattern is an unambiguous indicator of a molecule containing one bromine and one chlorine atom. The precise mass measurement from HRMS will confirm the elemental composition, while this isotopic signature validates the presence and number of halogen atoms.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • Infusion: The sample is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Positive ion mode is typically used.

  • Instrument Parameters (Example):

    • Ion Source: ESI (Positive Mode)

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 6.0 L/min

    • Drying Gas Temperature: 200 °C

    • Analyzer: Time-of-Flight (TOF) or Orbitrap

    • Mass Range: m/z 50-500

  • Data Analysis: Calibrate the resulting spectrum against a known standard. Calculate the theoretical exact mass for C₆H₂BrClN₂S and compare it to the measured mass of the most abundant isotopic peak. The error should be less than 5 ppm. Analyze the isotopic distribution to confirm the Br/Cl pattern.

Pillar 2: The Core Framework - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[8][9] For this compound, a combination of 1D and 2D NMR experiments provides a complete picture of the H-C framework.

¹H NMR Spectroscopy

Expected Outcome & Interpretation: The structure possesses only two aromatic protons, leading to a simple but informative spectrum. Published data confirms this, with a spectrum in Chloroform-d (CDCl₃) showing two singlets.[6][10]

  • δ 8.85 (s, 1H): This downfield chemical shift is characteristic of the H-2 proton on the pyrimidine ring. Its position is influenced by the strong deshielding effect of the two adjacent electronegative nitrogen atoms.

  • δ 7.64 (s, 1H): This signal corresponds to the H-6 proton on the thiophene ring.

  • Multiplicity (Singlets): The observation of both signals as singlets is a crucial piece of data. It confirms that neither proton has a neighboring proton (a ¹H-¹H coupling partner) on an adjacent carbon, which is perfectly consistent with the proposed substitution pattern.

¹³C NMR Spectroscopy

Expected Outcome & Interpretation: The molecule has six chemically non-equivalent carbon atoms, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Pyrimidine Carbons: Carbons within the pyrimidine ring (C-2, C-4, C-7a, C-8a) are expected in the δ 150-160 ppm range. The carbon bonded to chlorine (C-4) will be significantly deshielded.

  • Thiophene Carbons: Carbons in the thiophene ring (C-5, C-6, C-3a) will appear in the aromatic region (δ 110-140 ppm). The carbon bonded to bromine (C-5) will be found in this region.

  • Quaternary Carbons: Four of the six carbons are quaternary (C-4, C-5, C-7a, C-3a), and will typically show lower intensity signals compared to the protonated carbons (C-2, C-6).

2D NMR: HMBC for Unambiguous Connectivity

Causality of Choice: While 1D NMR suggests the structure, it does not definitively prove the connectivity between the protons and the full carbon skeleton. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It detects long-range (2- and 3-bond) couplings between protons and carbons, allowing us to piece the molecular puzzle together.

Key Expected Correlations:

  • H-2 (δ 8.85): Should show correlations to the quaternary carbons C-4 and C-7a, linking the pyrimidine proton to the fused ring system and the chloro-substituted carbon.

  • H-6 (δ 7.64): Should show correlations to the bromo-substituted carbon C-5 and the bridgehead carbon C-7a. This correlation is vital as it definitively connects the thiophene proton to the pyrimidine ring across the fusion point.

This pattern of cross-peaks in the HMBC spectrum serves as a self-validating system, leaving no doubt about the isomeric identity of the compound.

Table 1: Summary of Spectroscopic Data for this compound

TechniqueData PointObserved/Expected ValueInterpretation
HRMS [M+H]⁺ (Exact Mass)248.8883 (for ⁷⁹Br, ³⁵Cl)Confirms molecular formula C₆H₂BrClN₂S
Isotopic PatternM, M+2, M+4Confirms presence of one Br and one Cl atom
¹H NMR Chemical Shiftδ 8.85 (s, 1H)H-2 proton on pyrimidine ring
Chemical Shiftδ 7.64 (s, 1H)H-6 proton on thiophene ring
¹³C NMR Predicted Shiftsδ ~150-160 ppmPyrimidine ring carbons (C-2, C-4, C-7a)
Predicted Shiftsδ ~110-140 ppmThiophene ring carbons (C-5, C-6, C-3a)
HMBC Key CorrelationH-2 ↔ C-4, C-7aLinks pyrimidine proton to fusion and chloro-carbon
Key CorrelationH-6 ↔ C-5, C-7aLinks thiophene proton to fusion and bromo-carbon
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming to obtain sharp signals.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to obtain a good signal-to-noise ratio for the quaternary carbons.

  • HMBC Spectrum Acquisition: Use a standard pulse program for HMBC (e.g., hsqcetgplp on a Bruker instrument). Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS).

Pillar 3: Corroborative and Definitive Techniques

While MS and NMR provide the bulk of the evidence, IR spectroscopy offers corroborative data, and X-ray crystallography provides the ultimate, unambiguous proof of structure.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2] In this case, its value lies in confirming the expected bond types and the absence of others.

Expected Outcome & Interpretation:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹: A series of sharp absorptions corresponding to the C=C and C=N stretching of the fused aromatic ring system.

  • < 800 cm⁻¹ (Fingerprint Region): C-Cl and C-Br stretching bands are expected here, though they can be difficult to assign definitively.

  • Absence of Signals: Critically, the absence of strong, broad bands in the ~3200-3600 cm⁻¹ region confirms the lack of O-H or N-H groups, and the absence of a strong band at ~1700 cm⁻¹ rules out a carbonyl (C=O) group.

X-ray Crystallography

Causality of Choice: X-ray crystallography is the gold standard for structure determination.[1][11] It provides a precise 3D map of atomic positions in a single crystal, yielding definitive information on connectivity, bond lengths, bond angles, and stereochemistry.[11] If a suitable crystal can be grown, this technique removes all ambiguity.

Expected Outcome & Interpretation: The diffraction data would be solved to produce an electron density map that confirms the planar, fused thieno[2,3-d]pyrimidine core. It would show the precise locations of the bromine atom at C-5 and the chlorine atom at C-4, providing the final, incontrovertible proof of the compound's structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer head and place it on the diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial structural model.[12]

  • Refinement: Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated 3D structure.

Visualizing the Elucidation Workflow

A logical, sequential approach is key to efficient structure elucidation. The following workflow illustrates how each piece of analytical data builds upon the last to create a comprehensive structural proof.

Elucidation_Workflow cluster_synthesis Start cluster_initial Step 1: Foundational Analysis cluster_core Step 2: Core Structure & Connectivity cluster_final Step 3: Confirmation & Final Proof Synthesis Synthesis & Purification MS Mass Spectrometry (HRMS) Confirms: Molecular Formula Identifies: Br & Cl Isotopes Synthesis->MS NMR_1H 1D ¹H NMR Identifies: Proton count & environment MS->NMR_1H NMR_13C 1D ¹³C NMR Identifies: Carbon count NMR_1H->NMR_13C NMR_2D 2D HMBC / HSQC Confirms: C-H Connectivity Map NMR_13C->NMR_2D IR IR Spectroscopy Confirms: Functional Groups (or absence thereof) NMR_2D->IR Xray X-Ray Crystallography Provides: Unambiguous 3D Structure IR->Xray Final Structure Elucidated Xray->Final

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula and the presence of key halogen atoms. 1D and 2D NMR spectroscopy then map the precise atomic connectivity, resolving any isomeric ambiguity. Finally, IR spectroscopy offers corroborative functional group data, while X-ray crystallography stands as the ultimate arbiter for absolute structural proof. Following this rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development and chemical research.

References

5-Bromo-4-chlorothieno[2,3-d]pyrimidine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Versatile Intermediate in Modern Medicinal Chemistry

Introduction

In the landscape of pharmaceutical research and development, the strategic design of complex molecules hinges on the availability of versatile and reactive chemical building blocks. This compound stands out as a pivotal synthetic intermediate, offering chemists a scaffold endowed with two distinct and orthogonally reactive halogenated positions. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, making it a privileged structure in medicinal chemistry for targeting a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, designed for researchers, scientists, and professionals in drug development.

The strategic placement of a chlorine atom at the 4-position and a bromine atom at the 5-position allows for a sequence of selective functionalizations. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo group is primed for various palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, enabling the systematic and controlled elaboration of the core structure to access diverse and complex molecular architectures, including those found in potent therapeutic agents.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 814918-95-1[4][5][6]
Molecular Formula C₆H₂BrClN₂S[4][5]
Molecular Weight 249.52 g/mol [4][6]
Boiling Point 345.5 ± 37.0 °C at 760 mmHg[5][6]
Density 1.955 ± 0.06 g/cm³[5]
XLogP3 3.2[4][5]
Safety and Handling

This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.[4] Always consult the full Safety Data Sheet (SDS) before use.[7][8][9]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • Work in a well-ventilated fume hood.[7][10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (butyl rubber or neoprene recommended), and a lab coat.[7][8]

  • Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • Wash hands thoroughly after handling.[7][9]

  • Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5][6]

Synthesis of the Intermediate

The preparation of this compound is typically achieved from its isomer, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, via a halogen dance reaction facilitated by a strong base like lithium diisopropylamide (LDA). This transformation involves deprotonation and subsequent rearrangement.

G cluster_0 Synthesis Workflow A 6-Bromo-4-chlorothieno[2,3-d]pyrimidine (Starting Material) C Cool Starting Material Solution to -78 to -100 °C A->C B Prepare LDA Solution (n-BuLi + Diisopropylamine in THF) D Slowly Add LDA Solution to Starting Material B->D C->D E Reaction Stirring (1 hour at low temp) D->E F Quench Reaction (e.g., aq. NH4Cl) E->F G Work-up & Extraction (DCM or EtOAc) F->G H Purification (Silica Gel Chromatography) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[11][12]

  • LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon), dissolve diisopropylamine (1.8 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.5 eq.) dropwise. Allow the solution to stir at 0 °C for 30-60 minutes to form the LDA solution.

  • Reaction Setup: In a separate flame-dried flask, dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF.

  • Reaction Execution: Cool the solution of the starting material to between -78 °C and -100 °C using a dry ice/acetone or liquid nitrogen bath. Slowly transfer the freshly prepared LDA solution to the cooled starting material solution via cannula or a dropping funnel.

  • Monitoring: Stir the resulting mixture vigorously at this low temperature for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mixture of water and THF.[11][12]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.[11]

Core Reactivity and Key Transformations

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring activates the C4-chloro atom for nucleophilic aromatic substitution (SNAr), while the C5-bromo atom on the thiophene ring is the preferred site for palladium-catalyzed cross-coupling reactions.

G cluster_0 SNA_r Reactions cluster_1 Pd-Catalyzed Cross-Coupling main This compound C4-Cl (Electrophilic Site) C5-Br (Coupling Site) snar_node Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) main:f1->snar_node  Highly Reactive suzuki Suzuki Coupling (C-C Bond Formation) main:f2->suzuki  Selective Coupling buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main:f2->buchwald

Caption: Differential reactivity of the C4 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is readily displaced by a wide range of nucleophiles. This reactivity is analogous to that observed in other 4-chloropyrimidine systems.[13][14][15] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing nature of the fused pyrimidine ring.

Common Nucleophiles:

  • Amines (R-NH₂): Reaction with primary or secondary amines provides 4-amino-thieno[2,3-d]pyrimidine derivatives.

  • Alcohols/Phenols (R-OH): In the presence of a base, alcohols or phenols can displace the chloride to form ethers.

  • Thiols (R-SH): Thiolates, generated by treating thiols with a base, react to form thioethers.

The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO are common, and bases such as triethylamine (TEA) or potassium carbonate (K₂CO₃) are used to neutralize the HCl generated.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps, which is the foundational principle of its selective functionalization.[16][17]

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[16][18][19] This allows for the introduction of various aryl or heteroaryl substituents at the C5 position.

G cluster_0 Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product Thienopyrimidine-Ar' re->product complex1 Ar-Pd(II)(L_n)-Br oa->complex1 tm Transmetalation complex2 Ar-Pd(II)(L_n)-Ar' tm->complex2 complex1->tm complex2->re ArBr Thienopyrimidine-Br ArBr->oa ArB Ar'-B(OH)₂ + Base ArB->tm

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

This reaction provides a powerful alternative to classical methods for forming C-N bonds. It involves the palladium-catalyzed coupling of the C5-bromide with a primary or secondary amine.[10][20][21] The choice of palladium precatalyst and, critically, the phosphine ligand is essential for achieving high yields and broad substrate scope.[22][23]

G cluster_0 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product Thienopyrimidine-NR'R'' re->product complex1 Ar-Pd(II)(L_n)-Br oa->complex1 deprotonation Amine Deprotonation complex2 Ar-Pd(II)(L_n)-NR'R'' deprotonation->complex2 complex1->deprotonation complex2->re ArBr Thienopyrimidine-Br ArBr->oa Amine HNR'R'' + Base Amine->deprotonation

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Application in Drug Discovery: A Gateway to Complex Molecules

The thieno[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules. While direct synthesis routes for specific drugs like Ticagrelor often start from different pyrimidine precursors, the chemical transformations involved are archetypal of the reactions for which this compound is designed.[24][25][26][27] For example, the synthesis of Ticagrelor and related compounds involves sequential nucleophilic substitutions and aryl aminations on a fused pyrimidine ring system, underscoring the value of intermediates that allow for such selective modifications.[27][28]

The utility of this compound lies in its potential to rapidly generate libraries of diverse compounds for screening. A researcher could perform an SNAr reaction at C4 with a library of amines, followed by a Suzuki or Buchwald-Hartwig reaction at C5 with a library of boronic acids or amines, respectively, to create a large matrix of novel chemical entities for drug discovery programs.

Conclusion

This compound is a high-value, versatile intermediate for chemical and pharmaceutical research. Its defining feature—two orthogonally reactive halogenated sites—provides a reliable platform for sequential and selective functionalization. By enabling controlled SNAr reactions at the C4-position and a host of palladium-catalyzed cross-couplings at the C5-position, it serves as an ideal starting point for constructing complex molecular architectures. For scientists engaged in the synthesis of novel therapeutics, particularly those targeting pathways where purine-like structures are effective, this intermediate offers a powerful tool for accelerating discovery and development.

References

The Strategic Versatility of the C5-Bromine in Thienopyrimidines: An In-depth Technical Guide to its Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thienopyrimidine core is a privileged scaffold in medicinal chemistry and materials science, largely due to its structural analogy to purine bases.[1][2] The functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents and advanced materials. Among the various positions on the thienopyrimidine nucleus, the C5-position offers a strategic handle for molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the reactivity of bromine at the C5-position of thienopyrimidines, with a primary focus on the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers. We will explore the underlying principles governing its reactivity in a range of pivotal organic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the full synthetic potential of 5-bromo-thienopyrimidines.

Introduction: The Thienopyrimidine Scaffold and the Significance of C5-Functionalization

Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene and a pyrimidine ring.[3] Three constitutional isomers exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine, with the former two being more extensively studied in drug discovery.[3] Their structural resemblance to endogenous purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[4][5] Consequently, the thienopyrimidine motif is found in numerous clinically evaluated and approved drugs.[6]

The strategic introduction of diverse substituents onto the thienopyrimidine core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile. The C5-position of the thienopyrimidine ring system, while electronically less activated than other positions, presents a unique and valuable opportunity for late-stage functionalization. The C5-bromo-thienopyrimidine intermediate is a versatile precursor, readily accessible through established synthetic routes, that opens the door to a vast chemical space through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Electronic Landscape and Reactivity Principles of the C5-Position

The reactivity of a halogen on an aromatic or heteroaromatic ring is intrinsically linked to the electronic nature of the ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across all positions. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5.[6] The C5 position is the least electron-deficient and therefore the least reactive towards oxidative addition, which is often the rate-determining step in these catalytic cycles.[7]

The fusion of a thiophene ring, an electron-rich five-membered heterocycle, to the pyrimidine core modulates this electronic landscape. The sulfur atom in the thiophene ring can act as an electron-donating group, influencing the overall electron density of the bicyclic system. However, the precise electronic impact on the C5-position is nuanced and depends on the specific isomer and the nature of the substituents present on the ring system. Mechanistic investigations indicate that for C-H arylation of thieno[2,3-d]pyrimidines, a cationic palladium catalyst favorably arylates the C5-position, suggesting that this position possesses a degree of nucleophilicity.[8] This interplay of the electron-deficient pyrimidine and the electron-rich thiophene dictates the reactivity of the C5-bromine and informs the selection of optimal reaction conditions for its transformation.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. For 5-bromo-thienopyrimidines, these reactions provide a powerful avenue for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[9]

Causality Behind Experimental Choices: The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent system. For an electron-deficient heterocyclic halide like a 5-bromo-thienopyrimidine, a catalyst system that promotes the oxidative addition step is crucial. Phosphine ligands play a vital role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of base is also critical, as it is involved in the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-thieno[3,2-d]pyrimidine with Arylboronic Acids [10]

  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add 5-bromo-thieno[3,2-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.[11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95[10]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Dioxane1001690-98[10]
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O1008~90[10]

Note: Yields are representative and may vary based on the specific substrates and reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted thienopyrimidines.[1]

Causality Behind Experimental Choices: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] The choice of an amine base is crucial as it serves to deprotonate the terminal alkyne and also acts as a ligand for the copper catalyst.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-thienopyrimidine with a Terminal Alkyne [1]

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-thienopyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100372-96[12]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1285-95[13]
31-HeptynePd(CF₃COO)₂/PPh₃ (2.5/5)CuI (5)Et₃NDMF100380-90[12]

Note: Yields are representative and may vary based on the specific substrates and reaction conditions.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-C#CR(Ln) Ar-Pd(II)-C#CR(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-C#CR(Ln) Transmetalation Ar-Pd(II)-C#CR(Ln)->Pd(0)Ln Reductive Elimination (Ar-C#CR) Cu(I)X Cu(I)X Cu(I)-C#CR Cu(I)-C#CR Cu(I)-C#CR->Ar-Pd(II)-Br(Ln) Cu(I)-C#CR->Cu(I)X HC#CR HC#CR HC#CR->Cu(I)-C#CR Base caption Sonogashira Catalytic Cycle

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the reductive elimination steps.[14] The selection of a suitable base is also critical for the deprotonation of the amine and the formation of the key palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-thienopyrimidine with an Amine [15]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-thienopyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water. The aqueous layer may be back-extracted with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Schlenk Tube, Inert Atmosphere) start->setup reagents Add Reagents (5-Bromo-thienopyrimidine, Amine, Pd Precatalyst, Ligand, Base) setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification end End purification->end caption Buchwald-Hartwig Amination Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium.[16]

Causality Behind Experimental Choices: While effective, the toxicity of organotin compounds is a significant drawback of the Stille reaction.[17] However, it offers a broad substrate scope and is often tolerant of a wide range of functional groups. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Stille Coupling of 5-Bromo-thienopyrimidine with an Organostannane [17]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 5-bromo-thienopyrimidine (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure often involves a fluoride wash (e.g., with aqueous KF) to remove the tin byproducts. The organic phase is then separated, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to the metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) at the C5-position of thienopyrimidines proceeds via a different mechanism.

Causality Behind Experimental Choices: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[18] While the C5-position is the least electron-deficient on the pyrimidine ring, the overall electron-withdrawing nature of the thienopyrimidine system can still allow for SNAr reactions with strong nucleophiles, particularly if activating groups are present elsewhere on the ring system.[19]

Experimental Protocol: SNAr of 5-Bromo-thieno[2,3-d]pyrimidine with a Thiol [19]

  • Reaction Setup: To a solution of the 5-bromo-thieno[2,3-d]pyrimidine (1.0 equiv.) in a polar aprotic solvent such as DMAc or DMF, add the thiol (1.2 equiv.) and a base such as K₂CO₃ (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Metal-Halogen Exchange

Metal-halogen exchange, particularly lithium-halogen exchange, offers a powerful method for converting the C5-bromo functionality into a potent C5-nucleophile, which can then be reacted with a variety of electrophiles.[20]

Causality Behind Experimental Choices: This reaction is typically performed at very low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate.[20] The choice of the alkyllithium reagent (e.g., n-BuLi or t-BuLi) and the solvent system is crucial for achieving a clean and efficient exchange.

Experimental Protocol: Lithium-Halogen Exchange of 5-Bromo-thieno[3,2-d]pyrimidine and Electrophilic Quench [21]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 5-bromo-thieno[3,2-d]pyrimidine (1.0 equiv.) in an anhydrous etheral solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to a very low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise to the cooled solution. Stir the mixture at this temperature for a short period (e.g., 15-30 minutes) to allow for complete exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution of the C5-lithiated thienopyrimidine.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The bromine atom at the C5-position of thienopyrimidines is a versatile and strategically important functional group. While its inherent reactivity is lower than that of halogens at other positions on the pyrimidine ring, a deep understanding of the electronic factors at play and the judicious selection of reaction conditions allow for its efficient transformation through a multitude of powerful synthetic methods. This guide has provided a comprehensive overview of the key reactions involving 5-bromo-thienopyrimidines, including detailed experimental protocols and the rationale behind the methodological choices.

As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the ability to selectively and efficiently functionalize the thienopyrimidine scaffold will remain of paramount importance. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the exploration of novel coupling partners, and the application of these methodologies to the synthesis of increasingly complex and biologically active molecules. The C5-bromo-thienopyrimidine will undoubtedly continue to serve as a cornerstone in these endeavors, enabling the creation of the next generation of innovative chemical entities.

References

Technical Guide: Spectroscopic Characterization of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS No: 814918-95-1), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key intermediate, its structural verification is paramount. This document details the interpretation of its Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established principles and field-proven methodologies. The guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's analytical profile.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, making it a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] this compound serves as a crucial building block for creating more complex molecules, where the halogenated positions (4-chloro and 5-bromo) offer versatile handles for synthetic modification, such as cross-coupling reactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are critical.[2] Spectroscopic techniques provide the necessary tools for this confirmation. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of the title compound.

Molecular Structure and Isotopic Considerations

Before delving into the spectra, it is crucial to consider the molecular structure and the influence of its constituent isotopes.

Molecular Formula: C₆H₂BrClN₂S[1][5][6]

Molecular Weight: 249.52 g/mol [5][6]

Exact Mass: 247.88106 Da[6]

The presence of two halogen atoms, bromine and chlorine, has a profound and predictable impact on the mass spectrum.

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

  • Bromine: Exists as two primary isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

This isotopic distribution will result in a characteristic pattern for the molecular ion peak in mass spectrometry, which is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The structure of this compound contains two aromatic protons on the bicyclic ring system.

Experimental Data: The reported ¹H NMR spectrum, acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent, shows two distinct signals.[5][7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.85Singlet (s)1HH-2
7.64Singlet (s)1HH-6

Interpretation and Rationale:

  • H-2 (δ 8.85): This proton is located on the pyrimidine ring, positioned between two electronegative nitrogen atoms. This environment results in significant deshielding, pushing its resonance signal far downfield. Its singlet multiplicity is expected as there are no adjacent protons within a three-bond coupling distance.

  • H-6 (δ 7.64): This proton is on the thiophene ring. While still in an aromatic system, it is less deshielded than H-2. The adjacent positions are substituted with the bromine atom and the fused pyrimidine ring, resulting in no proton neighbors to couple with, hence it appears as a singlet.

The clear separation and singlet nature of these two protons provide unambiguous confirmation of the substitution pattern on the thieno[2,3-d]pyrimidine core.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 Add 0.6-0.7 mL of CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire Spectrum (e.g., 16 scans) acq1->acq2 acq3 Apply Fourier Transform acq2->acq3 proc1 Phase Correction acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 report report proc3->report Final Spectrum

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Predicted ¹³C NMR Data:

Predicted Shift (δ) ppmCarbon AssignmentRationale
~155-160C-4Attached to electronegative Cl and N; part of a C=N bond.
~152-155C-2Positioned between two N atoms (similar to H-2 environment).
~150-153C-7aBridgehead carbon adjacent to N.
~130-135C-6Aromatic CH on the thiophene ring.
~120-125C-3aBridgehead carbon adjacent to S.
~110-115C-5Attached to Br; heavy atom effect shifts it upfield relative to C-6.

Experimental Protocol for ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is recommended.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a 100 MHz (for carbon) or higher field spectrometer.

  • Acquisition: A greater number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is a good starting point.

  • Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and elemental composition.

Expected Molecular Ion Pattern: The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion [M]⁺˙. Due to the presence of Br and Cl, a cluster of peaks will be observed.

IonRelative m/zIsotopic CompositionExpected Relative Intensity
[M]⁺˙248 (nominal)C₆H₂⁷⁹Br³⁵ClN₂S~76% (base peak cluster)
[M+2]⁺˙250 (nominal)C₆H₂⁸¹Br³⁵ClN₂S + C₆H₂⁷⁹Br³⁷ClN₂S~100%
[M+4]⁺˙252 (nominal)C₆H₂⁸¹Br³⁷ClN₂S~24%

This distinctive M, M+2, M+4 pattern with a ~3:4:1 intensity ratio is a definitive signature for a compound containing one bromine and one chlorine atom.

Fragmentation: While a detailed experimental fragmentation pattern is unavailable, common fragmentation pathways for such aromatic systems under Electron Ionization (EI) would likely involve the sequential loss of halogen atoms and cleavage of the heterocyclic rings.

  • [M-Cl]⁺: Loss of a chlorine radical.

  • [M-Br]⁺: Loss of a bromine radical.

  • [M-Br-Cl]⁺: Subsequent loss of the second halogen.

Workflow for Mass Spectrometry Analysis

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis intro1 Prepare dilute solution (e.g., in MeOH or ACN) intro2 Direct Infusion (ESI) or GC Inlet (EI) intro1->intro2 ion1 Electrospray (ESI) or Electron Impact (EI) intro2->ion1 analyzer Quadrupole or Time-of-Flight (TOF) ion1->analyzer detector Detection & Signal Amplification analyzer->detector report report detector->report Mass Spectrum

Caption: Generalized workflow for obtaining a mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see vibrations associated with the aromatic rings and the carbon-halogen bonds.

Predicted IR Absorption Bands: Based on general values for heterocyclic aromatic systems and halogenated compounds.[3][8]

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium-Weak
1620-1550C=N Stretch (Pyrimidine ring)Medium-Strong
1550-1450C=C Stretch (Aromatic rings)Medium-Strong
~1200-1000C-N StretchMedium
~800-600C-S StretchMedium-Weak
~850-750C-H Out-of-plane BendingStrong
~750-700C-Cl StretchStrong
~650-550C-Br StretchStrong

Experimental Protocol for IR Data Acquisition (ATR): Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum (e.g., averaging 32 scans) over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The spectroscopic characterization of this compound is straightforward, yielding a distinct analytical signature. The ¹H NMR provides unambiguous evidence for the two aromatic protons in their respective electronic environments. Mass spectrometry offers definitive confirmation of the molecular weight and elemental composition through its unique M, M+2, M+4 isotopic cluster. While experimental ¹³C NMR and IR data require acquisition, their predicted spectra are consistent with the proposed structure. The collective application of these techniques provides a robust, self-validating system for the structural confirmation of this important synthetic intermediate, ensuring its identity and purity for subsequent use in research and development.

References

A Senior Application Scientist's Guide to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine: Commercial Availability, Sourcing, and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold stands out as a "privileged" structure. Its bioisosteric relationship to purine enables it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics, particularly in oncology and immunology.[1][2] Within this class, 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS No. 814918-95-1) has emerged as a critical and highly versatile building block.

The strategic placement of the chloro and bromo substituents offers chemists orthogonal reactivity. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol-containing fragments. The bromine at the 5-position serves as a synthetic handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the facile construction of carbon-carbon or carbon-heteroatom bonds. This dual functionality makes it an invaluable intermediate for building complex molecular architectures and exploring structure-activity relationships (SAR).

This guide provides an in-depth analysis of the commercial landscape for this key intermediate, offering insights into supplier evaluation, typical specifications, and the synthetic context for its application.

Chemical Identity and Physicochemical Properties

A foundational step in sourcing any chemical is to confirm its identity and key properties. This ensures consistency in experimental design and interpretation. The critical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 814918-95-1PubChem, ChemicalBook[3][4]
Molecular Formula C₆H₂BrClN₂SPubChem, Moldb[4][5]
Molecular Weight 249.52 g/mol PubChem, Moldb[4][5]
IUPAC Name This compoundPubChem[4]
Synonyms Thieno[2,3-d]pyrimidine, 5-bromo-4-chloro-Echemi, PubChem[4][6]
Boiling Point 345.5°C at 760 mmHg (Predicted)Moldb, Echemi[5][6]
Density ~1.955 g/cm³ (Predicted)Echemi[6]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of global suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a supplier, researchers should prioritize not just price, but also purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., ¹H NMR, HPLC, LC-MS).

The following table provides a comparative overview of prominent suppliers. It is crucial to note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

SupplierCatalog Number (Example)PurityAvailable QuantitiesNotes
ChemicalBook N/A (Aggregator)Typically ≥98%Grams to KilogramsAggregates multiple suppliers, useful for price comparison.[3]
AbacipharmTech AB10693Not specified250mg, 1gResearch-focused quantities.[7]
Moldb M187340≥98%Inquire for bulkProvides analytical data like NMR, HPLC, LC-MS upon request.[5]
Echemi N/A (Platform)Industrial GradeInquire for bulkConnects buyers with manufacturers, often for larger quantities.[6]
Pure Chemistry Scientific Inc. Listed on ChemicalBook≥98%GramsA common supplier found on chemical marketplace platforms.[3]
Shanghai Hanhong Scientific Co.,Ltd. Listed on ChemicalBook≥99%GramsAnother frequently listed supplier on aggregation sites.[3]

Expert Insight: While large distributors like Sigma-Aldrich may not list this compound under their primary brand, they often provide it through their marketplace of partner suppliers. Always verify the actual manufacturer and request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.

Application in Drug Discovery: A Synthetic Workflow Perspective

The utility of this intermediate is best understood through its application. A common workflow involves using it as a scaffold to build kinase inhibitors, a major class of cancer therapeutics.

G cluster_procurement Phase 1: Procurement & QC cluster_synthesis Phase 2: Synthesis cluster_analysis Phase 3: Biological Evaluation start Identify Need: 5-Bromo-4-chlorothieno [2,3-d]pyrimidine suppliers Screen Suppliers (Purity, Cost, Availability) start->suppliers purchase Procure Compound suppliers->purchase qc Incoming QC (Confirm Identity & Purity via NMR/LCMS) purchase->qc snar Step A: S(N)Ar Reaction (Displace 4-Cl with R¹-NH₂) qc->snar suzuki Step B: Suzuki Coupling (Couple 5-Br with R²-B(OH)₂) snar->suzuki final Final Compound (Kinase Inhibitor Candidate) suzuki->final assay Biochemical/Cell-based Assays final->assay sar SAR Analysis assay->sar

Caption: A typical research workflow from procurement to biological evaluation.

Synthetic Protocol: Preparation from 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Understanding the synthesis of the building block itself can provide insights into potential impurities. A common laboratory-scale synthesis involves the rearrangement of the more readily available 6-bromo isomer.[3][8]

Reaction Principle: The synthesis proceeds via a directed ortho-metalation mechanism. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, selectively deprotonates the C5 position of the thieno[2,3-d]pyrimidine core. The resulting lithiated intermediate is then quenched, effectively migrating the bromine from the C6 to the C5 position.

Step-by-Step Protocol:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (1.8 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.5 eq.) dropwise to the stirred solution. Maintain the temperature at 0°C.

  • Allow the solution to stir at 0°C for 1 hour to ensure complete formation of the LDA reagent.

  • Deprotonation/Rearrangement: In a separate flask, dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath).

  • Transfer the freshly prepared LDA solution to the substrate solution via cannula while maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quenching: Slowly add a mixture of water and THF to quench the reaction.

  • Work-up: Allow the reaction to warm to 0°C, then pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[3][8]

G reagent1 Diisopropylamine + n-BuLi intermediate LDA Formation (in THF, 0°C) reagent1->intermediate reagent2 6-Bromo-4-chlorothieno [2,3-d]pyrimidine reaction Deprotonation at C5 & Rearrangement (-78°C) reagent2->reaction intermediate->reaction product 5-Bromo-4-chlorothieno [2,3-d]pyrimidine reaction->product

Caption: Synthetic pathway from the 6-bromo isomer.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

  • Hazard Identification: According to GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage Conditions: Most suppliers recommend storing this compound under an inert atmosphere (nitrogen or argon) at 2–8°C.[6] Some sources suggest storage in a freezer at -20°C for long-term stability. Protect from light and moisture.

Conclusion

This compound is a commercially accessible and synthetically powerful intermediate for drug discovery and development. Its dual-handle reactivity makes it a valuable scaffold for creating diverse chemical libraries targeting a range of diseases. Researchers can confidently source this material from numerous suppliers, but should exercise due diligence by requesting lot-specific certificates of analysis to ensure high purity and batch-to-batch reproducibility, which are the cornerstones of reliable and translatable scientific research.

References

The Strategic deployment of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Publication Date: January 1, 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its structural resemblance to the native purine core of adenosine triphosphate (ATP), rendering it a privileged scaffold for the design of kinase inhibitors. This technical guide focuses on a particularly strategic intermediate, 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, and its multifaceted applications in the development of novel therapeutics. We will delve into the synthetic versatility of this building block, explore its pivotal role in the generation of potent inhibitors for key oncological targets such as VEGFR-2, EGFR, and PI3K, and discuss its emerging potential in other therapeutic areas, including inflammatory diseases. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed experimental protocols, and a critical analysis of structure-activity relationships (SAR) to facilitate the design of next-generation therapeutics.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Strategic Advantage of 5-Bromo-4-chloro Substitution

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids and ATP. This inherent structural mimicry allows molecules based on this scaffold to effectively compete with ATP for the binding pocket of various kinases, a family of enzymes frequently dysregulated in cancer and other diseases. The fusion of a thiophene ring to a pyrimidine ring creates a planar, aromatic system that can be readily functionalized to achieve desired potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a highly valuable and versatile starting material in the synthesis of thieno[2,3-d]pyrimidine-based drug candidates. The strategic placement of two distinct halogen atoms at the 4- and 5-positions of the thieno[2,3-d]pyrimidine core provides orthogonal handles for selective chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which are often crucial for interacting with the hinge region of kinase active sites. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the installation of a wide array of aryl, heteroaryl, and other functionalities that can modulate the compound's biological activity, selectivity, and physicochemical properties. This dual reactivity makes this compound a powerful platform for generating diverse chemical libraries for drug discovery.

Synthetic Accessibility of this compound

The utility of a building block in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, this compound can be prepared through a multi-step synthesis, with one common route starting from 2-aminothiophene-3-carbonitrile.

Representative Synthetic Protocol

A common laboratory-scale synthesis of this compound is outlined below. This protocol is a composite of methodologies found in the literature and should be adapted and optimized based on specific laboratory conditions.

Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

  • In a microwave reactor, a mixture of 2-aminothiophene-3-carbonitrile (1.0 eq), formic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid is heated to 100°C for 15 minutes.

  • After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.

  • The filtrate is concentrated under reduced pressure to yield thieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Bromination to 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

  • Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is dissolved in glacial acetic acid.

  • Sodium acetate (excess) and bromine (excess) are added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water, and the precipitate is collected by filtration, washed with water, and dried to afford 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination to 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

  • 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is refluxed in excess phosphorus oxychloride (POCl₃) for several hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water, and the resulting solid is collected by filtration, washed with water, and dried to give 6-bromo-4-chlorothieno[2,3-d]pyrimidine.

Step 4: Synthesis of this compound

  • To a solution of diisopropylamine (1.8 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.5 eq) is added dropwise to generate lithium diisopropylamide (LDA).

  • A solution of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.[1][2]

Applications in Kinase Inhibitor Development

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases. The general strategy involves sequential or orthogonal functionalization at the C4 and C5 positions to achieve high potency and selectivity.

G Start This compound C4_Sub Nucleophilic Aromatic Substitution at C4 (e.g., Buchwald-Hartwig Amination) Start->C4_Sub C5_Sub Palladium-Catalyzed Cross-Coupling at C5 (e.g., Suzuki Coupling) Start->C5_Sub Intermediate1 4-Amino-5-bromo-thieno[2,3-d]pyrimidine Derivative C4_Sub->Intermediate1 Final_Product2 Kinase Inhibitor Library 2 C4_Sub->Final_Product2 Intermediate2 4-Chloro-5-aryl/heteroaryl-thieno[2,3-d]pyrimidine Derivative C5_Sub->Intermediate2 Final_Product1 Kinase Inhibitor Library 1 C5_Sub->Final_Product1 Intermediate1->C5_Sub Suzuki Coupling Intermediate2->C4_Sub Buchwald-Hartwig Amination

Caption: General synthetic strategies for diversifying the this compound scaffold.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for thieno[2,3-d]pyrimidine inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • C4-Position: Typically substituted with an aniline or a related amino-heterocycle to form a key hydrogen bond with the hinge region of the VEGFR-2 active site.

  • C5-Position: Functionalization at this position with aryl or heteroaryl groups via Suzuki coupling can significantly impact potency and selectivity. Lipophilic substituents are often favored.

  • Other Positions: Modifications at other positions of the thieno[2,3-d]pyrimidine core can be used to fine-tune physicochemical properties.

Table 1: Representative Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors and their Biological Activity

Compound IDC4-SubstituentC5-SubstituentVEGFR-2 IC₅₀ (µM)Reference
17f 4-phenoxyanilineH0.23[4]
21b 4-(3-chloro-4-methylphenyl)ureido-phenoxyH0.0334[2][5]
21e 4-(3-chloro-4-methylphenyl)ureido-phenoxyH0.021[2][5]
8b 4-(3-chloro-4-fluorobenzylamino)H0.005
8e 4-(3,4-dichlorobenzylamino)H0.0039
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is another crucial receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors.[6][7] The thieno[2,3-d]pyrimidine scaffold has proven to be an effective template for the development of both wild-type and mutant-selective EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for thieno[2,3-d]pyrimidine inhibitors.

SAR Insights:

  • C4-Position: Often occupied by an anilino group, which is critical for hinge binding. Substitutions on the aniline ring can modulate potency and selectivity against different EGFR mutants (e.g., T790M).

  • C5-Position: The introduction of various substituents via Suzuki coupling can enhance interactions with the solvent-exposed region of the ATP-binding pocket.

  • C2-Position: Substitution at this position can also influence the overall activity and selectivity profile of the inhibitor.

Table 2: Representative Thieno[2,3-d]pyrimidine-based EGFR Inhibitors and their Biological Activity

Compound IDC4-SubstituentC5-SubstituentEGFR (wild-type) IC₅₀ (µM)EGFR (T790M) IC₅₀ (µM)Reference
2a 4-(N-methylpiperazin-1-yl)H--[6]
4d 4-morpholinoH--[6]
13g 4-(3-ethynylphenyl)aminoH--[7]
13h 4-(3-ethynylphenyl)aminoH--[7]
13k 4-(3-ethynylphenyl)aminoH--[7]
B1 4-(acryloylamino)anilino4,5,6,7-tetrahydrothieno[3,2-c]pyridine>1000 nM13 nM[8]
Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The thieno[2,3-d]pyrimidine scaffold has been explored for the development of PI3K inhibitors.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for thieno[2,3-d]pyrimidine inhibitors.

SAR Insights:

  • C4-Position: Morpholine is a common substituent at this position in many PI3K inhibitors, as it can form important interactions in the active site.

  • C2-Position: The 2-position is often substituted with an aryl group. The substitution pattern on this aryl ring is a key determinant of potency and isoform selectivity. For example, a hydroxyl group at the 3-position of the 2-phenyl ring has been shown to be beneficial for activity.[9]

Table 3: Representative Thieno[2,3-d]pyrimidine-based PI3K Inhibitors and their Biological Activity

Compound IDC2-SubstituentC4-SubstituentPI3Kβ Inhibition (%) @ 10 µMPI3Kγ Inhibition (%) @ 10 µMReference
IIIa 3-hydroxyphenylMorpholine6270[9]
VIb 3-hydroxy-5-methoxyphenylMorpholine7284[9]
IIIb 4-hydroxyphenylMorpholine<40<40[9]
VIc 4-hydroxy-5-methoxyphenylMorpholine50<40[9]
IIIk 3-methoxyphenylMorpholine<4048[9]

Emerging Applications in Anti-Inflammatory Drug Discovery

Beyond oncology, the thieno[2,3-d]pyrimidine scaffold is gaining attention for its potential in treating inflammatory diseases. One promising target in this area is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating the inflammatory response.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that has broad anti-inflammatory effects. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators.

SAR Insights:

  • The development of thieno[2,3-d]pyrimidine-based PDE4 inhibitors is an active area of research.[5]

  • The SAR for this target is still being elucidated, but it is clear that the versatile thieno[2,3-d]pyrimidine scaffold can be adapted to fit the structural requirements of the PDE4 active site.

Key Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide detailed, representative protocols for the key chemical transformations used to functionalize the this compound core.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

Suzuki_Workflow Start Combine Reactants: - 4-Amino-5-bromo-thieno[2,3-d]pyrimidine derivative - Boronic acid/ester - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Dioxane/Water) Reaction Heat Reaction Mixture (e.g., 90-100 °C) Start->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product 5-Aryl/heteroaryl-thieno[2,3-d]pyrimidine Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine the 4-amino-5-bromo-thieno[2,3-d]pyrimidine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 3:1 ratio).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 90-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted thieno[2,3-d]pyrimidine.

Protocol: Buchwald-Hartwig Amination at the C4-Position

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-chloro-5-aryl/heteroaryl-thieno[2,3-d]pyrimidine derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 4-amino-thieno[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound has firmly established itself as a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient and selective synthesis of a wide range of derivatives with potent biological activities. The successful application of this scaffold in the development of inhibitors for key cancer targets like VEGFR-2, EGFR, and PI3K underscores its importance in oncology drug discovery.

Looking ahead, the exploration of this scaffold in other therapeutic areas, such as inflammatory diseases through the inhibition of targets like PDE4, is a promising avenue for future research. Furthermore, the continued development of novel and more efficient catalytic methods for the functionalization of the thieno[2,3-d]pyrimidine core will undoubtedly lead to the discovery of new and improved drug candidates. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their quest for innovative therapeutics.

References

Introduction: The Thieno[2,3-d]pyrimidine Scaffold, a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thieno[2,3-d]pyrimidine Core: Synthesis, Medicinal Chemistry, and Structure-Activity Relationships

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system composed of a thiophene ring merged with a pyrimidine ring. This scaffold has garnered significant attention in medicinal chemistry, largely because it acts as a bioisostere of purine, the fundamental building block of nucleic acids like DNA and RNA.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, making them a "privileged scaffold" in modern drug design.[1]

The versatility of this core has led to the development of compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective properties.[2][3][4] Its most profound impact, however, has been in oncology, where it forms the foundation for numerous potent and selective kinase inhibitors targeting critical pathways in cancer progression.[5][6][7] This guide provides a comprehensive overview of the synthesis, key biological applications, and structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable heterocyclic system.

Core Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine System

The construction of the thieno[2,3-d]pyrimidine scaffold is most efficiently achieved through a multi-step process that begins with the formation of a substituted 2-aminothiophene precursor. The cornerstone of this approach is the Gewald reaction, a powerful one-pot, three-component synthesis.[8][9][10]

1. The Gewald Aminothiophene Synthesis:

The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile like malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine, triethylamine).[10][11] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated dinitrile or cyanoacrylate intermediate.[10][12][13] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the highly functionalized 2-aminothiophene, which is the key building block for the subsequent pyrimidine ring annulation.[13]

2. Pyrimidine Ring Annulation:

Once the 2-aminothiophene-3-carbonitrile or 3-carboxamide is synthesized, the pyrimidine ring can be formed through several methods. A common approach involves reacting the intermediate with reagents like formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to construct the second ring.[14][15] An alternative and highly versatile strategy involves first preparing the thieno[2,3-d]pyrimidin-4(3H)-one, followed by chlorination of the 4-oxo position using phosphoryl chloride (POCl₃) or a Vilsmeier reagent.[16][17] This generates a reactive 4-chloro-thieno[2,3-d]pyrimidine intermediate, which is readily susceptible to nucleophilic substitution with a wide array of amines to install diverse pharmacophoric groups at this critical position.[17]

G cluster_0 Gewald Reaction cluster_1 Pyrimidine Ring Formation A Ketone/Aldehyde D 2-Aminothiophene-3-carbonitrile (Key Intermediate) A->D Base (e.g., Morpholine) One-Pot Reaction B Active Methylene Nitrile (e.g., Malononitrile) B->D Base (e.g., Morpholine) One-Pot Reaction C Elemental Sulfur (S8) C->D Base (e.g., Morpholine) One-Pot Reaction E Thieno[2,3-d]pyrimidin-4(3H)-one D->E Cyclization F 4-Chloro-thieno[2,3-d]pyrimidine (Activated Intermediate) E->F Chlorination (POCl3) G Substituted Thieno[2,3-d]pyrimidine (Final Product) F->G Nucleophilic Substitution H R-NH2 (Amine) H->G I Formic Acid / DMF-DMA

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Medicinal Chemistry & Biological Activity: A Kinase Inhibitor Powerhouse

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, primarily due to its effectiveness as a kinase inhibitor.[6] Its purine-like structure enables it to compete with ATP for binding in the catalytic cleft of numerous protein kinases that are frequently dysregulated in cancer.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[18] Mutations and overexpression of EGFR are common drivers in various cancers, particularly non-small cell lung cancer (NSCLC). Thieno[2,3-d]pyrimidine derivatives have been extensively developed as potent inhibitors of both wild-type EGFR and clinically relevant resistance mutants like T790M.[19][20]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target for halting tumor growth and metastasis.[21] Several thieno[2,3-d]pyrimidine-based compounds have demonstrated potent anti-angiogenic activity through VEGFR-2 inhibition.[21][22]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival. Aberrant activation of this pathway is one of the most common features of human cancers. Thieno[2,3-d]pyrimidines have been successfully employed as scaffolds for potent and selective PI3K inhibitors.[23]

  • PIM Kinases: The PIM family (PIM-1, PIM-2, PIM-3) of serine/threonine kinases are proto-oncogenes involved in cell cycle progression and apoptosis.[24][25] Their unique ATP-binding pocket, which lacks a hydrogen-bond-donating residue in the hinge region, makes them an attractive target for specific inhibitors, and thieno[2,3-d]pyrimidine derivatives have shown significant promise in this area.[24][26][27]

  • Other Important Targets: The scaffold's versatility extends to other important cancer targets, including FLT3 in hematopoietic stem cell development[1], Topoisomerase II in DNA replication[28], and c-Met, another key receptor tyrosine kinase.[22]

G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc AKT AKT PI3K->AKT AKT->Nuc Prolif Cell Proliferation, Survival, Angiogenesis Nuc->Prolif Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding & Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine agent.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thieno[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these SARs is critical for designing potent and selective inhibitors.

  • Position 4 (C4): This position is arguably the most critical for kinase inhibition. The substituent here, typically an amino group, projects directly into the ATP-binding pocket and forms crucial hydrogen bonds with the "hinge region" of the kinase. The choice of the amine (e.g., substituted anilines, benzylamines) profoundly influences binding affinity and selectivity.[19][29]

  • Position 2 (C2): Substituents at the C2 position generally point towards the solvent-exposed region of the ATP pocket. This position is often modified with aryl or heteroaryl groups to enhance potency, modulate selectivity against different kinases, and improve physicochemical properties like solubility.[29]

  • Thiophene Ring (C5, C6): Modifications on the thiophene ring are used to fine-tune the molecule's overall conformation and properties. Often, these positions are part of a fused aliphatic ring (e.g., tetrahydrobenzo, cyclohepta), which can increase ligand efficiency and optimize interactions within the binding site.[5][30]

Data Presentation: SAR of Thieno[2,3-d]pyrimidines as EGFR Inhibitors

The following table summarizes representative SAR data for a series of thieno[2,3-d]pyrimidine derivatives targeting EGFR, highlighting the impact of substitutions on inhibitory potency.

Compound IDR Group (at C4-Anilino)EGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)Reference
Erlotinib -2500[19]
Compound 5b 3-ethynyl-phenylamino37.19204.10[19]
Compound 7a 3-chloro-4-fluoro-phenylamino5.115.3[18]
Compound V 3-chloro-4-(pyridin-2-ylmethoxy)phenylamino21.04.0[19]

This table is a synthesized representation of data trends discussed in the cited literature.

Analysis of SAR: The data reveals that small, electron-withdrawing groups (e.g., chloro, fluoro) and specific moieties like ethynyl on the C4-anilino ring are crucial for potent inhibition of both wild-type (WT) and the T790M resistance mutant of EGFR.[18][19] The ability to inhibit the T790M mutant is a key objective in overcoming acquired resistance to first-generation EGFR inhibitors.[19]

Experimental Protocol: Representative Synthesis of a Tetrahydrobenzo[15][18]thieno[2,3-d]pyrimidine Core

This protocol describes a reliable, two-step synthesis of a core scaffold commonly used in the development of kinase inhibitors.

Part 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Reagents & Setup:

    • Cyclohexanone (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (0.5 eq)

    • Ethanol (Solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add ethanol, cyclohexanone, malononitrile, and morpholine.

    • Stir the mixture at room temperature for 15 minutes.

    • Add elemental sulfur to the mixture in one portion.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part 2: Cyclization to 4-Oxo-3,4,5,6,7,8-hexahydrobenzo[15][18]thieno[2,3-d]pyrimidine

  • Reagents & Setup:

    • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Part 1, 1.0 eq)

    • Formic Acid (98-100%)

    • Round-bottom flask with reflux condenser.

  • Procedure:

    • Place the aminothiophene intermediate into the round-bottom flask.

    • Add an excess of formic acid to the flask.

    • Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

    • Cool the reaction mixture to room temperature. A solid precipitate should form.

    • Pour the mixture into cold water to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the desired thieno[2,3-d]pyrimidin-4-one core. This intermediate can then be chlorinated and substituted as described previously to generate a library of derivatives.

References

Methodological & Application

Suzuki coupling reactions with 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions with 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions using this compound. This versatile building block is crucial for the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Strategic Importance of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently regarded as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective activities.[1][2][3] The development of novel drugs often relies on the ability to efficiently synthesize libraries of these compounds, and the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose.[4]

This compound is a particularly valuable starting material due to the presence of two distinct halogen atoms at electronically different positions.[5][6] This offers the potential for sequential, site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[7] This inherent reactivity difference allows for the selective coupling at the more labile C5-Br bond, while leaving the C4-Cl bond intact for subsequent chemical transformations, thereby enabling the rapid construction of complex molecular architectures.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester.[8][9] The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the thienopyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[10][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[8][12][13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Product Coupled Product (Ar-R) OA Oxidative Addition OA->Pd0 Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Aryl PdII_Diaryl->Pd0 RE Reductive Elimination RE->PdII_Diaryl Thienopyrimidine 5-Br-4-Cl-ThienoPy (Ar-X) BoronicAcid Boronic Acid 'ate' complex (R-B(OH)₃⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective C5-Arylation

This protocol is designed for the selective Suzuki coupling at the C5-Bromo position of this compound.

Materials and Reagents
  • Substrate: this compound (1.0 equiv.)

  • Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)[14][15]

  • Solvents: Anhydrous, degassed 1,4-dioxane, Toluene, or Dimethoxyethane (DME) and degassed water. A typical ratio is 4:1 to 5:1 organic solvent to water.[10][16]

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. A positive pressure of inert gas should be maintained throughout the reaction.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.[16]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-aryl-4-chlorothieno[2,3-d]pyrimidine.

Caption: Experimental workflow for selective Suzuki coupling.

Key Considerations for Success

Achieving High Regioselectivity

The primary challenge and opportunity with this substrate is controlling selectivity. The greater lability of the C-Br bond compared to the C-Cl bond is the cornerstone of this protocol.[11] To favor mono-arylation at the C5 position:

  • Use milder conditions: Lower temperatures (e.g., 80 °C) and shorter reaction times can prevent the coupling of the less reactive C-Cl bond.

  • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ are often sufficient for C-Br coupling. More active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) might be required for the subsequent C-Cl coupling but could reduce selectivity in the first step if conditions are too harsh.[14]

Troubleshooting Common Issues

Even robust protocols can encounter issues. Understanding potential side reactions is key to troubleshooting.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst (decomposed Pd source).- Poor quality boronic acid (protodeboronation).[17]- Insufficiently degassed solvents (catalyst poisoning by O₂).- Inappropriate base or solvent combination.- Use a fresh bottle of catalyst or a pre-catalyst.- Use high-purity boronic acid; consider using the corresponding pinacol ester which is often more stable.- Ensure rigorous degassing of all solvents (e.g., sparging with argon for 30 min).[17]- Screen different bases (K₃PO₄ can be more effective than carbonates) and solvents.[8][18]
Dehalogenation - The aryl halide is reduced to an Ar-H bond instead of coupling.- Can be promoted by certain solvents (e.g., alcohols) or bases, or by moisture.[9][19]- Ensure anhydrous conditions for the organic solvent.- Use a non-coordinating base like K₃PO₄ or Cs₂CO₃.- Avoid protic solvents if dehalogenation is significant.
Homocoupling - Coupling of two boronic acid molecules (R-R).- Often occurs at higher temperatures or if the oxidative addition step is slow.- Lower the reaction temperature.- Ensure the reaction is truly anaerobic, as oxygen can promote homocoupling.- Use a slight excess, but not a large excess, of the boronic acid.
Poor Selectivity - Reaction conditions are too harsh, leading to double coupling at both C-Br and C-Cl sites.- Reduce reaction temperature and time.- Use a less active catalyst system for the initial C-Br coupling.- Use stoichiometric control of the boronic acid (closer to 1.0 equiv.).

Data Summary: Exemplar Reaction Conditions

The following table provides a summary of typical conditions that can be adapted for the Suzuki coupling of this compound, based on protocols for similar dihalogenated heterocycles.[4][15]

Boronic Acid Catalyst (mol%) Base (equiv.) Solvent System Temp (°C) Typical Yield Range
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9085-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Toluene/H₂O (5:1)10080-92%
3-Thienylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)DME/H₂O (4:1)8575-88%
4-Fluorophenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9582-94%
2-Naphthylboronic acidPd(PPh₃)₄ (4%)K₃PO₄ (3.0)Toluene/H₂O (5:1)10078-90%

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of novel 5-aryl-4-chlorothieno[2,3-d]pyrimidines. These products serve as valuable intermediates for further diversification in drug discovery programs. By carefully controlling reaction parameters such as the choice of catalyst, base, solvent, and temperature, researchers can achieve high yields and excellent regioselectivity for the C5 position. The protocols and troubleshooting guide provided herein offer a robust framework for the successful application of this essential transformation.

References

synthesis of kinase inhibitors using 5-Bromo-4-chlorothieno[2,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Kinase Inhibitors Leveraging the 5-Bromo-4-chlorothieno[2,3-d]pyrimidine Scaffold

Introduction: The Thieno[2,3-d]pyrimidine Core in Kinase Inhibitor Design

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system for the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the native purine core of adenosine triphosphate (ATP) allows it to function as a competitive inhibitor at the ATP-binding site of a vast array of protein kinases.[2][3] The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3]

This guide focuses on a particularly versatile starting material: This compound . This building block is strategically di-functionalized with two distinct reactive handles. The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a controlled, stepwise elaboration of the core structure, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis: A Sequential Approach to Kinase Inhibitor Scaffolds

The most logical and widely employed strategy for elaborating the this compound core involves a sequential, two-step functionalization. This approach leverages the differential reactivity of the two halogen atoms, starting with the more labile C4-chloro group.

G Start This compound Step1 Intermediate: 5-Bromo-4-(amino)thieno[2,3-d]pyrimidine Start->Step1 Step 1: S_NAr at C4 (Amine Nucleophile, Base) Step2 Final Inhibitor Scaffold Step1->Step2 Step 2: Pd-Catalyzed Cross-Coupling at C5 (Suzuki or Buchwald-Hartwig)

Caption: General workflow for synthesizing kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Expertise & Rationale: The C4 position of the thieno[2,3-d]pyrimidine ring is electron-deficient due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This electronic property makes the C4-chloro group an excellent leaving group for SNAr reactions, particularly with amine nucleophiles.[4][5] This initial reaction is critical, as the introduced amine moiety often forms key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a fundamental anchoring point for many Type I and Type II inhibitors.

SNAr_Mechanism cluster_0 S_NAr at C4 Position Reactants Thieno[2,3-d]pyrimidine-Cl + R-NH₂ Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Thieno[2,3-d]pyrimidine-NHR + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: Simplified SNAr mechanism at the C4 position.

Protocol 1: General Procedure for SNAr with Amines

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. Follow this with the addition of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored to completion (typically 4-24 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.

    • Alternatively, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification & Validation: Purify the crude product via column chromatography on silica gel or by recrystallization to yield the pure 5-bromo-4-(substituted-amino)thieno[2,3-d]pyrimidine intermediate. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Amine NucleophileSolventBaseTypical Yield (%)
Aniline DerivativesIsopropanolDIPEA75-95%
BenzylamineDioxaneK₂CO₃80-98%
MorpholineEthanolDIPEA85-99%
N-MethylpiperazineDMFDIPEA80-95%

Table 1: Representative conditions for the SNAr reaction at the C4 position.

Step 2: Palladium-Catalyzed Cross-Coupling at the C5 Position

Expertise & Rationale: With the C4 position functionalized, the C5-bromo substituent serves as an ideal handle for introducing further diversity through palladium-catalyzed cross-coupling. This position often extends into the solvent-exposed region of the kinase active site, providing an opportunity to enhance selectivity and modulate physicochemical properties like solubility. The Suzuki-Miyaura coupling is the most common and robust method for forming new carbon-carbon bonds at this position.[6][7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: To an oven-dried flask, add the 5-bromo-4-(substituted-amino)thieno[2,3-d]pyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq). For challenging couplings, more advanced catalyst systems like XPhosPdG2/XPhos may be required to prevent side reactions like debromination.[8]

  • Solvent and Degassing: Add a degassed solvent system, commonly 1,4-dioxane/water or toluene/ethanol/water. The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. Microwave irradiation (100-150 °C for 15-60 minutes) is often highly effective at accelerating the reaction and improving yields.[8] Alternatively, conventional heating (80-110 °C for 6-24 hours) can be used. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor. Confirm the structure and purity by NMR and HRMS.

Boronic Acid/EsterCatalyst SystemBaseSolventTypical Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90%
3-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O65-85%
Thiophene-2-boronic acidXPhosPdG2/XPhosK₃PO₄Toluene/H₂O60-80%

Table 2: Representative conditions for the Suzuki-Miyaura coupling at the C5 position.

Applications: Targeting Key Cancer-Related Kinases

The synthetic strategies outlined above have been successfully applied to generate potent inhibitors against a wide range of clinically relevant kinases. The versatility of the this compound scaffold allows for the fine-tuning of structure-activity relationships (SAR) to achieve desired biological profiles.

Target KinaseExample C4-SubstitutionExample C5-SubstitutionReference
EGFR (Epidermal Growth Factor Receptor)3-ethynylaniline(Not functionalized)[4]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)4-phenoxyanilinePhenyl[9][10]
PI3K (Phosphoinositide 3-kinase)Morpholine3-Hydroxyphenyl[11]
CDK4 (Cyclin-Dependent Kinase 4)Hydrazone derivativestert-Butyl[12]

Table 3: Examples of kinase inhibitor classes developed from the thieno[2,3-d]pyrimidine scaffold.

Conclusion

The this compound building block is an exceptionally powerful and versatile platform for the synthesis of novel kinase inhibitors. Its orthogonal reactivity enables a reliable and modular synthetic approach, allowing medicinal chemists to systematically modify the C4 and C5 positions to optimize interactions within the kinase ATP-binding site. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to design and synthesize new generations of targeted therapeutics.

References

Buchwald-Hartwig amination of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine: A Guide to C5-Functionalization

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic relevance in drug discovery.[1] The functionalization of this core is critical for developing new chemical entities. This application note provides a detailed protocol and scientific rationale for the selective . We will explore the mechanistic basis for achieving high regioselectivity, focusing on the preferential reaction at the C5-Bromo position over the C4-Chloro position. This guide is intended for researchers in medicinal chemistry and process development, offering a robust starting point for the synthesis of novel 4-chloro-5-aminothieno[2,3-d]pyrimidine derivatives.

Principle and Mechanistic Insights

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[2] Its development has revolutionized the synthesis of aryl amines by offering a versatile and functional-group-tolerant alternative to traditional methods.[2] The reaction typically involves an aryl halide, a primary or secondary amine, a base, and a palladium catalyst system composed of a palladium precursor and a phosphine ligand.[3]

1.1. The Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The cycle begins with the active Pd(0)L species, which undergoes oxidative addition with the aryl halide. Subsequent association of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the active Pd(0) catalyst.[2][3]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-NR¹R² reductive_elim->product amine HNR¹R² pd_complex2 [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ amine->pd_complex2 +HNR¹R² arx Ar-X arx->oxidative_add pd_complex1 L-Pd(II)(Ar)(X) oxidative_add->pd_complex1 pd_complex1->pd_complex2 -X⁻ deprotonation Deprotonation pd_complex2->deprotonation pd_complex3 L-Pd(II)(Ar)(NR¹R²) pd_complex3->reductive_elim base Base base->deprotonation deprotonation->pd_complex3 - [Base-H]⁺

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle for C-N bond formation.

1.2. The Key to Regioselectivity

The substrate, this compound, possesses two potential reaction sites for oxidative addition. The successful selective amination hinges on the differential reactivity of the C-Br versus the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of bond dissociation energy: C–I > C–Br > C–OTf > C–Cl.[5] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C4-Cl bond.

By carefully controlling reaction parameters such as temperature and reaction time, it is possible to favor the kinetic product, resulting from the selective cleavage of the C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. This selective approach provides a powerful synthetic handle for building molecular complexity.

Recommended Experimental Protocol

This protocol describes a general procedure for the selective amination at the C5 position. Optimization may be required for specific amines.

2.1. Materials and Equipment

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or secondary amine of choice (1.2-1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (2-6 mol%) or a suitable Buchwald ligand (e.g., XPhos, RuPhos)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), TLC plates, standard glassware for workup and purification, rotary evaporator, column chromatography system.

2.2. General Experimental Workflow

The workflow involves careful setup under an inert atmosphere, execution of the reaction, and subsequent isolation and purification of the target compound.

Experimental_Workflow Figure 2: General Experimental Workflow start Start: Prepare Inert Atmosphere (Schlenk flask, N₂/Ar) add_solids Add Solids: Substrate, Pd Catalyst, Ligand, Base start->add_solids add_liquids Add Liquids: Anhydrous Solvent, Amine (if liquid) add_solids->add_liquids degas Degas Mixture (if necessary) add_liquids->degas react Heat to Reaction Temp (e.g., 100-110 °C) with Stirring degas->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Aqueous Workup: Quench, Dilute, Extract with Organic Solvent monitor->workup Upon Completion purify Purification: Dry Organic Layer, Concentrate, Column Chromatography workup->purify analyze Characterization: (NMR, MS) purify->analyze

Caption: Step-by-step workflow for the Buchwald-Hartwig amination procedure.

2.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: Place a magnetic stir bar into a dry Schlenk flask or microwave vial. Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv). If the amine is a solid, add it at this stage.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a suitable concentration (typically 0.1-0.2 M). If the amine is a liquid, add it via syringe (1.2 equiv).

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Dilute with a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 5-amino-4-chlorothieno[2,3-d]pyrimidine product.

Data Presentation: Reaction Parameters for Analogous Systems

While every substrate-amine combination is unique, the conditions for Buchwald-Hartwig amination on related bromo-heterocycles provide a valuable reference point. The following table summarizes successful conditions reported for a structurally similar thienopyrimidine, demonstrating the feasibility of the transformation.[6]

EntryAmine PartnerPd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1p-ToluidinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (2.2)Dioxane1002485
2AnilinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (2.2)Dioxane1002482
3MorpholinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (2.2)Dioxane1002455*

*Note: The data is based on the amination of 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one.[6] The lower yield with morpholine suggests that aliphatic amines can sometimes be more challenging, potentially due to competing side reactions like hydrodehalogenation. Optimization for each new amine is recommended.

Troubleshooting and Expert Insights
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate ligand or base.Use a fresh batch of palladium precatalyst. Ensure all glassware is oven-dried and solvents are properly degassed. Screen different ligands (e.g., bulky biarylphosphines like XPhos or RuPhos) and bases (e.g., switch from Cs₂CO₃ to a stronger base like NaOtBu or LHMDS).[7]
Hydrodehalogenation Side Product Presence of water; Base-promoted decomposition; Certain amine/ligand combinations.Rigorously exclude moisture. Use a weaker base if compatible (e.g., K₃PO₄). Screen alternative ligands.
Formation of Di-aminated Product Reaction temperature too high or reaction time too long; Highly active catalyst system.Reduce the reaction temperature after the initial C-Br amination is complete. Monitor the reaction closely and stop it once the mono-aminated product is maximized. Reduce catalyst loading.
Difficulty in Purification Product has similar polarity to starting materials or byproducts.Adjust the eluent system for column chromatography. Consider a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC, crystallization).
Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Bases: Strong bases like Sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always consult the Safety Data Sheets (SDS) for all reagents before use.

By leveraging the principles of differential halide reactivity and applying this robust protocol, researchers can effectively synthesize novel C5-aminated thieno[2,3-d]pyrimidines, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols for the Selective Functionalization of the C4-Chloro Position of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability to selectively functionalize this scaffold is paramount for the development of new therapeutic agents. This guide provides a detailed examination of the synthetic strategies for the selective functionalization of the C4-chloro position of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, a key intermediate for creating diverse chemical libraries. We will delve into the principles of reactivity and provide detailed protocols for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine nucleus is a cornerstone in the design of kinase inhibitors and other targeted therapeutics due to its structural resemblance to adenine, allowing it to interact with the ATP-binding sites of various enzymes.[1][2] The specific substitution pattern on this bicyclic system dictates its biological activity and pharmacological profile. The starting material, this compound, offers two distinct electrophilic sites for functionalization: the C4-chloro and the C5-bromo positions.

G cluster_0 This compound cluster_2 Resulting Scaffolds Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  C4-Cl (More Electrophilic) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Amines 4-Amino/Alkoxy/Thio-5-bromo derivatives SNAr->Amines Aryls 4-Aryl-5-bromo derivatives Suzuki->Aryls Alkynes 4-Alkynyl-5-bromo derivatives Sonogashira->Alkynes N_Aryls 4-(N-Aryl/Alkyl)amino-5-bromo derivatives Buchwald->N_Aryls

Understanding the differential reactivity of these two positions is crucial for achieving chemoselectivity. In general, for nucleophilic aromatic substitution (SNAr), the C4 position of a pyrimidine ring is more activated towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate. For palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl, suggesting that the C5-bromo position is more susceptible to oxidative addition.[1] This guide will focus on conditions that favor the functionalization of the C4-chloro position.

Synthesis of the Starting Material: this compound

The starting material can be synthesized from commercially available precursors. A common route involves the bromination of thieno[2,3-d]pyrimidin-4(3H)-one, followed by chlorination.

Protocol 2.1: Synthesis of 5-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one
  • To a stirred solution of thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in glacial acetic acid, add sodium acetate (1.5 equivalents).

  • Slowly add bromine (1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2.2: Synthesis of this compound
  • Suspend 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[3]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This is often the most straightforward method for introducing amine, alkoxy, and thioether functionalities.

G Start This compound Reaction Heat (Δ) Start->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Reaction Solvent_Base Solvent (e.g., EtOH, DMF, Dioxane) Base (e.g., Et₃N, K₂CO₃, DIPEA) Solvent_Base->Reaction Product 4-Substituted-5-bromothieno[2,3-d]pyrimidine Reaction->Product

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF, DMSO, or alcohols like ethanol and isopropanol are commonly used to facilitate the reaction. For reactions with anilines, conducting the reaction in water under acidic conditions can also be effective.[4]

  • Base: An excess of the amine nucleophile can act as the base to neutralize the HCl generated. Alternatively, a non-nucleophilic base like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) is used.

  • Temperature: The reactions are typically heated to ensure a reasonable reaction rate, often ranging from 80 °C to reflux temperature of the solvent.

Protocol 3.1: General Procedure for Amination at the C4-Position
  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) (0.1-0.2 M).

  • Add the desired primary or secondary amine (1.2-2.0 equivalents).

  • Add a base such as triethylamine or DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineEt₃NEtOH8085-95
BenzylamineDIPEADMF10080-90
MorpholineK₂CO₃Dioxane10090-98
Sodium MethoxideN/AMeOHReflux85-95
ThiophenolK₂CO₃DMF8080-90

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

While the C5-bromo position is generally more reactive in palladium-catalyzed couplings, selective functionalization of the C4-chloro position can be achieved with careful selection of the catalyst system and reaction conditions. This often requires more robust catalysts and ligands compared to those used for C-Br activation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the C4 position and various aryl or heteroaryl boronic acids or esters.[5][6][7]

G Start This compound Reaction Heat (80-110 °C) Inert Atmosphere Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst_System->Reaction Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Reaction Product 4-Aryl-5-bromothieno[2,3-d]pyrimidine Reaction->Product

Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10070-85
PdCl₂(dppf)K₃PO₄Dioxane/H₂O11075-90
XPhos Pd G2Cs₂CO₃Dioxane10080-95
Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position, a valuable transformation for extending conjugation and as a handle for further chemistry like click reactions.[8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Protocol 4.2.1: General Procedure for Sonogashira Coupling
  • In a Schlenk flask, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (3 mol%)), and the copper(I) co-catalyst (e.g., CuI (5 mol%)).

  • Flush the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPEA, 2-3 equivalents).

  • Add the terminal alkyne (1.2-1.5 equivalents) via syringe.

  • Stir the mixture at a temperature ranging from room temperature to 80 °C and monitor the reaction progress.

  • Upon completion, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and various alkylamines, the Buchwald-Hartwig amination is a powerful tool.[9] This reaction requires a palladium catalyst and a suitable phosphine ligand.

Protocol 4.3.1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1 equivalent), the amine (1.2 equivalents), a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equivalents).

  • Add the palladium precursor (e.g., Pd₂(dba)₃ (2 mol%)) and a suitable ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like XPhos (4-8 mol%)).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add a degassed anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 90-120 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

The this compound scaffold is a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The selective functionalization of the C4-chloro position can be effectively achieved through a variety of synthetic methods. Nucleophilic aromatic substitution offers a direct and often high-yielding route for the introduction of amines, alkoxides, and thiolates. For the construction of C-C and more diverse C-N bonds, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination provide powerful and adaptable protocols. The choice of methodology will depend on the desired substituent, and careful optimization of reaction conditions is key to achieving high yields and selectivity.

References

Application Notes: Regioselective Sonogashira Coupling of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and technical guidance for the regioselective Sonogashira cross-coupling reaction of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, and the ability to selectively introduce alkynyl moieties at the C5-position is a critical transformation for generating novel molecular entities.[1][2] This guide explains the underlying principles of catalyst selection, reaction mechanism, and chemoselectivity, offering a robust starting point for researchers. A step-by-step experimental procedure, troubleshooting advice, and mechanistic diagrams are included to ensure successful implementation.

Introduction and Reaction Principle

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] It is catalyzed by a combination of a palladium complex and a copper(I) salt, and it proceeds under mild conditions, tolerating a wide variety of functional groups.[5][6] This makes it an invaluable tool in the synthesis of complex molecules for pharmaceuticals and materials science.[6][7]

The substrate, this compound, features two distinct halogen atoms. The successful implementation of this protocol hinges on the principle of chemoselectivity . In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[3][8] This established reactivity trend predicts that the C5-Br bond will undergo oxidative addition to the palladium catalyst preferentially over the more stable C4-Cl bond, allowing for regioselective alkynylation at the 5-position.

Catalytic Cycle and Mechanism

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a strong framework for understanding the reaction.[6][10]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound, forming a Pd(II) intermediate.[3][8]

    • Transmetalation : The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.[3][9]

    • Reductive Elimination : The final C-C bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[3][8]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.[9]

    • Deprotonation : In the presence of an amine base, the acidic alkyne proton is removed to form a copper(I) acetylide species, which is the key nucleophile for the transmetalation step.[11]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Br-Pd(II)L₂-Ar pd0->pd_int1 Oxidative Addition pd_int2 R-C≡C-Pd(II)L₂-Ar pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Ar-C≡C-R pd_int2->product cu_cat Cu(I)X cu_alkyne [R-C≡C-H • CuX] cu_cat->cu_alkyne Coordination cu_acetylide R-C≡C-Cu cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_int1 aryl_halide Ar-Br aryl_halide->pd_int1 alkyne R-C≡C-H alkyne->cu_alkyne

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Reagent Selection and Rationale

Careful selection of reagents is crucial for achieving high yield and selectivity. The following table outlines recommended starting conditions based on established Sonogashira protocols for similar heteroaromatic systems.[12][13]

Parameter Recommended Reagent/Condition Rationale & Expert Insights
Palladium Precursor PdCl₂(PPh₃)₂ (1-3 mol%)A stable, commercially available, and reliable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. It is a standard choice for Sonogashira reactions.[12]
Copper Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)CuI is essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step, allowing the reaction to proceed under milder conditions.[3][14]
Ligand Triphenylphosphine (PPh₃)Typically included as part of the palladium precursor. PPh₃ stabilizes the palladium center, preventing decomposition and facilitating the catalytic cycle.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base to deprotonate the terminal alkyne and as a scavenger for the HBr byproduct. Often used in excess and can serve as a co-solvent.[12]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, polar aprotic solvents are preferred to ensure solubility of all components and to prevent quenching of reactive intermediates. The choice may depend on the specific alkyne used.
Temperature Room Temperature to 70 °CThe higher reactivity of the C-Br bond allows for relatively mild conditions.[3] Starting at room temperature and gently heating if necessary can maximize selectivity and minimize side reactions like Glaser homocoupling of the alkyne.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and side reactions.

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Oven-dried flask, add solids) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) A->B C 3. Solvent & Reagent Addition (Add degassed solvent, base, alkyne) B->C D 4. Reaction (Stir at RT - 70°C, monitor by TLC/LC-MS) C->D E 5. Workup (Cool, dilute, extract) D->E F 6. Purification (Column chromatography) E->F G 7. Characterization (NMR, MS) F->G

References

Application Notes and Protocols: Synthesis of Potent VEGFR-2 Inhibitors Utilizing a 5-Bromo-4-chlorothieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis Through VEGFR-2 Inhibition

Vascular Endothelial Growth factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1] In pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis.[2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[4]

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors due to its structural analogy to the purine base, adenine.[5] This application note provides a comprehensive guide for the synthesis and evaluation of potent VEGFR-2 inhibitors using 5-Bromo-4-chlorothieno[2,3-d]pyrimidine as a versatile starting material. This guide is intended for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Core

The choice of this compound as the foundational building block is predicated on the differential reactivity of the halogen substituents at the C4 and C5 positions. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains that can interact with the hinge region of the VEGFR-2 ATP-binding pocket. Subsequently, the bromine atom at the C5 position can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl moieties that can occupy the hydrophobic region of the kinase domain. This sequential and regioselective functionalization provides a robust and modular approach to generate a diverse library of potent VEGFR-2 inhibitors.

Synthetic Strategy and Experimental Protocols

The overall synthetic approach involves a two-step sequential reaction from the starting this compound. The first step is a nucleophilic aromatic substitution with a desired amine, followed by a Suzuki-Miyaura cross-coupling reaction.

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B Amine, Base (e.g., DIPEA) Solvent (e.g., n-Butanol) C 5-Bromo-4-(substituted-amino) thieno[2,3-d]pyrimidine Intermediate B->C D Step 2: Suzuki-Miyaura Cross-Coupling C->D Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/H2O) E Final VEGFR-2 Inhibitor D->E

Caption: General synthetic workflow for VEGFR-2 inhibitors.

Part 1: Synthesis of 5-Bromo-4-(substituted-amino)thieno[2,3-d]pyrimidine Intermediate (via SNAr)

This protocol details the nucleophilic aromatic substitution at the C4 position.

Protocol 1: Nucleophilic Aromatic Substitution

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundStarting Material249.5 mg (1 mmol)
Substituted AmineNucleophile1.1 - 1.5 mmol
Diisopropylethylamine (DIPEA)Base2 - 3 mmol
n-Butanol or DioxaneSolvent5 - 10 mL
Nitrogen or ArgonInert AtmosphereN/A

Step-by-Step Procedure:

  • To a dry round-bottom flask, add this compound and the desired substituted amine.

  • Add the solvent (n-butanol or dioxane) followed by the base (DIPEA).

  • Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-Bromo-4-(substituted-amino)thieno[2,3-d]pyrimidine intermediate.

  • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Synthesis of the Final VEGFR-2 Inhibitor (via Suzuki Coupling)

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C5 position.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
5-Bromo-4-(substituted-amino)thieno[2,3-d]pyrimidineIntermediate1 mmol
Aryl/Heteroaryl Boronic AcidCoupling Partner1.2 - 1.5 mmol
Tetrakis(triphenylphosphine)palladium(0)Catalyst0.05 - 0.1 mmol
Sodium Carbonate (2M aqueous solution)Base2 - 3 mL
Toluene and EthanolSolvent System10 mL (e.g., 4:1 ratio)
Nitrogen or ArgonInert AtmosphereN/A

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the 5-Bromo-4-(substituted-amino)thieno[2,3-d]pyrimidine intermediate, the aryl/heteroaryl boronic acid, and the palladium catalyst in the toluene/ethanol solvent mixture.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final VEGFR-2 inhibitor.

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Biological Evaluation of Synthesized Inhibitors

The inhibitory activity of the synthesized compounds against VEGFR-2 should be assessed through a combination of biochemical and cell-based assays.

VEGFR-2 Signaling Pathway

G cluster_0 VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site ATP ATP ADP ADP PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Protocol 3: Luminescence-Based Kinase Assay

Reagent/MaterialSupplier (Example)
Recombinant Human VEGFR-2BPS Bioscience
Kinase BufferBPS Bioscience
ATPBPS Bioscience
Substrate (e.g., Poly (Glu, Tyr) 4:1)BPS Bioscience
Kinase-Glo® Luminescent Kinase AssayPromega
Test Compound (Synthesized Inhibitor)In-house

Step-by-Step Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then further dilute in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a white 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP and the recombinant VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.

  • Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay

This assay assesses the effect of the synthesized compounds on the proliferation of endothelial cells, a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.

Protocol 4: HUVEC Proliferation Assay

Reagent/MaterialPurpose
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Line
Endothelial Cell Growth MediumCell Culture
VEGFMitogen
CellTiter-Glo® Luminescent Cell Viability AssayProliferation Measurement
Test Compound (Synthesized Inhibitor)Test Article

Step-by-Step Procedure:

  • Seed HUVECs into a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours to synchronize their cell cycle.

  • Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with VEGF to induce proliferation, except for the unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Summary and Interpretation

The results from the in vitro kinase assay and the cell-based proliferation assay should be tabulated for a clear comparison of the synthesized compounds' potency.

Compound IDVEGFR-2 IC50 (nM)HUVEC GI50 (nM)
Example Inhibitor 1ValueValue
Example Inhibitor 2ValueValue
Sorafenib (Reference)ValueValue

A potent VEGFR-2 inhibitor will exhibit a low IC50 value in the biochemical assay and a correspondingly low GI50 value in the cell-based assay. Structure-activity relationship (SAR) studies can then be conducted to correlate the chemical modifications with the observed biological activity, guiding the design of next-generation inhibitors.

Conclusion

The strategic use of this compound as a starting material provides a versatile and efficient platform for the synthesis of potent VEGFR-2 inhibitors. The detailed protocols provided in this application note offer a robust framework for the chemical synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based compounds. By following these methodologies, researchers can effectively advance their drug discovery programs targeting angiogenesis in cancer and other diseases.

References

Application Note & Protocol: A Guide to Selective Nucleophilic Substitution on 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] As a bioisostere of purines and quinazolines, this scaffold is central to the design of molecules with a vast range of biological activities, including kinase inhibitors, anti-cancer agents, and anti-infectives.[1][2][3][4] The di-functionalized derivative, 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, represents a particularly powerful and versatile starting material.[5][6] Its two distinct halogen atoms offer orthogonal reactivity, enabling sequential, site-selective modifications.

This application note provides a comprehensive guide to the first and most crucial of these modifications: the selective nucleophilic substitution at the C4-position. We will delve into the underlying chemical principles that govern this selectivity, provide a robust and validated step-by-step protocol for a model amination reaction, and discuss key parameters for adapting this procedure to a wide array of nucleophiles.

Scientific Principles: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this compound hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] Unlike typical nucleophilic substitutions, the SNAr reaction occurs on an aromatic ring and is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.

Causality of C4-Selectivity: The thieno[2,3-d]pyrimidine core is inherently electron-deficient due to the two nitrogen atoms in the pyrimidine ring. This electronic pull is most strongly exerted on the adjacent C4 and C2 positions, making them electrophilic and thus susceptible to nucleophilic attack. The chlorine atom at C4 is an excellent leaving group, further promoting the reaction at this site.[8]

Crucially, the C4-chloro position is significantly more reactive than the C5-bromo position. This is because the C4 carbon is directly influenced by the strong inductive and mesomeric electron-withdrawing effects of the pyrimidine nitrogens. In contrast, the C5-bromo is on the thiophene ring, which is less electron-deficient. This differential reactivity allows for highly selective substitution at the C4 position while leaving the C5-bromo untouched, preserving it as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9][10][11]

The reaction proceeds via a two-step addition-elimination pathway, as illustrated below. The nucleophile first attacks the C4 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. In the second step, the chloride ion is expelled, and aromaticity is restored to yield the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Dissolve Substrate in EtOH:iPrOH (1:1) B 2. Add Triethylamine (1.5 equiv) A->B C 3. Add Morpholine (1.1 equiv) B->C D 4. Heat to 80°C (2-4 hours) C->D E 5. Monitor by TLC D->E E->D Incomplete? F 6. Cool to RT & Filter Precipitate E->F Complete G 7. Wash Solid (Cold EtOH / Water) F->G H 8. Dry Product G->H I 9. Characterize (NMR, MS) H->I

References

Developing Novel Anticancer Agents from 5-Bromo-4-chlorothieno[2,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its structural similarity to the native purine ring system, allowing it to function as a bioisostere and interact with a variety of biological targets.[1] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2] The strategic functionalization of this core, particularly with bromine and chlorine atoms at the 5 and 4 positions, respectively, provides reactive handles for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of the methodologies for developing novel anticancer agents based on the 5-Bromo-4-chlorothieno[2,3-d]pyrimidine scaffold, from initial synthesis to preclinical evaluation.

I. The this compound Scaffold: A Versatile Starting Point

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[3] Its chemical properties make it an ideal starting material for the generation of diverse derivatives for anticancer drug discovery.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from 6-bromo-4-chlorothieno[2,3-d]pyrimidine.

Materials:

  • 6-bromo-4-chlorothieno[2,3-d]pyrimidine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (1.5 eq.) to a solution of diisopropylamine (1.8 eq.) in anhydrous THF at 0°C.

  • Stir the resulting LDA solution for 1 hour at 0°C.

  • In a separate flask, dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly transfer the prepared LDA solution to the solution of 6-bromo-4-chlorothieno[2,3-d]pyrimidine at -78°C.

  • Continue stirring the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by the slow addition of a mixture of water and THF.

  • Allow the reaction mixture to warm to 0°C.

  • Pour the mixture into water and extract the product with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20% ethyl acetate/hexane) to yield this compound as a tan solid.[4]

II. Derivatization Strategies and In Vitro Screening

The functional groups on the this compound core offer opportunities for a variety of chemical modifications to generate a library of novel compounds. These derivatives can then be screened for their anticancer activity using a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
17f HCT-1162.80 ± 0.16SorafenibNot specified for HCT-116[5]
17f HepG24.10 ± 0.45SorafenibNot specified for HepG2[5]
9 MCF-727.83Doxorubicin30.40[6]
12 MCF-729.22Doxorubicin30.40[6]
13 MCF-722.52Doxorubicin30.40[6]
14 MCF-722.12Doxorubicin30.40[6]
10b MCF-719.4 ± 0.22Doxorubicin40.0 ± 3.9[7]
10e MCF-714.5 ± 0.30Doxorubicin40.0 ± 3.9[7]
7b MCF-78.80 ± 0.08CamptothecinNot specified[8]
7t MCF-77.45 ± 0.26CamptothecinNot specified[8]
Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

III. Mechanism of Action: Targeting Kinase Signaling Pathways

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cancer progression.[11] A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis.[5][12][13][14]

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and inhibition.

Protocol 3: Western Blotting for Kinase Inhibition

Western blotting can be used to assess the inhibition of kinase activity by examining the phosphorylation status of the target kinase or its downstream substrates.[1][15][16]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-VEGFR-2) or a housekeeping protein (e.g., anti-β-actin).

IV. In Vivo Efficacy Assessment: The Xenograft Model

Promising compounds identified from in vitro screening are further evaluated for their in vivo efficacy in animal models, such as human tumor xenografts in immunodeficient mice.[14]

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint (e.g., Tumor Size) Data_Collection->Endpoint Tissue_Collection Tissue Collection Endpoint->Tissue_Collection Analysis Data Analysis (TGI) Tissue_Collection->Analysis

Caption: In vivo xenograft experimental workflow.

Protocol 4: Human Tumor Xenograft Model

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5][6] The "3Rs" (Replacement, Reduction, and Refinement) should be strictly followed.[10]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Human cancer cells

  • Sterile PBS or Matrigel

  • Anesthesia (e.g., isoflurane)

  • Calipers

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the facility for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[12]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

V. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization, coupled with the propensity of its derivatives to inhibit key oncogenic kinases like VEGFR-2, make it an attractive area of research. The protocols outlined in this guide provide a comprehensive framework for the systematic discovery and preclinical evaluation of new thieno[2,3-d]pyrimidine-based drug candidates.

VI. References

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. --INVALID-LINK--

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. --INVALID-LINK--

  • Hassan, G. S., et al. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry, 15(22), 2065-2086. --INVALID-LINK--

  • Abdellatif, K. R. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry, 59(9), 4344-4360. --INVALID-LINK--

  • Gao, H., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of the National Cancer Institute, 107(10), djv199. --INVALID-LINK--

  • Tsay, A. (2013). Ethical considerations regarding animal experimentation. Dialogues in Clinical Neuroscience, 15(1), 110–112. --INVALID-LINK--

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. --INVALID-LINK--

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][6][9]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. --INVALID-LINK--

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition. --INVALID-LINK--

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. --INVALID-LINK--

  • Abcam. (n.d.). Western blot for phosphorylated proteins. --INVALID-LINK--

  • Elmaaty, A. A., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. --INVALID-LINK--

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis method for this compound?. --INVALID-LINK--

  • Echemi. (n.d.). This compound. --INVALID-LINK--

  • Rollin, B. E. (2017). The Ethics of Animal Use in Cancer Research: A Multidisciplinary Assessment and Strategies for Action. ILAR journal, 58(3), 392–397. --INVALID-LINK--

  • Khunger, R., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[9][13]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 154, 108043. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. This thienopyrimidine scaffold is a vital building block in medicinal chemistry, and mastering its functionalization is key to accelerating novel drug discovery programs.[1][2][3]

The presence of two distinct halogen atoms on this heterocyclic core presents a unique synthetic challenge and an opportunity for selective, sequential derivatization. This guide is designed to help you navigate the complexities of this reaction, ensuring high yields, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the Suzuki coupling of this compound.

Q1: What is the expected reactivity order for the C-Br and C-Cl bonds on the thienopyrimidine core?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is heavily dependent on the carbon-halogen bond dissociation energy. The generally accepted reactivity trend is C–I > C–Br > C–OTf >> C–Cl.[2][4] Therefore, the carbon-bromine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at the C4 position. This inherent difference in reactivity is the cornerstone of achieving selective monofunctionalization at the C5 position under carefully controlled conditions. Coupling at the less reactive C-Cl bond typically requires more forcing conditions, such as higher temperatures and more active catalyst systems.[5][6]

Q2: Why is the choice of palladium catalyst and phosphine ligand so critical for this specific substrate?

A2: The choice of catalyst and ligand is paramount for several reasons:

  • Activating the C-X Bond: The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond.[7] While the C-Br bond is relatively reactive, activating the much stronger C-Cl bond for a potential second coupling requires a highly active catalyst. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential as they increase the electron density on the palladium center, which facilitates the oxidative addition step.[4][5][8]

  • Preventing Catalyst Deactivation: Heterocyclic substrates containing Lewis-basic nitrogen atoms, such as thienopyrimidines, can coordinate to the palladium center.[9][10] This coordination can sequester the active catalyst, leading to deactivation and low yields. The use of bulky ligands can sterically hinder this unproductive binding, preserving the catalyst's activity throughout the reaction.

  • Promoting Reductive Elimination: The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands also accelerate this step, leading to a higher overall turnover number and efficiency.[4]

Q3: What are the most common side reactions I should be aware of?

A3: Three primary side reactions can compromise the yield and purity of your desired product:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.[11] It is often promoted by excessive water, high temperatures, or a strongly basic medium, effectively consuming your nucleophile.[10][12]

  • Homocoupling: This reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. It is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species that promotes this pathway.[13]

  • Dehalogenation: This involves the replacement of a bromine or chlorine atom on the starting material with a hydrogen atom. This can occur through various pathways and is sometimes observed with specific combinations of catalyst, base, and solvent.[14]

Q4: Is it possible to perform a sequential, two-step Suzuki coupling on this molecule to install two different aryl groups?

A4: Yes, absolutely. The significant difference in reactivity between the C-Br and C-Cl bonds makes this substrate ideal for sequential cross-coupling.[2] The first Suzuki reaction can be performed under milder conditions to selectively target the C5-Br bond. After purification of the 5-aryl-4-chlorothieno[2,3-d]pyrimidine intermediate, a second Suzuki coupling can be performed under more forcing conditions (higher temperature, more active catalyst) to functionalize the C4-Cl position.

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion rate, with a significant amount of this compound remaining even after extended reaction times. What are the likely causes and how can I fix this?

  • Answer & Solutions: This is one of the most common issues and typically points to a problem with the catalytic cycle.

    • Cause A: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[11] Insufficiently degassed solvents or a poor inert atmosphere will lead to rapid oxidation and deactivation. The nitrogen atoms on your substrate can also inhibit the catalyst.

      • Solution: Ensure your reaction setup is rigorously free of oxygen. Use standard Schlenk techniques, and thoroughly degas your solvent(s) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[15] Use fresh, high-quality catalysts and ligands. If catalyst inhibition by the substrate is suspected, increasing the catalyst loading or switching to a bulkier ligand may help.

    • Cause B: Sub-optimal Temperature. The oxidative addition step is temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow.

      • Solution: Most Suzuki couplings on bromo-heterocycles proceed well between 80-110 °C.[9] If you are running the reaction at a lower temperature, consider incrementally increasing it. Monitor for potential degradation of starting materials at higher temperatures.

    • Cause C: Poor Reagent Quality. The purity and stability of all reagents are critical.

      • Solution: Use fresh, anhydrous solvents. Ensure your base is a fine, dry powder. Boronic acids can degrade upon storage; use a fresh bottle or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if protodeboronation is also an issue.[11]

Problem 2: Significant Formation of Homocoupling Byproducts

  • Question: My reaction mixture contains a significant amount of the symmetrical biaryl derived from my boronic acid. What causes this and how can I minimize it?

  • Answer & Solutions: Homocoupling is a clear indicator of excess oxygen in your reaction system.[13]

    • Cause: Oxygen can either directly oxidize the Pd(0) catalyst or participate in a transmetalation step with the boronic acid, leading to the unwanted coupling.

      • Solution: The most effective solution is rigorous deoxygenation of your reaction mixture and solvent before adding the palladium catalyst.[12] Ensure a positive pressure of inert gas is maintained throughout the entire duration of the reaction.

Problem 3: Protodeboronation of the Boronic Acid Nucleophile

  • Question: I am observing the formation of arene (Ar-H) corresponding to my boronic acid (Ar-B(OH)₂) and my starting material is being dehalogenated. How can I prevent the decomposition of my boronic acid?

  • Answer & Solutions: Protodeboronation is a common challenge, especially with electron-deficient or heteroaryl boronic acids.[10][11]

    • Cause A: Excess Water/Protic Sources. The mechanism often involves hydrolysis of the C-B bond. While some water is often beneficial for Suzuki couplings, too much can exacerbate this side reaction.[12]

      • Solution: Try reducing the amount of water in your solvent system. For particularly sensitive boronic acids, switching to strictly anhydrous conditions (e.g., using a base like K₃PO₄ and a solvent like anhydrous dioxane or toluene) can be effective.[12]

    • Cause B: Base Strength and Equivalents. A very strong base or a large excess of base can accelerate the decomposition.

      • Solution: Screen different bases. While a base is required to activate the boronic acid, a milder base like K₂CO₃ might be sufficient and less prone to causing decomposition than Cs₂CO₃ or K₃PO₄. Use the recommended stoichiometry (typically 2-3 equivalents).

    • Cause C: Boronic Acid Instability. Some boronic acids are inherently unstable.

      • Solution: Convert the boronic acid to a more robust derivative, such as a potassium trifluoroborate salt or a pinacol or MIDA boronate ester. These are generally more stable to storage and reaction conditions but are still active in the catalytic cycle.[4]

Problem 4: Poor Selectivity (Reaction at Both C-Br and C-Cl)

  • Question: I am getting a mixture of the desired 5-aryl product and the 4,5-diaryl product. How can I improve selectivity for the C-Br bond?

  • Answer & Solutions: Achieving high selectivity relies on exploiting the inherent reactivity difference between the two halogens.

    • Cause: The reaction conditions are too harsh, leading to the activation of the less reactive C-Cl bond.

      • Solution:

        • Lower the Temperature: Start at a lower temperature (e.g., 80 °C) and monitor the reaction closely.

        • Choose a Less Active Catalyst: Instead of a highly active Buchwald-type catalyst system, begin with a more traditional catalyst like Pd(PPh₃)₄, which is generally less effective for activating C-Cl bonds.

        • Limit Reaction Time: Once the starting material is consumed to form the mono-arylated product (as monitored by TLC or LC-MS), stop the reaction to prevent the slower, subsequent reaction at the C-Cl position.

Data Presentation & Recommended Conditions

For successful and selective Suzuki coupling at the C5-Br position, a systematic approach to optimization is recommended. The following table provides validated starting points for your experimental design.

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Palladium Precatalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ is a good first choice for selectivity.[16] For more challenging substrates, Pd(dppf)Cl₂ offers greater stability and activity.[17]
Ligand (If using a precatalyst like Pd₂(dba)₃) XPhos or SPhos (1:2 Pd:Ligand ratio)For the more challenging C-Cl coupling, bulky, electron-rich biarylphosphine ligands are often necessary to promote oxidative addition.[5][8][9]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)K₂CO₃ is a milder choice that can help minimize side reactions like protodeboronation. K₃PO₄ is stronger and may be needed for less reactive boronic acids.[9][12]
Solvent System 1,4-Dioxane / H₂O (4:1 or 5:1 v/v) or Toluene / H₂O (4:1 v/v)A mixture with water is generally beneficial for dissolving the base and activating the boronic acid.[18][19] For water-sensitive substrates, consider anhydrous THF or Dioxane.
Temperature 80 - 100 °CThis range is typically sufficient for activating the C-Br bond without significantly engaging the C-Cl bond. A temperature screen is highly recommended.[20]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is standard to drive the reaction to completion. A large excess can lead to more homocoupling.

Visualizing the Process

Understanding the underlying mechanism and having a logical workflow for troubleshooting are essential for success.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][16]

Suzuki_Cycle cluster_oa 1. Oxidative Addition cluster_tm 2. Transmetalation cluster_re 3. Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pd2_complex->pd0 transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) r1x R¹-X (Thienopyrimidine) r2by2 R²-B(OR)₂⁻ (Activated Boronate) base Base base->r2by2 boronic_acid R²-B(OH)₂ boronic_acid->base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to diagnosis is most effective.

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction: Any Starting Material (SM)? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Yes full_conversion Problem: Side Reactions check_conversion->full_conversion No (Full Conversion) check_catalyst 1. Check Catalyst/Atmosphere - Use fresh catalyst - Ensure rigorous degassing - Confirm inert atmosphere low_conversion->check_catalyst check_temp 2. Check Temperature - Is temp too low? - Screen higher temps (e.g., 80-110°C) check_catalyst->check_temp check_reagents 3. Check Reagents - Use anhydrous solvent - Check base purity - Use fresh boronic acid check_temp->check_reagents identify_byproduct Identify Major Byproduct(s) (LCMS, NMR) full_conversion->identify_byproduct homocoupling Homocoupling (Ar²-Ar²) identify_byproduct->homocoupling Homocoupling protodeboronation Protodeboronation (Ar²-H) identify_byproduct->protodeboronation Protodeboronation dehalogenation Dehalogenation of SM identify_byproduct->dehalogenation Dehalogenation solve_homocoupling Solution: Improve Degassing Technique homocoupling->solve_homocoupling solve_proto Solution: - Use boronate ester - Use milder base (K₂CO₃) - Reduce H₂O or use anhydrous conditions protodeboronation->solve_proto solve_dehalo Solution: - Screen different ligands/bases - Lower temperature dehalogenation->solve_dehalo

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at the C5-Position

This protocol provides a robust starting point for the selective coupling at the more reactive C-Br bond.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a 0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the stirring reaction mixture.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir for the required time (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired 5-aryl-4-chlorothieno[2,3-d]pyrimidine.[16]

References

Technical Support Center: Synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. In the following sections, we will address common challenges and side reactions encountered during the synthesis, providing detailed troubleshooting advice and scientifically grounded explanations to help you optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by sequential bromination and chlorination. Each of these steps is susceptible to side reactions that can impact the quality of the final product. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide & FAQs

Section 1: Bromination of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The bromination of the thieno[2,3-d]pyrimidin-4(3H)-one intermediate is a critical step where regioselectivity is paramount. The electron-rich thiophene ring is susceptible to electrophilic substitution, and controlling the position and extent of bromination is a common challenge.

Question 1: I am observing multiple spots on my TLC after bromination, suggesting the formation of isomeric and/or polybrominated byproducts. How can I improve the regioselectivity for the desired 5-bromo isomer?

Answer: This is a frequent issue arising from the reactivity of the thieno[2,3-d]pyrimidine scaffold. The thiophene ring is activated towards electrophilic attack, and depending on the reaction conditions, you may be forming di- or even tri-brominated species, or the 6-bromo isomer.

  • Underlying Cause: The use of harsh brominating agents or prolonged reaction times can lead to over-bromination. The regioselectivity is influenced by both electronic and steric factors, and subtle changes in the reaction environment can alter the product distribution.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: If you are using neat bromine, consider switching to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which can significantly improve selectivity.

    • Solvent Effects: The choice of solvent can influence the electrophilicity of the brominating agent. Acetic acid is commonly used, but for higher selectivity, consider less polar solvents like dichloromethane (DCM) or chloroform at lower temperatures.

    • Temperature Control: Perform the reaction at a lower temperature. Start at 0°C and slowly warm to room temperature while monitoring the reaction progress by TLC. This will help to minimize over-bromination.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient. A large excess will almost certainly lead to polybromination.

ParameterStandard ConditionRecommended Modification for Selectivity
Brominating Agent Liquid BromineN-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidDichloromethane or Chloroform
Temperature Room Temperature to Reflux0°C to Room Temperature
Equivalents of Bromine > 1.51.05 - 1.1
Section 2: Chlorination of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one

The conversion of the lactam to the chloride at the 4-position is typically achieved using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). This step is prone to incomplete reactions and the formation of hydrolytically unstable intermediates.

Question 2: My chlorination reaction with POCl₃ is sluggish and gives a low yield of the desired this compound. My workup seems to regenerate the starting material. What is happening?

Answer: This is a classic issue when working with POCl₃ and heteroaromatic lactams. The reappearance of your starting material upon aqueous workup is a strong indicator of hydrolysis of an intermediate or the final product.

  • Underlying Cause: The reaction proceeds through a phosphate ester intermediate. If this intermediate is not fully converted to the chloride, it will hydrolyze back to the starting lactam during aqueous workup.[1] The 4-chloro position on the final product is also susceptible to hydrolysis, especially under acidic conditions.[2][3]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure your starting material and solvent are scrupulously dry. Any moisture will consume POCl₃ and can contribute to the hydrolysis of intermediates.

    • Reaction Temperature and Time: These reactions often require elevated temperatures (refluxing in POCl₃) to drive the conversion to completion. Monitor the reaction by TLC until no starting material is visible.

    • Use of a Base/Catalyst: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can accelerate the reaction. The base acts as an HCl scavenger and can facilitate the formation of the reactive intermediate. In some cases, a catalytic amount of DMF can be used to form a Vilsmeier-type reagent in situ, which can be a more effective chlorinating agent.[4]

    • Workup Procedure: Quenching the reaction mixture by pouring it onto ice can lead to a rapid drop in pH due to the hydrolysis of excess POCl₃, which can promote hydrolysis of the product. A modified workup can improve yields:

      • Remove excess POCl₃ under reduced pressure.

      • Slowly add the cooled reaction mixture to a vigorously stirred slurry of ice and a base like sodium bicarbonate or sodium carbonate to maintain a neutral or slightly basic pH.

      • Extract the product immediately with an organic solvent like ethyl acetate or dichloromethane.

Question 3: I have an impurity that I suspect is the de-brominated product, 4-chlorothieno[2,3-d]pyrimidine. How can this form and how can I avoid it?

Answer: The formation of a de-brominated byproduct is a possibility, especially if reductive conditions are inadvertently introduced during the synthesis or workup.

  • Underlying Cause: Dehalogenation can occur through various mechanisms, including hydrogenolysis.[5][6] While less common under the standard synthesis conditions, certain reagents or workup procedures could facilitate this side reaction. The C-Br bond is weaker than the C-Cl bond and more susceptible to cleavage.

  • Troubleshooting Protocol:

    • Avoid Reductive Quenchers: During workup, avoid using quenching agents that can act as reducing agents.

    • Inert Atmosphere: While not always necessary, performing the reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the risk of radical-mediated dehalogenation pathways.

    • Purification: If the de-brominated impurity does form, it can often be separated from the desired product by column chromatography on silica gel. The polarity difference between the bromo- and non-bromo compounds should allow for effective separation.

Experimental Workflow Diagrams

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination SM Thieno[2,3-d]pyrimidin-4(3H)-one Bromination Bromination (e.g., NBS in DCM) SM->Bromination Product1 5-Bromothieno[2,3-d]pyrimidin- 4(3H)-one Bromination->Product1 Desired Reaction Side_Product1 Polybrominated Byproducts Bromination->Side_Product1 Side Reaction Side_Product2 6-Bromo Isomer Bromination->Side_Product2 Side Reaction Chlorination Chlorination (POCl3, heat) Product1->Chlorination Product2 5-Bromo-4-chlorothieno [2,3-d]pyrimidine Chlorination->Product2 Desired Reaction Side_Product3 Unreacted Starting Material (from hydrolysis) Chlorination->Side_Product3 Side Reaction Side_Product4 De-brominated Product Chlorination->Side_Product4 Side Reaction

Caption: Synthetic workflow for this compound highlighting key side reactions.

Troubleshooting_Logic cluster_bromination Bromination Issues cluster_chlorination Chlorination Issues B1 Multiple Spots on TLC (Low Regioselectivity) B_Cause1 Harsh Brominating Agent B1->B_Cause1 B_Cause2 High Temperature B1->B_Cause2 B_Cause3 Excess Bromine B1->B_Cause3 B_Sol1 Use NBS B_Cause1->B_Sol1 B_Sol2 Lower Reaction Temp (0°C) B_Cause2->B_Sol2 B_Sol3 Control Stoichiometry (1.05 eq) B_Cause3->B_Sol3 C1 Low Yield / Starting Material in Workup C_Cause1 Hydrolysis of Intermediate/ Product C1->C_Cause1 C_Cause2 Incomplete Reaction C1->C_Cause2 C_Sol4 Careful Basic Workup C_Cause1->C_Sol4 C_Sol1 Anhydrous Conditions C_Cause2->C_Sol1 C_Sol2 Increase Temp/Time C_Cause2->C_Sol2 C_Sol3 Add Base (e.g., NEt3) C_Cause2->C_Sol3

References

Technical Support Center: Purification of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a halogenated heterocyclic compound, this compound presents unique challenges during silica gel chromatography. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended protocol for the column chromatography of this compound?

A common and effective method involves using silica gel as the stationary phase with a mobile phase consisting of an ethyl acetate and hexane mixture.[1] A gradient elution, often starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate, is typically employed. A specific example from the literature reports successful purification using a 20% ethyl acetate/hexane gradient elution to yield the product as a tan solid.[1][2]

Q2: How do I develop an appropriate solvent system for my specific crude material?

The ideal solvent system should provide a good separation between your target compound and any impurities on a Thin Layer Chromatography (TLC) plate.

  • Target Rf Value: Aim for an Rf (retention factor) value between 0.25 and 0.40 for the this compound. This range typically ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (reducing elution time and band broadening).[3]

  • TLC Analysis: Systematically test various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%) to find the optimal mobile phase. The presence of starting materials, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, or other reaction byproducts will dictate the required polarity for effective separation.[4]

Q3: Is this compound stable on silica gel?

Halogenated and nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[3][5] The silanol groups (Si-O-H) on the silica surface are weakly acidic and can potentially lead to degradation or irreversible adsorption of sensitive molecules.[5] It is crucial to assess the stability of your compound on silica before committing to a large-scale purification. A simple 2D TLC experiment can be highly informative: spot the crude material in one corner of a TLC plate, run the plate in a chosen solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent system.[6] If new spots appear or streaking occurs in the second dimension, it may indicate on-plate degradation.[3]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem 1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation.

  • Causality: This is a classic sign of strong, undesirable interactions between the compound and the stationary phase. The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, causing a non-uniform elution front.[5]

  • Solution:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% is a common and effective choice for basic heterocycles.[5] This will compete for binding to the silanol groups, allowing your compound to elute more symmetrically. Always perform a TLC with the modifier first to confirm its effectiveness.

    • Use Deactivated Silica: If adding a modifier is not desirable for downstream applications, consider using a deactivated silica gel. You can either purchase commercially deactivated silica or prepare it by treating standard silica gel with a silylating agent.[3]

Problem 2: I have very low or no recovery of my product from the column.

  • Causality: This issue can arise from two primary sources:

    • Irreversible Adsorption: The interaction with the silica gel may be so strong that the compound does not elute with the chosen mobile phase.[5]

    • On-Column Degradation: The compound may be unstable to the acidic silica environment and is decomposing during the purification process.[3]

  • Solution:

    • Perform a "Methanol Purge": After running your planned elution, flush the column with a highly polar solvent like 100% methanol or a mixture of 5-10% methanol in dichloromethane.[6] This will strip most strongly-bound organic compounds from the silica. If your product elutes with this flush, it indicates your original mobile phase was not polar enough.

    • Assess Stability: As mentioned in FAQ 3, confirm the compound's stability on silica using a 2D TLC.[3][6]

    • Change the Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase. Neutral alumina is a common alternative for compounds that are unstable on silica gel.[3]

Problem 3: The separation between my product and a key impurity is poor, even with an optimized solvent system.

  • Causality: The polarity difference between your product and the impurity may be insufficient for baseline separation with the selected stationary phase.

  • Solution:

    • Fine-Tune the Mobile Phase: Try adding a third solvent to the mobile phase to modulate selectivity. For example, adding a small amount of dichloromethane or acetone to an ethyl acetate/hexane system can sometimes improve separation.

    • Optimize Column Parameters:

      • Use a longer, narrower column: This increases the number of theoretical plates and can enhance resolution.

      • Reduce the loading amount: Overloading the column is a common cause of poor separation. A general rule of thumb is to load 1-5% of the silica gel mass.

      • Employ a shallower gradient: A slow, gradual increase in solvent polarity can often resolve closely eluting compounds.

Experimental Protocols & Data

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material alongside any available standards of starting materials or expected byproducts.

  • Develop the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., 10% Ethyl Acetate in Hexane).

  • Visualize the developed plate under UV light (254 nm).

  • Calculate the Rf value for each spot. Adjust the solvent ratio until the target compound has an Rf of approximately 0.3.[3]

Protocol 2: Column Chromatography Purification
  • Column Packing (Slurry Method):

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • Collect fractions and monitor their contents by TLC.

    • Gradually increase the polarity of the mobile phase as required to elute the product.

    • Combine the pure fractions containing this compound and concentrate under reduced pressure.

Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexaneProvides a good polarity range for many organic compounds.[1][2]
Starting Polarity 5-10% Ethyl Acetate in HexaneEnsures non-polar impurities elute first.
Elution Polarity 15-25% Ethyl Acetate in HexaneTypical range for eluting the target compound.[1]
Modifier (if needed) 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups to prevent tailing.[5]
Target Rf (TLC) 0.25 - 0.40Optimal for good separation on the column.[3]

Visualization of Workflow and Troubleshooting

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree cluster_solutions cluster_actions Problem Problem Encountered? Tailing Peak Tailing / Streaking Problem->Tailing Yes LowRecovery Low / No Recovery Problem->LowRecovery Yes PoorSep Poor Separation Problem->PoorSep Yes AddTEA Action: Add 0.5-2% TEA to Mobile Phase Tailing->AddTEA MeOH Action: Perform MeOH Purge & Test Stability (2D TLC) LowRecovery->MeOH Optimize Action: Optimize Gradient & Reduce Loading PoorSep->Optimize ChangeStationary Action: Switch to Alumina or Deactivated Silica MeOH->ChangeStationary If Degradation Confirmed

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Avoiding Dehalogenation in Thienopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with thienopyrimidine scaffolds. Dehalogenation is a frequently encountered and frustrating side reaction in cross-coupling chemistry, leading to yield loss and purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve dehalogenation issues in your thienopyrimidine reactions.

Troubleshooting Guide: A Case-by-Case Approach

This section addresses specific experimental problems with detailed, step-by-step solutions grounded in mechanistic principles.

Case 1: Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling on my 6-bromo-thienopyrimidine, but I'm consistently observing a significant amount of the dehalogenated (Ar-H) byproduct. What are the likely causes and how can I fix this?

A: This is a classic problem, particularly with electron-deficient heterocycles like thienopyrimidines. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can compete with the desired transmetalation step and lead to reductive dehalogenation.[1] Let's break down the potential sources of this issue and the corrective actions you can take.

Plausible Causes & Solutions:

  • The Base: Strong alkoxide bases (e.g., NaOEt, NaOtBu) and hydroxides can be sources of hydride ligands or promote pathways that generate Pd-H species.[2]

    • Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates and carbonates are excellent choices as they are less likely to act as hydride donors.[1][2]

      • Recommendation: Screen K₃PO₄, K₂CO₃, and Cs₂CO₃.

  • The Ligand: The choice of phosphine ligand is critical. Less bulky or electron-poor ligands can lead to unstable palladium complexes that are more susceptible to side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate the rate of reductive elimination (the desired product-forming step), and sterically hinder the approach of hydride sources.[3][4]

      • Recommendation: Use Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands are also highly effective.[5][6]

  • The Solvent: Protic solvents, especially alcohols, can be a direct source of hydrides for the palladium catalyst.[7][8] While water is often necessary for the transmetalation step, its quantity can be critical.[9]

    • Solution: Use anhydrous aprotic solvents.

      • Recommendation: Switch to solvents like 1,4-dioxane, toluene, or THF.[1] If water is required, minimize its amount, starting with a solvent:water ratio of around 10:1.

  • Temperature and Reaction Time: Higher temperatures can accelerate the rate of dehalogenation, which may have a lower activation energy than the desired coupling.[2]

    • Solution: Run the reaction at the lowest effective temperature.

      • Recommendation: Start your reaction at a lower temperature (e.g., 80 °C) and monitor the progress. Only increase the temperature if the reaction is sluggish.[2]

Optimized Protocol for Suppressing Dehalogenation in Suzuki Coupling

This protocol incorporates the above recommendations to serve as a robust starting point for your optimizations.

Parameter Initial (Prone to Dehalogenation) Recommended (Optimized) Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3 (2-5 mol%)Pre-catalyst ensures efficient generation of active Pd(0); bulky ligand accelerates coupling.[1]
Ligand (none)(included in pre-catalyst)Buchwald ligands are superior for challenging substrates.[1]
Base NaOtBu or NaOH (2-3 equiv.)K₃PO₄ (3 equiv.)Weaker, non-hydride donating base minimizes Pd-H formation.[2]
Solvent Ethanol or DMF1,4-Dioxane / H₂O (10:1)Aprotic solvent prevents hydride transfer. Minimal water facilitates transmetalation.[9]
Temperature 100-120 °C80-90 °CLower temperature disfavors the dehalogenation side reaction.[2]
Case 2: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination on a chloro-thienopyrimidine is failing. I'm either getting back my starting material or a dehalogenated product. What's going wrong?

A: The Buchwald-Hartwig amination can also be plagued by hydrodehalogenation, which competes with the desired C-N bond formation.[10] This is particularly true for heteroaryl chlorides, which require highly active catalysts for oxidative addition.[11]

Plausible Causes & Solutions:

  • Catalyst Activity: Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst system to undergo oxidative addition.[12] If the catalyst is not active enough, no reaction will occur. If it's too active in a way that promotes side reactions, dehalogenation can dominate.

    • Solution: Use a highly active, well-defined palladium pre-catalyst with a bulky, electron-rich ligand. This ensures that the rate of oxidative addition and subsequent amination outpaces the rate of dehalogenation.

      • Recommendation: Use a G3 or G4 Buchwald pre-catalyst with ligands like RuPhos or AdBrettPhos. These systems are specifically designed for challenging substrates.

  • Base Choice: Similar to Suzuki coupling, the base is crucial. Strong bases are needed to deprotonate the amine, but they can also promote dehalogenation.

    • Solution: Use a strong, non-nucleophilic base.

      • Recommendation: Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used and effective.[11] The choice may be substrate-dependent and require screening.

  • Amine Substrate: Certain amines, particularly primary alkylamines, can be problematic and lead to dehalogenation.[11]

    • Solution: If possible, modify the amine or use an ammonia equivalent for the synthesis of primary amines.

      • Recommendation: For primary aryl amines, consider using reagents like lithium bis(trimethylsilyl)amide followed by hydrolysis.[13]

Visualizing the Competing Pathways

The diagram below illustrates the critical branch point in the catalytic cycle where the desired C-N coupling competes with the undesired dehalogenation pathway.

Buchwald-Hartwig_Competition pd0 Pd(0)Lₙ ox_add Oxidative Addition (Ar-X) pd0->ox_add arpdx Ar-Pd(II)-X(Lₙ) ox_add->arpdx amine_assoc Amine Association & Deprotonation (Base) arpdx->amine_assoc Desired Pathway pd_h H-Pd(II)-X(Lₙ) arpdx->pd_h Undesired Pathway arpdnr2 Ar-Pd(II)-NR₂(Lₙ) amine_assoc->arpdnr2 red_elim Reductive Elimination arpdnr2->red_elim product Desired Product (Ar-NR₂) red_elim->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_h dehal_elim Reductive Elimination pd_h->dehal_elim dehal_product Dehalogenated Product (Ar-H) dehal_elim->dehal_product dehal_product->pd0 Regenerates Catalyst

Caption: Fig 1. Competing pathways in Pd-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: Why are thienopyrimidines particularly susceptible to dehalogenation?

Thienopyrimidines are electron-deficient heterocyclic systems. This electronic nature makes the C-X (halogen) bond more susceptible to oxidative addition by the palladium catalyst, which is the first step in the catalytic cycle.[14][15][16] However, this same electron deficiency can also make the resulting Ar-Pd-X intermediate more prone to side reactions, including the reductive cleavage that leads to dehalogenation. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially altering the catalyst's reactivity and promoting undesired pathways.[1]

Q2: I have an N-H group on my thienopyrimidine ring. Could this be causing problems?

Yes, absolutely. The acidic proton on the nitrogen of a heterocycle like a pyrrole or an unprotected thienopyrimidinone can interfere with the reaction.[1] The base can deprotonate this N-H, which changes the electronic properties of the ring and can lead to catalyst inhibition or side reactions. In some cases, protecting the N-H group with a suitable protecting group (e.g., BOC, SEM) can suppress dehalogenation and lead to cleaner reactions.[17] However, be aware that some protecting groups, like BOC, can be cleaved under certain palladium-coupling conditions.[17][18]

Q3: Does the choice of halogen (Cl, Br, I) matter?

Yes, the choice of halogen significantly impacts both the desired reaction and the potential for dehalogenation. The general reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[12]

  • Aryl Iodides: Are the most reactive but also often the most prone to dehalogenation.[12]

  • Aryl Bromides: Offer a good balance of reactivity and stability, making them a common choice.[12]

  • Aryl Chlorides: Are the least reactive and require more active catalyst systems.[12] Ironically, these highly active catalysts needed to activate the C-Cl bond can sometimes also be very efficient at promoting dehalogenation.

Q4: Can I avoid palladium catalysis altogether to prevent dehalogenation?

While palladium catalysis is powerful, alternatives exist for certain transformations. For C-N bond formation, copper-catalyzed Ullmann-type couplings can be an option, although they often require higher temperatures and may have a different substrate scope.[11][19] For C-C bond formation, exploring other transition metals or different coupling strategies might be viable, but palladium-catalyzed reactions like Suzuki and Stille remain the most versatile and widely used methods. The key is usually not to avoid palladium, but to optimize the reaction conditions to favor the desired outcome.

General Troubleshooting Workflow

When facing dehalogenation, a systematic approach is key. Use the following flowchart to guide your optimization process.

Troubleshooting_Dehalogenation start Dehalogenation Observed? change_base Change Base (e.g., NaOtBu → K₃PO₄) start->change_base Yes success Problem Solved start->success No change_ligand Change Ligand (e.g., PPh₃ → XPhos) change_base->change_ligand lower_temp Lower Temperature (e.g., 110°C → 80°C) change_ligand->lower_temp change_solvent Change Solvent (e.g., EtOH → Dioxane) lower_temp->change_solvent protect_nh Protect N-H Group (if applicable) change_solvent->protect_nh reevaluate Re-evaluate Strategy (Consider alternative coupling) protect_nh->reevaluate

Caption: Fig 2. Stepwise troubleshooting workflow.

References

Technical Support Center: Troubleshooting Low Yields in 5-Bromo-4-chlorothieno[2,3-d]pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges associated with low yields in palladium-catalyzed cross-coupling reactions involving the 5-Bromo-4-chlorothieno[2,3-d]pyrimidine scaffold. This valuable heterocyclic core is a staple in medicinal chemistry, and mastering its functionalization is key to advancing many research projects.[1][2][3][4]

The primary challenge with this substrate is achieving chemoselective coupling. The molecule features two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[5][6] This inherent reactivity difference is the key to selectively functionalizing the more reactive C-Br bond while leaving the C-Cl bond available for subsequent transformations. However, realizing this selectivity and achieving high yields requires careful optimization.

This guide provides a systematic framework for diagnosing issues, detailed answers to frequently encountered problems, and optimized protocols to enhance the success of your coupling reactions.

General Troubleshooting Framework

Low yields are rarely due to a single factor. A systematic, logical approach is the most efficient way to identify and solve the underlying problem. The flowchart below outlines a step-by-step diagnostic process.

Troubleshooting_Workflow start Low or No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents atmosphere Step 2: Check Inert Atmosphere & Degassing reagents->atmosphere Reagents OK sub_reagents • Purity of all starting materials? • Anhydrous/degassed solvents? • Accurate stoichiometry? reagents->sub_reagents catalyst Step 3: Evaluate Catalyst System (Precatalyst & Ligand) atmosphere->catalyst Setup OK sub_atmosphere • Proper Schlenk technique? • Multiple evacuate/backfill cycles? • Positive inert gas pressure? atmosphere->sub_atmosphere conditions Step 4: Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions Catalyst System OK sub_catalyst • Using an appropriate ligand (e.g., Buchwald-type)? • Catalyst from a reliable source? • Precatalyst vs. in-situ generation? catalyst->sub_catalyst success Yield Improved conditions->success Optimization Successful sub_conditions • Base strength appropriate for coupling partner? • Solvent polarity/boiling point suitable? • Temperature too high/low? conditions->sub_conditions

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a Q&A format, providing causal explanations and actionable solutions.

Scenario 1: The reaction shows little to no conversion of the starting material.

Q: My LC-MS/TLC shows only starting material, even after several hours. What are the most likely causes?

A: This issue, known as reaction stalling, almost always points to a problem with the catalytic cycle's initiation. The primary suspects are the catalyst's activity, the reaction atmosphere, or the purity of your reagents.

  • Cause 1: Inactive Catalyst. The active catalyst in most cross-coupling reactions is a Palladium(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can be inefficient. Furthermore, the nitrogen atoms on the thienopyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[7]

    • Solution:

      • Switch to a Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Use Modern Precatalysts: Employ air-stable Pd(II) precatalysts that readily form the active Pd(0) species. Buchwald's G3 or G4 palladacycles are excellent choices as they are designed for rapid activation and resist deactivation.

      • Select a Robust Ligand: Electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial.[8][9] They accelerate the rate-limiting oxidative addition step, stabilize the Pd(0) center, and promote the desired C-Br bond activation over the C-Cl bond.[5][10]

  • Cause 2: Oxygen Contamination. Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state.

    • Solution: Ensure rigorous exclusion of air. Use a Schlenk line or a glovebox. Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[6][11]

  • Cause 3: Impure Reagents. Water or other protic impurities can lead to protodeboronation of the boronic acid in Suzuki reactions or interfere with the base in other couplings.

    • Solution: Use high-purity, anhydrous solvents. Ensure your coupling partner (e.g., boronic acid, amine, alkyne) is pure and dry. If you suspect your boronic acid has degraded, it can be a major cause of failure.[12]

Scenario 2: The reaction is messy, with multiple side products and low yield of the desired product.

Q: My crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, and the desired product is a minor component. What side reactions are occurring?

A: A messy reaction profile often indicates catalyst decomposition, starting material degradation, or competing reaction pathways.

  • Cause 1: Homocoupling & Protodeboronation (Suzuki Reaction). If you are performing a Suzuki coupling, the boronic acid can undergo homocoupling (Glaser coupling) to form a biaryl byproduct or protodeboronation (replacement of the boronic acid group with hydrogen). Both are promoted by oxygen and suboptimal base/catalyst choice.

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling.

      • Base Selection: The base facilitates the crucial transmetalation step.[13] A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often superior to very strong bases like NaOH or K₂CO₃, which can accelerate boronic acid decomposition.

      • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid.

  • Cause 2: Catalyst Decomposition (Palladium Black). If you observe a black precipitate forming in your reaction, this is likely palladium black—elemental palladium that has precipitated out of the catalytic cycle. This is a common sign of catalyst deactivation.

    • Solution: The choice of ligand is paramount here. Bulky biarylphosphine ligands like SPhos or XPhos are designed to create a stable, monoligated Pd(0) species that is resistant to agglomeration and precipitation.[8][9] If you are using simpler ligands like PPh₃, switching to a more advanced ligand system is the best solution.

  • Cause 3: Reaction at the C-Cl Position. While the C-Br bond is more reactive, forcing conditions (high temperatures, long reaction times, highly active catalysts) can lead to undesired coupling at the C-Cl bond, resulting in disubstituted products or a mixture of isomers.[10]

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C).

      • Monitor Closely: Track the reaction by TLC or LC-MS and stop it as soon as the 5-bromo starting material is consumed to prevent over-reaction.[6]

Key Parameter Optimization & Recommended Protocols

For any given coupling type (Suzuki, Buchwald-Hartwig, Sonogashira), a systematic optimization of catalyst, ligand, base, and solvent is the most reliable path to high yields.

Data Presentation: Starting Points for Optimization

The following tables provide validated starting points for optimizing your reaction.

Table 1: Recommended Catalyst Systems for Selective C-Br Coupling

Coupling TypePalladium SourceRecommended LigandTypical Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-3% Pd, 2-6% Ligand
Buchwald-Hartwig Pd₂(dba)₃ or G3-PalladacycleRuPhos or BrettPhos1-3% Pd, 2-6% Ligand
Sonogashira PdCl₂(PPh₃)₂(None required)2-5% Pd, 4-10% CuI

Table 2: Base and Solvent Selection Guide

Coupling TypeRecommended BasepKa (approx.)Recommended Solvent(s)
Suzuki-Miyaura K₃PO₄, Cs₂CO₃2.0 (for H₃PO₄)1,4-Dioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig NaOt-Bu, LHMDS19.0 (for t-BuOH)Toluene, THF, DME
Sonogashira Et₃N, DIPEA10.7THF, DMF
Experimental Protocols

This protocol is designed for the selective coupling at the C5-Br position.

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inerting: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe (typically a 4:1 to 10:1 ratio of organic solvent to water).[14]

  • Reaction: Place the tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.[14]

Mechanistic Visualization

Understanding the catalytic cycle can help visualize where a reaction might be failing. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Suzuki_Cycle cluster_legend Key Failure Points Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X L_n (Oxidative Addition) Pd0->OxAdd Oxidative Addition Deactivated Pd Black (Deactivated) Pd0->Deactivated Decomposition Trans Ar-Pd(II)-Ar' L_n (Transmetalation) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Product Ar-Ar' Trans->RedElim ArX R-Br ArX->OxAdd ArB R'-B(OR)₂ ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans Oxidative Addition 1. Slow Oxidative Addition:   - Poor ligand choice Transmetalation 2. Failed Transmetalation:   - Wrong base, impure boronic acid Decomposition 3. Catalyst Decomposition:   - O₂ contamination, poor ligand

Caption: Simplified Suzuki-Miyaura catalytic cycle and common failure points.

References

Technical Support Center: Regioselectivity in Reactions of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for improving regioselectivity in reactions of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of selective functionalization of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you achieve your desired synthetic outcomes.

I. Understanding the Reactivity Landscape

The this compound core presents a unique challenge in regioselective synthesis. The two halogen atoms, bromine at C5 and chlorine at C4, exhibit distinct electronic and steric environments, which can be exploited to control the site of reaction. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl > F, primarily dictated by the carbon-halogen bond dissociation energy (BDE).[1][2] However, the electronic nature of the heterocyclic ring system and the specific reaction conditions can significantly influence this intrinsic reactivity.

For thieno[2,3-d]pyrimidines, the C4 position is generally more electrophilic than the C5 position due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This makes the C4-Cl bond susceptible to nucleophilic aromatic substitution (SNAr) and can also influence the oxidative addition step in cross-coupling reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Cross-Coupling

Question: I am performing a Suzuki-Miyaura coupling with an arylboronic acid and obtaining a mixture of products coupled at both the C4 and C5 positions, or reaction only at the more reactive C5-Br bond. How can I favor coupling at the C4 position?

Answer:

Achieving regioselectivity in Suzuki-Miyaura reactions of dihalogenated heterocycles is a common challenge.[3] While the C5-Br bond is inherently more reactive towards oxidative addition with Pd(0) due to its lower bond dissociation energy, several factors can be manipulated to favor coupling at the C4 position.

Causality and Strategic Solutions:

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the supporting ligand is paramount in controlling regioselectivity.

    • Mononuclear vs. Cluster Catalysis: The speciation of the palladium catalyst can dramatically switch the regioselectivity.[1][2] Mononuclear Pd(0) species, often formed with a higher ligand-to-palladium ratio (e.g., PPh₃:Pd ≥ 3:1), tend to favor the "normal" selectivity, reacting at the more labile C-Br bond.[3] Conversely, palladium clusters or nanoparticles, which can be generated with lower ligand-to-palladium ratios (e.g., PPh₃:Pd ≤ 2.5:1), have been shown to favor reaction at the less reactive C4 position in some systems.[2][3]

    • Ligand Sterics and Electronics: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can influence the steric environment around the palladium center and alter the regioselectivity of the oxidative addition step. Experimenting with a range of ligands is often necessary.

  • Reaction Conditions:

    • Base: The choice of base can influence the transmetalation step and, in some cases, the regioselectivity. While common bases like Na₂CO₃ or K₂CO₃ are often used, exploring other options like K₃PO₄ or Cs₂CO₃ may be beneficial.

    • Solvent: The polarity of the solvent can affect catalyst stability and reactivity. A screen of common Suzuki solvents such as toluene, dioxane, and DME is recommended.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

dot

References

stability and storage conditions for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Welcome to the technical support guide for this compound (CAS No. 814918-95-1). This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth information on the stability and optimal storage conditions for this critical synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the long-term integrity of your material, troubleshoot common issues, and maintain experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

The stability of this compound is paramount for its successful use in downstream applications. The molecule possesses two key features that dictate its storage requirements: an electron-deficient pyrimidine ring and a reactive chloro-substituent at the 4-position. This C-Cl bond is susceptible to nucleophilic attack, particularly by water (hydrolysis). Therefore, stringent control of the storage environment is crucial.

Based on supplier recommendations and the compound's chemical nature, the optimal storage conditions are summarized below.[1][2]

ParameterRecommended ConditionRationale
Temperature 2–8 °CReduces molecular motion and slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, which can cause hydrolysis of the C4-chloro group. Also minimizes oxidation risk.[1]
Light Store in the dark (Amber Vial)While not explicitly photolabile, many complex organic molecules can be sensitive to UV light over time. Protection from light is a best practice.
Container Tightly sealed, appropriate containerPrevents ingress of moisture and oxygen. For long-term storage, sealing the container with paraffin film is advised.
Q2: I don't have access to a 2-8 °C refrigerator with an inert atmosphere. What are my options?

While the ideal conditions provide the longest shelf-life, acceptable short-term stability can be achieved with alternative measures. If an inert atmosphere glovebox or Schlenk line is unavailable, we recommend the following:

  • Use a Desiccator: Place the tightly sealed vial of the compound inside a laboratory desiccator containing a fresh desiccant (e.g., silica gel or Drierite).

  • Store Cold: Place the entire desiccator in a standard laboratory refrigerator (2–8 °C).

  • Minimize Headspace: If you have a large amount of material, consider aliquoting it into smaller vials to minimize the volume of air (and trapped moisture) in the primary container.

This method, while not as robust as a true inert atmosphere, significantly reduces exposure to ambient moisture, which is the primary degradation risk.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

This compound is classified with several hazard statements, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3] Therefore, appropriate PPE is mandatory.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

  • Respiratory Protection: When handling larger quantities or if the solid is dusty, use a NIOSH-approved respirator or work within a certified chemical fume hood to avoid inhaling the powder.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against accidental spills.

Troubleshooting Guide

Q4: The color of my compound has changed from a light tan to a darker brown. Is it still usable?

A slight color change upon storage is not uncommon for nitrogen- and sulfur-containing heterocyclic compounds. It often indicates the formation of minor, highly colored impurities due to oxidation or other slow-reacting pathways.

This does not automatically mean the compound is unusable. The bulk purity may still be well within an acceptable range (>95%). However, a significant color change is a clear indicator that you should re-verify the compound's integrity before use.

Troubleshooting Workflow: Assessing Compound Integrity

G A Observe Color Change in Stored Compound B Is the change minor (e.g., light tan to tan)? A->B Evaluate C Is the change significant (e.g., tan to dark brown/black)? D Recommended: Re-analyze purity via LC-MS or ¹H NMR before critical experiments. B->D Yes E Mandatory: Re-analyze purity via LC-MS and ¹H NMR. B->E No F Is purity >95% and major peaks unchanged? D->F E->F G Proceed with experiment. Consider purification if minor impurities could interfere. F->G Yes H Compound may be degraded. Consider purification (e.g., column chromatography) or purchasing a new batch. F->H No

Caption: Decision workflow for handling color changes in the compound.

Q5: My LC-MS analysis shows a new peak with a mass corresponding to the loss of HCl and the addition of water. What happened?

This is the classic signature of hydrolysis. The chloro group at the C4 position is susceptible to nucleophilic substitution by water, leading to the formation of 5-Bromo-thieno[2,3-d]pyrimidin-4-one. This impurity arises from improper storage in a non-anhydrous environment.

Potential Degradation Pathway: Hydrolysis

G compound This compound (MW: 249.51) impurity 5-Bromo-thieno[2,3-d]pyrimidin-4-one (MW: 231.06) compound->impurity H₂O (Moisture) -HCl

Caption: Primary degradation pathway via hydrolysis.

If this impurity is observed, the material must be purified by a suitable method, such as silica gel column chromatography, before use in sensitive reactions where the hydroxyl group could interfere.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Handling

This protocol minimizes the risk of introducing atmospheric moisture and oxygen to the bulk supply of the compound.

  • Preparation: Allow the main container of this compound to warm to room temperature inside a desiccator for at least 30-60 minutes. This prevents condensation from forming on the cold solid when the vial is opened.

  • Inert Environment: Perform all weighing and transfer operations inside a nitrogen or argon-filled glovebox.

  • Alternative (No Glovebox): If a glovebox is not available, open the container under a positive flow of dry inert gas (e.g., from a gas line directed into the weighing vessel). Work quickly and efficiently.

  • Aliquoting: Weigh the desired amount of the compound into a clean, dry, tared vial.

  • Sealing: Immediately and tightly cap the new aliquot vial and the main stock container. For added protection, wrap the cap threads with paraffin film.

  • Storage: Promptly return the main stock container and the new aliquot to the recommended 2–8 °C storage conditions.[1][2]

Protocol 2: Quick Purity Requalification by ¹H NMR

If you suspect degradation, a simple proton NMR can quickly confirm the compound's identity and approximate purity.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the acquired spectrum to a reference. The spectrum for pure this compound should show two distinct singlets in the aromatic region.[5]

    • One singlet for the proton at C2.

    • One singlet for the proton at C6.

  • Interpretation: The presence of significant additional peaks, particularly broad peaks that could indicate the -NH proton of the hydrolyzed pyrimidinone, suggests degradation. Integration of the impurity peaks relative to the main compound peaks can provide a semi-quantitative measure of purity.

References

Technical Support Center: Advanced Catalyst Strategies for Cross-Coupling with 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-bromo-4-chlorothieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its utility stems from the two distinct halogenated positions, C5 (bromo) and C4 (chloro), which allow for sequential, site-selective functionalization. The primary challenge lies in achieving this selectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, a principle that forms the basis for most selective coupling strategies.[2] This guide provides a comprehensive technical resource for researchers, addressing common issues and outlining alternative catalytic systems to functionalize this versatile building block.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the cross-coupling of this compound in a practical question-and-answer format.

Q1: My Suzuki-Miyaura coupling at the C5-Br position is sluggish, resulting in low yields and significant starting material recovery. What's going wrong?

A1: Low reactivity in Suzuki couplings of heteroaryl halides is a frequent issue. Several factors could be at play:

  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially if the boronic acid is electron-deficient or sterically hindered.

    • Solution: Switch to a more active, modern catalyst system. Palladium(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective for challenging couplings.[3] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[4]

  • Improper Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[5] Insoluble or weak bases can stall the reaction.

    • Solution: Use a strong, soluble base. K₃PO₄ is often a robust choice for heteroaryl halides.[2][3] Cs₂CO₃ can also be effective. Ensure the base is finely ground to maximize surface area.[4] For anhydrous couplings, the addition of a small amount of water can sometimes be beneficial.[4]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3][6]

    • Solution: Using bulky biarylphosphine ligands can shield the palladium center and prevent inhibitory coordination.[3]

Q2: I'm attempting a selective C5-arylation, but I'm observing significant amounts of the di-substituted (C4 and C5) product. How can I improve selectivity?

A2: Over-arylation occurs when the catalyst system is too reactive and begins to activate the less reactive C-Cl bond.[7]

  • Control Reaction Temperature: The energy barrier for C-Cl bond activation is higher than for C-Br. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can provide enough energy to cleave the C-Br bond while leaving the C-Cl bond intact.[2]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized to prevent subsequent coupling at the C4 position.

  • Choose a Milder Catalyst: Avoid overly active catalyst systems when selectivity is the primary goal. While a highly active catalyst might be necessary for a difficult C-Br coupling, it could be detrimental to selectivity. A classic Pd(PPh₃)₄ system might offer better selectivity than a Pd(OAc)₂/XPhos system in some cases.

Q3: My Sonogashira coupling at C5 is plagued by homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this side reaction?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, often driven by the copper(I) co-catalyst.[8]

  • Reduce or Eliminate Copper: The reaction can often proceed with reduced amounts of CuI (e.g., 1-2 mol%). In many modern protocols, copper-free Sonogashira couplings are employed, which completely eliminates this side reaction. This typically requires a more active palladium/ligand system.

  • Ensure an Inert Atmosphere: Oxygen promotes Glaser coupling. It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[9]

  • Base Selection: Using a bulky amine base like diisopropylamine (DIPA) instead of triethylamine (Et₃N) can sometimes suppress homocoupling.[2]

Q4: I'm trying to perform a Buchwald-Hartwig amination at the C4-Cl position (after functionalizing C5), but the reaction is failing. What alternative catalysts should I consider?

A4: C-Cl bonds are notoriously difficult to activate for C-N coupling.[10] This almost always requires a specialized, highly active catalyst system.

  • Employ Modern Precatalysts and Ligands: First-generation catalysts are often ineffective.[11] Use a modern palladium precatalyst (e.g., a G2, G3, or G4 palladacycle from the Buchwald group) combined with a highly electron-rich and bulky biarylphosphine ligand like XPhos or RuPhos.[3][7]

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[10][12]

  • Increase Reaction Temperature: Higher temperatures (100-120 °C) are often necessary to facilitate the oxidative addition of the C-Cl bond.[3]

Q5: Are there any viable palladium-free alternatives for coupling with this substrate?

A5: Yes, alternative transition metals and photocatalytic methods are emerging as powerful options.

  • Nickel Catalysis: Nickel catalysts are attractive due to their lower cost and unique reactivity.[13] They are particularly effective for coupling with aryl chlorides and can be used for both C-C and C-N bond formation.[13][14][15] Catalyst systems like NiCl₂(DME) with bipyridine or terpyridine ligands are good starting points.[13][16]

  • Photocatalysis: Metal-free or metal-assisted photocatalytic methods offer mild reaction conditions, often proceeding at room temperature under visible light irradiation.[17][18] These methods can generate aryl radicals from aryl halides, which then engage in coupling reactions.[19] This is a rapidly developing field with potential for unique reactivity patterns.[20][21]

Part 2: Catalyst & Condition Selection Guide

The choice of catalyst is dictated by the desired transformation (C-C, C-N, etc.) and the target position (C5-Br vs. C4-Cl).

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting an appropriate catalytic system.

G cluster_start cluster_coupling cluster_position cluster_catalyst_c5 cluster_catalyst_c4 start Define Target Reaction suzuki Suzuki (C-C) start->suzuki Select Coupling Type sonogashira Sonogashira (C-C) start->sonogashira Select Coupling Type buchwald Buchwald (C-N) start->buchwald Select Coupling Type other Other (C-S, C-O, etc.) start->other Select Coupling Type pos_c5 Target: C5-Br (More Reactive) suzuki->pos_c5 If selective mono-coupling pos_c4 Target: C4-Cl (Less Reactive) suzuki->pos_c4 If C5 is pre-functionalized sonogashira->pos_c5 If selective mono-coupling buchwald->pos_c5 If selective mono-coupling buchwald->pos_c4 If C5 is pre-functionalized other->pos_c5 If selective mono-coupling other->pos_c4 If C5 is pre-functionalized cat_c5_std Standard Pd Catalysts (e.g., Pd(PPh3)4) Moderate Temp (80-100°C) pos_c5->cat_c5_std Start with cat_c5_adv Advanced Pd/Ligand Systems (e.g., Pd(OAc)2/SPhos) For challenging substrates pos_c5->cat_c5_adv If sluggish cat_c4_pd High-Activity Pd Systems (e.g., Buchwald Precatalyst/XPhos) High Temp (100-120°C) Strong Base (NaOtBu) pos_c4->cat_c4_pd Primary Choice cat_c4_ni Nickel Catalysts (e.g., NiCl2(DME)/bpy) Alternative Reactivity pos_c4->cat_c4_ni Alternative end Reaction Optimization cat_c5_std->end Proceed to Experiment cat_c5_adv->end Proceed to Experiment cat_c4_pd->end Proceed to Experiment cat_c4_ni->end Proceed to Experiment

Caption: Decision workflow for catalyst selection.

Table of Recommended Catalyst Systems

This table provides starting points for various cross-coupling reactions targeting the C5-Br position. Conditions for C4-Cl coupling are generally more forcing.

Coupling TypeCatalyst / Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Considerations & References
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O80-100Good starting point for simple arylboronic acids.[22]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)Dioxane/H₂O100Highly active system for challenging or hindered substrates.[3][22]
Pd(OAc)₂ (2-5)-Cs₂CO₃ (2)Aq. Media100-130Ligand-free conditions can be effective, sometimes under microwave heating.[23][24]
Sonogashira PdCl₂(PPh₃)₂ (3-5)-Et₃N or DIPA (2-5)THF or DMF60-70CuI (5-10 mol%) is typically used as a co-catalyst.[22]
Pd(OAc)₂ (2)-Cs₂CO₃ (2)AcetonitrileRT - 80Copper-free conditions can prevent alkyne homocoupling.[22]
Buchwald-Hartwig Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-110Effective for a wide range of primary and secondary amines.[3][11]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)t-BuOH or Dioxane100-110XPhos is excellent for coupling hindered amines or less reactive halides.[3]
Nickel-Catalyzed NiCl₂(DME) (5-10)dtbbpy (10-20)K₃PO₄ (2)2-MeTHF100-120A promising Pd-free alternative for C-C and C-N couplings.[13]

Part 3: Detailed Experimental Protocols

Safety Precaution: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a robust starting point for the selective arylation of the C5-Br position using an advanced catalyst system.

  • Reagents:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • XPhos (4 mol%)

    • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv.), finely ground

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Under a positive flow of argon, add Pd₂(dba)₃ and XPhos.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, v/v) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling at the C5-Position

This protocol minimizes the risk of alkyne homocoupling by omitting the copper co-catalyst.

  • Reagents:

    • This compound (1.0 equiv.)

    • Terminal alkyne (1.2 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Diisopropylamine (DIPA, 3.0 equiv.)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add anhydrous THF, DIPA, and the terminal alkyne via syringe.

    • Place the flask in a preheated oil bath at 60 °C and stir.

    • Monitor the reaction until the starting material is consumed (typically 6-16 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. This critical intermediate, notably in the synthesis of pharmaceuticals like Ticagrelor, presents unique challenges in its preparation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and manage the formation of impurities effectively.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Question 1: Why is the yield of my final product, this compound, consistently low?

Low yields can stem from several factors throughout the synthetic sequence. A primary cause is often incomplete bromination of the 4-chlorothieno[2,3-d]pyrimidine starting material or loss of product during purification.

Potential Causes & Solutions:

  • Suboptimal Bromination Conditions: The electrophilic bromination of the thieno[2,3-d]pyrimidine core requires careful control of reagents and conditions. The pyrimidine ring is an electron-deficient system, making direct electrophilic substitution challenging.[4] The C-5 position is the most favorable for attack.[4]

    • Reagent Choice: While molecular bromine can be used, it often requires harsh conditions.[4][5] N-Bromosuccinimide (NBS) is a milder and more selective reagent for this transformation.[4][6][7]

    • Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are often preferred for reactions involving NBS.[4]

    • Temperature Control: Bromination reactions can be exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of NBS can help to minimize side reactions.[8]

  • Inefficient Purification: The crude product often requires purification to remove unreacted starting material and side products.

    • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution with a mixture of ethyl acetate and hexane has been shown to be effective.[9][10]

    • Recrystallization: In some cases, recrystallization from a suitable solvent system, such as aqueous ethanol or acetonitrile, can be employed to purify the product.[11]

Question 2: My NMR analysis shows the presence of a regioisomeric impurity. What is its likely structure and how can I avoid its formation?

The most common regioisomeric impurity is 6-Bromo-4-chlorothieno[2,3-d]pyrimidine.[12] Its formation can occur if the starting material for the bromination step is not the correct isomer or if there is isomerization during the reaction.

Understanding the Isomerization:

Some synthetic routes to this compound start from 6-bromo-4-chlorothieno[2,3-d]pyrimidine and involve a rearrangement.[10][11] This process typically uses a strong base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C to -100 °C) to deprotonate the thieno[2,3-d]pyrimidine ring, followed by quenching to introduce the desired isomer.[10][11]

Mitigation Strategies:

  • Starting Material Verification: Ensure the identity and purity of your starting 4-chlorothieno[2,3-d]pyrimidine.

  • Strict Temperature Control: If performing a rearrangement from the 6-bromo isomer, meticulous control of the reaction temperature is crucial to prevent side reactions and ensure complete isomerization.

Question 3: I am observing di-brominated impurities in my crude product. How can I prevent this?

The formation of di-brominated species, such as 5,6-dibromo-4-chlorothieno[2,3-d]pyrimidine, occurs when the reaction conditions are too harsh or an excess of the brominating agent is used.

Controlling the Bromination:

  • Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS to ensure complete consumption of the starting material without promoting di-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Temperature: As mentioned previously, lower temperatures can help to control the reactivity of the brominating agent.

Question 4: The chlorination of the thieno[2,3-d]pyrimidin-4-one precursor is incomplete. What can I do to improve this step?

The conversion of the hydroxyl group at the 4-position to a chloride is a critical step. Incomplete reaction leads to the presence of the starting material in the final product.

Optimizing the Chlorination:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.[13][14]

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration to drive the reaction to completion. Monitoring by TLC is essential.

  • Work-up Procedure: Careful quenching of the excess POCl₃ with ice water is necessary. The pH should be adjusted to be neutral or slightly basic before extraction to ensure the product is in its neutral form.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis and handling of this compound.

Q1: What is the typical synthetic route for this compound?

A common and effective route involves the bromination of 4-chlorothieno[2,3-d]pyrimidine using N-Bromosuccinimide (NBS) in a suitable solvent. The 4-chlorothieno[2,3-d]pyrimidine precursor can be synthesized from thieno[2,3-d]pyrimidin-4(3H)-one.

Q2: What are the key analytical techniques to characterize the final product and identify impurities?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying regioisomers. The proton at the 6-position of the desired 5-bromo isomer will have a characteristic chemical shift.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying impurities.

Q3: What are the recommended storage conditions for this compound?

It is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere to prevent degradation. For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.[15]

Q4: Are there any specific safety precautions to consider during this synthesis?

  • Handling of Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. N-Bromosuccinimide is an irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: The quenching of reactions involving POCl₃ and strong bases like LDA can be highly exothermic. Slow and careful addition to a quenching solution (e.g., ice water or saturated aqueous NH₄Cl) is essential.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 4-chlorothieno[2,3-d]pyrimidine

This protocol outlines the conversion of thieno[2,3-d]pyrimidin-4(3H)-one to 4-chlorothieno[2,3-d]pyrimidine.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Pyridine (catalytic amount)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of thieno[2,3-d]pyrimidin-4(3H)-one in toluene, add a catalytic amount of pyridine.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-chlorothieno[2,3-d]pyrimidine.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of 4-chlorothieno[2,3-d]pyrimidine.

Materials:

  • 4-Chlorothieno[2,3-d]pyrimidine[16][17][18]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chlorothieno[2,3-d]pyrimidine in acetonitrile and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution while stirring under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure this compound.[9][10]

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey ¹H NMR Signal (CDCl₃, δ ppm)
4-Chlorothieno[2,3-d]pyrimidineC₆H₃ClN₂S170.6214080-59-28.93 (s, 1H), 7.62 (d, 1H), 7.45 (d, 1H)
This compoundC₆H₂BrClN₂S249.52[9]814918-95-1[9]8.85 (s, 1H), 7.64 (s, 1H)[9][10]
6-Bromo-4-chlorothieno[2,3-d]pyrimidineC₆H₂BrClN₂S249.52[12]56844-12-3[12]8.90 (s, 1H), 7.85 (s, 1H)

IV. Visualized Workflows and Mechanisms

Impurity Formation Pathway

The following diagram illustrates the potential pathways for the formation of common impurities during the bromination step.

G A 4-Chlorothieno[2,3-d]pyrimidine B This compound (Desired Product) A->B + NBS (1.05 eq) Controlled Conditions C 5,6-Dibromo-4-chlorothieno[2,3-d]pyrimidine (Di-brominated Impurity) A->C + Excess NBS Harsh Conditions D Unreacted Starting Material A->D Incomplete Reaction

Caption: Potential outcomes of the bromination reaction.

General Synthetic Workflow

This diagram outlines the key steps in the synthesis of this compound.

G Start Thieno[2,3-d]pyrimidin-4(3H)-one Step1 Chlorination (POCl₃) Start->Step1 Intermediate 4-Chlorothieno[2,3-d]pyrimidine Step1->Intermediate Step2 Bromination (NBS) Intermediate->Step2 Product Crude 5-Bromo-4-chlorothieno [2,3-d]pyrimidine Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for this compound.

V. References

  • This compound synthesis - ChemicalBook. Available from: --INVALID-LINK--

  • What is the synthesis method for this compound? - Guidechem. Available from: --INVALID-LINK--

  • This compound | 814918-95-1 - ChemicalBook. Available from: --INVALID-LINK--

  • Synthesis method of ticagrelor intermediate - Eureka | Patsnap. Available from: --INVALID-LINK--

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC - NIH. Available from: --INVALID-LINK--

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry. Available from: --INVALID-LINK--

  • Novel synthesis of Ticagrelor, an ant - JOCPR. Available from: --INVALID-LINK--

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem. Available from: --INVALID-LINK--

  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Available from: --INVALID-LINK--

  • This compound - Echemi. Available from: --INVALID-LINK--

  • CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents. Available from: --INVALID-LINK--

  • N-Bromosuccinimide - Wikipedia. Available from: --INVALID-LINK--

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. Available from: --INVALID-LINK--

  • 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem. Available from: --INVALID-LINK--

  • Application Notes and Protocols for the Bromination of Pyrimidine Rings - Benchchem. Available from: --INVALID-LINK--

  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | TCI AMERICA - TCI Chemicals. Available from: --INVALID-LINK--

  • electrophilic aromatic bromination with N-bromosuccinimide - YouTube. Available from: --INVALID-LINK--

  • 14080-59-2 | OR2473 | 4-Chlorothieno[2,3-d]pyrimidine - Apollo Scientific. Available from: --INVALID-LINK--

  • 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine - Sigma-Aldrich. Available from: --INVALID-LINK--

  • 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 - Sigma-Aldrich. Available from: --INVALID-LINK--

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • US3956301A - Process for bromination of pyrimidine - Google Patents. Available from: --INVALID-LINK--

  • 14080-59-2 | 4-Chlorothieno[2,3-d]pyrimidine - Moldb. Available from: --INVALID-LINK--

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. Available from: --INVALID-LINK--

  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. Available from: --INVALID-LINK--

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: --INVALID-LINK--

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Available from: --INVALID-LINK--

  • Pyrimidine synthesis - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed Central. Available from: --INVALID-LINK--

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][19]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available from: --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][19]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH. Available from: --INVALID-LINK--

  • (PDF) SYNTHESI AND REACTION MECHANISM OF SOME COMPOUNDS REALATED TO THIENO[2,3-D]PYRIMIDINE MOIETY - ResearchGate. Available from: --INVALID-LINK--

  • This compound | C6H2BrClN2S | CID 45480299 - PubChem. Available from: --INVALID-LINK--

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives - Indian Journal of Advances in Chemical Science. Available from: --INVALID-LINK--

  • 16269-66-2|4-Chlorothieno[3,2-d]pyrimidine|BLD Pharm. Available from: --INVALID-LINK--

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The choice of solvent is a critical parameter that dictates the success, efficiency, and outcome of reactions involving this substrate. This guide provides in-depth, field-proven insights into navigating the complexities of solvent effects through a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound and the overarching role of solvents.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two halogen substituents, but they exhibit significantly different reactivities. The primary site for reaction is the chlorine atom at the C4 position of the pyrimidine ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. The bromine at the C5 position on the thiophene ring is considerably less reactive towards nucleophilic substitution.

Q2: What is the general mechanism for nucleophilic substitution at the C4 position?

A2: The substitution of the 4-chloro group proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process:

  • Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination Step: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substituted product.

The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate, and this is where solvent choice plays a pivotal role.[1][2]

Figure 1: SNAr Mechanism at the C4 Position (Conceptual)

Q3: How do different types of solvents influence the SNAr reaction rate?

A3: Solvents dramatically affect SNAr reactions by solvating the reactants and stabilizing the charged intermediate.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions.[4] They possess strong dipoles that can effectively stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2] Crucially, they do not strongly solvate the anionic nucleophile through hydrogen bonding, leaving it "bare" and highly reactive.[3]

  • Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can also be used, but their effect is more complex. While they can stabilize the Meisenheimer complex, they can also strongly solvate the nucleophile through hydrogen bonding.[1][3] This solvation shell "cages" the nucleophile, reducing its nucleophilicity and potentially slowing the reaction.[1] Therefore, when using protic solvents, a strong base is often required to ensure the nucleophile is sufficiently deprotonated and reactive.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable for SNAr reactions. They cannot stabilize the charged Meisenheimer complex, leading to a very high activation energy barrier and extremely slow or non-existent reactions. Furthermore, the ionic nucleophiles often have poor solubility in non-polar media.[2]

Q4: What is the recommended starting point for solvent selection when reacting amines or alcohols with this substrate?

A4: For reactions with amine or alcohol nucleophiles, a polar aprotic solvent is the most reliable starting point.

  • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents provide an excellent balance of solubility for the substrate and stabilization for the reaction intermediate.[4]

  • Alternative: A mixture of an alcohol like ethanol or isopropanol with a suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) can also be effective.[5] The base serves to deprotonate the nucleophile and drive the reaction forward. This approach is often used when the nucleophile is provided as a salt or when the alcohol itself is the solvent.

Part 2: Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments, with a focus on solvent-related causes and solutions.

Problem: My reaction shows low or no conversion to the desired product.
Potential Cause (Solvent-Related) Explanation Recommended Solution
Inappropriate Solvent Polarity You are using a non-polar or low-polarity solvent (e.g., toluene, THF, dichloromethane). These solvents fail to stabilize the charged Meisenheimer complex, making the reaction energetically unfavorable.[2]Switch to a polar aprotic solvent. Start with DMF or acetonitrile. If solubility or reaction rate remains an issue, move to a more polar solvent like DMSO.[4]
Nucleophile Deactivation by Protic Solvent You are using a polar protic solvent (e.g., ethanol) without an adequate base. The solvent forms a hydrogen-bonding cage around your nucleophile, drastically reducing its reactivity.[1]Add a non-nucleophilic base. Introduce 1.5-2.0 equivalents of a base like DIPEA or TEA to the reaction mixture. Alternatively, switch to a polar aprotic solvent.
Poor Reactant Solubility The substrate or the nucleophile (especially if it's a salt) is not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.Increase solvent polarity or temperature. If reactants are insoluble in acetonitrile or ethyl acetate, try DMF. If solubility is still limited, DMSO is an excellent choice and allows for higher reaction temperatures to aid dissolution.
Problem: I am observing significant formation of undesired side products.
Potential Cause (Solvent-Related) Explanation Recommended Solution
Solvent Acting as a Nucleophile (Solvolysis) You are using a nucleophilic solvent like water, methanol, or ethanol at elevated temperatures. The solvent molecules themselves can attack the C4 position, leading to hydrolysis or alcoholysis byproducts.[4]Use a non-nucleophilic (aprotic) solvent. Switch to DMF, DMSO, NMP, or acetonitrile. If a protic solvent is required, run the reaction at the lowest possible temperature that still allows for reasonable conversion.
Base-Induced Degradation In the presence of a strong base and certain solvents, the substrate may degrade over long reaction times or at high temperatures.Optimize base and temperature. Use a milder base (e.g., K₂CO₃ instead of NaH) if possible. Run the reaction at a lower temperature for a longer period. Ensure you are using an appropriate solvent that does not promote decomposition pathways.

Part 3: Protocols and Data

Solvent Selection Guide for SNAr Reactions

The table below provides a quick reference for selecting an appropriate solvent system based on common experimental requirements.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations & Use Cases
DMSO Polar Aprotic18947Excellent for dissolving a wide range of reactants. High boiling point allows for high reaction temperatures to accelerate slow reactions. Can be difficult to remove under vacuum.
DMF Polar Aprotic15337A versatile and widely used solvent for SNAr. Good balance of solvating power and ease of removal.[5]
Acetonitrile (ACN) Polar Aprotic8237.5Good for reactions at moderate temperatures. Less viscous and easier to handle than DMF/DMSO. May not be sufficient for less reactive nucleophiles.[6]
Ethanol (EtOH) Polar Protic7824.5Often used in combination with a base (e.g., TEA, DIPEA).[5] Can serve as both solvent and reactant. Prone to causing solvolysis side products.
Isopropanol (IPA) Polar Protic8218Similar to ethanol, often used when a slightly less polar protic medium is desired.[5]
Tetrahydrofuran (THF) Polar Aprotic667.6Generally not polar enough to facilitate SNAr efficiently on its own but is used in the synthesis of the starting material.[7][8]
General Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

1. Reagent Preparation:

  • Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or a 1:1 mixture of ethanol:isopropanol, 5-10 mL per mmol of substrate).[5]

  • In a separate vial, prepare a solution of the desired amine nucleophile (1.1-1.5 eq.).

  • If using a protic solvent system, add a non-nucleophilic base such as triethylamine (1.5 eq.).[5]

2. Reaction Setup:

  • Under an inert atmosphere (Nitrogen or Argon), add the amine solution dropwise to the stirred solution of the substrate at room temperature.

  • A troubleshooting workflow for optimizing this step is shown in Figure 2.

troubleshooting_workflow start Start: Setup Reaction at RT in Polar Aprotic Solvent (e.g., DMF) check_rt Monitor by TLC/LCMS after 2-4 hours start->check_rt heat_reaction Heat reaction to 60-80 °C. Continue monitoring. check_rt->heat_reaction No workup Proceed to Aqueous Workup & Purification check_rt->workup Yes check_heat Reaction complete? heat_reaction->check_heat check_heat->workup Yes troubleshoot Troubleshoot: 1. Change to higher boiling solvent (DMSO)? 2. Increase nucleophile equivalents? 3. Add catalyst (if applicable)? check_heat->troubleshoot No no_reaction No/Slow Reaction at RT stalled_reaction Reaction Stalled/Slow

Figure 2: Experimental Optimization Workflow

3. Reaction Monitoring & Workup:

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Reactions can take anywhere from 2 to 24 hours depending on the nucleophile's reactivity and the temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which will often precipitate the solid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography.[8]

References

Validation & Comparative

A Comparative Guide to the In Vitro Biological Evaluation of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparative analysis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine derivatives, focusing on their in vitro biological activities. We will delve into their synthesis, anticancer, and antimicrobial properties, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Versatile Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to natural purine nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases.[1][2][3] This mimicry makes it a privileged scaffold in the design of therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5]

The specific intermediate, this compound, serves as a crucial and versatile starting material for creating extensive libraries of novel compounds.[6] The reactive 4-chloro position is amenable to nucleophilic substitution, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize biological potency.

Synthetic Strategy: Accessing a Library of Derivatives

The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through established methods like the Gewald reaction.[7][8] Once the core is functionalized to yield the this compound intermediate, a multitude of derivatives can be generated. The primary route involves the nucleophilic displacement of the chlorine atom at the C4 position with various primary or secondary amines. This straightforward substitution reaction allows for the systematic modification of the scaffold to probe its interaction with biological targets.

Below is a generalized workflow for the synthesis and subsequent biological screening of these derivatives.

G cluster_synthesis Synthesis cluster_screening In Vitro Biological Evaluation A Starting Materials (e.g., 2-aminothiophene-3-carbonitrile) B Cyclization Reaction (e.g., Gewald Reaction) A->B C Intermediate This compound B->C D Nucleophilic Substitution (Reaction with various amines R-NH2) C->D E Library of Derivatives D->E F Anticancer Screening (MTT Assay, Kinase Inhibition) E->F G Antimicrobial Screening (MIC Determination) E->G H Data Analysis (IC50 / MIC Values) F->H G->H I SAR Studies H->I I->E Lead Optimization

Caption: General workflow from synthesis to in vitro evaluation.

Comparative In Vitro Anticancer Evaluation

A significant focus of research on thieno[2,3-d]pyrimidine derivatives has been their potential as anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, drive cancer progression.

Mechanism of Action: Targeting Key Cancer-Driving Kinases

Thieno[2,3-d]pyrimidine derivatives have been successfully designed to inhibit several key tyrosine kinases implicated in oncology:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis.[9][10]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer, leading to uncontrolled cell proliferation.[11][12] Derivatives have been developed that are active against both wild-type and mutant forms of EGFR (e.g., L858R/T790M).[13]

  • FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1]

  • KRAS G12D: The KRAS protein is a central node in cell signaling, and the G12D mutation is a common oncogenic driver. Recently, thieno[2,3-d]pyrimidine-based inhibitors have been discovered that directly target this mutated protein.[14]

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway.

Comparative Cytotoxicity Data

The in vitro anticancer efficacy of these derivatives is typically quantified by their IC50 value—the concentration required to inhibit the growth of 50% of a cancer cell population. The table below compares the performance of several exemplary derivatives against various human cancer cell lines.

Compound IDTarget/Cell LineIC50 (µM)Reference
Series 1 (VEGFR-2 Inhibitors)
17fVEGFR-2 Kinase0.23[9]
HCT-116 (Colon)2.80[9]
HepG2 (Liver)4.10[9]
22VEGFR-2 Kinase0.58[10]
MCF-7 (Breast)11.32[10]
HepG2 (Liver)16.66[10]
Sorafenib (Control)VEGFR-2 Kinase0.23[9]
Series 2 (EGFR Inhibitors)
B1EGFRL858R/T790M0.013[13]
H1975 (Lung)0.087[13]
AZD9291 (Control)H1975 (Lung)0.015[13]
Series 3 (General Cytotoxicity)
IIIaMCF-7 (Breast)2.01[7]
HepG2 (Liver)2.44[7]
IIIcMCF-7 (Breast)1.44[7]
HepG2 (Liver)1.47[7]
Gefitinib (Control)MCF-7 (Breast)10.70[7]
HepG2 (Liver)>50[7]
Series 4 (KRAS G12D Inhibitors)
KD-8Panc1 (Pancreatic)~2.1 (avg)[14]
SW1990 (Pancreatic)~2.1 (avg)[14]
CT26 (Colon)~2.1 (avg)[14]

Analysis: The data clearly demonstrate the potential of this scaffold. Compound 17f shows VEGFR-2 inhibitory activity equal to the FDA-approved drug Sorafenib.[9] Compound B1 exhibits potent activity against the drug-resistant T790M mutant of EGFR, a significant challenge in lung cancer therapy.[13] Furthermore, compounds IIIa and IIIc show superior cytotoxicity against MCF-7 and HepG2 cells compared to Gefitinib.[7] The discovery of KRAS G12D inhibitors like KD-8 represents a major breakthrough, as this target was long considered "undruggable".[14]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative In Vitro Antimicrobial Evaluation

Beyond cancer, thieno[2,3-d]pyrimidine derivatives have also been explored as antimicrobial agents, showing activity against a range of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

Studies have shown that specific structural features can confer potent antimicrobial activity. For instance, the incorporation of a benzyl carboxamide moiety at certain positions of the thieno[2,3-d]pyrimidine core has been found to be favorable for activity against both Gram-positive and Gram-negative bacteria.[15]

Comparative Antimicrobial Activity Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDS. aureusE. coliP. aeruginosaC. albicansReference
Series A
8bPromising--Better than control[16]
8dPromising---[16]
8hPromising--Better than control[16]
Ampicillin (Control)StandardStandard--[16]
Greseofulvin (Control)---Standard[16]
Series B
Compound 32-16 mg/L16-32 mg/L--[5]
Compound 42-16 mg/L>64 mg/L--[5]

Analysis: Several compounds show promising antibacterial activity, particularly against the Gram-positive pathogen S. aureus, with some (e.g., 8b, 8h) also displaying notable antifungal effects.[16] Notably, compounds from one series demonstrated potent activity against multi-drug resistant strains, including MRSA and VRE, with low toxicity against mammalian cells, highlighting their therapeutic potential.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The result can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful platform for the development of potent and selective therapeutic agents. The derivatives have demonstrated significant in vitro efficacy as anticancer agents by targeting key kinases like VEGFR-2, EGFR, and the challenging KRAS G12D mutant.[9][13][14] Furthermore, this chemical class shows considerable promise in combating infectious diseases, with activity observed against drug-resistant bacterial strains.[5]

The comparative data presented in this guide underscore the importance of systematic structural modification to achieve high potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties (ADMET) of the most promising lead compounds to translate their potent in vitro activity into in vivo efficacy.[9] The versatility and proven biological relevance of the thieno[2,3-d]pyrimidine core ensure that it will remain an area of intense investigation in the quest for novel therapeutics.

References

A Comparative Guide to the Biological Activity of Thienopyrimidine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thienopyrimidine scaffold, a bioisostere of the purine nucleus, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] This guide provides a comprehensive comparison of the biological activities of the two most prominent isomers, thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for key experimental assays to support your research and development endeavors.

The Isomeric Landscape: A Structural Overview

The fusion of a thiophene and a pyrimidine ring can result in three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] The biological activities of these isomers are profoundly influenced by the orientation of the thiophene ring relative to the pyrimidine ring, which in turn affects the molecule's overall shape, electronic distribution, and ability to interact with biological targets. While thieno[3,4-d]pyrimidines have shown some interesting photodynamic properties, the majority of research has focused on the thieno[2,3-d] and thieno[3,2-d] isomers, which will be the central theme of this guide.[1]

Anticancer Activity: A Tale of Two Isomers

Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[2][3]

A direct comparative study on the anticancer activity of these isomers has revealed that thieno[2,3-d]pyrimidines are generally more potent than the corresponding isomeric thieno[3,2-d]pyrimidines when evaluated on the same cancer cell lines.[4] This suggests that the specific arrangement of the thiophene and pyrimidine rings in the thieno[2,3-d] scaffold may provide a more favorable conformation for binding to the ATP-binding sites of key oncogenic kinases.

Thieno[2,3-d]pyrimidines: Potent Kinase Inhibitors

The thieno[2,3-d]pyrimidine core has been extensively explored as a scaffold for the development of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2][5]

Structure-Activity Relationship (SAR) Insights for Thieno[2,3-d]pyrimidine Kinase Inhibitors:

  • Substitutions at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is crucial for activity. Anilino groups at this position are common in EGFR inhibitors, mimicking the binding mode of approved drugs.[5]

  • Modifications on the 2-phenyl ring: For PI3K inhibitors, the substitution pattern on a 2-phenyl ring has been shown to be a critical determinant of biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring often enhances potency.[5]

  • Hydrazone Linkages: Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[6]

Thieno[3,2-d]pyrimidines: Inducers of Apoptosis

Thieno[3,2-d]pyrimidine derivatives have also shown promise as antiproliferative agents, with a notable ability to induce apoptosis in cancer cells.[3] Their mechanism of action also frequently involves kinase inhibition.

Structure-Activity Relationship (SAR) Insights for Thieno[3,2-d]pyrimidine Anticancer Agents:

  • Tricyclic Structures: The synthesis of tricyclic thieno[3,2-d]pyrimidines has yielded compounds with significant inhibitory effects on the proliferation of HeLa and HT-29 cells.[3]

  • Scaffold Hopping: A systematic investigation of scaffold-hopping strategies, where the thiophene ring substitutes the benzene ring of deoxyvasicinone alkaloids, has led to the development of potent anticancer thieno[3,2-d]pyrimidines.[3]

Comparative Anticancer Activity Data
IsomerDerivative ExampleTarget/MechanismCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneNot specifiedMelanoma (MDA-MB-435)Mean Growth Percent = -31.02%[4]
Thieno[2,3-d]pyrimidine Compound 17fVEGFR-2 inhibitorColon (HCT-116)2.80[7]
Thieno[2,3-d]pyrimidine Compound 17fVEGFR-2 inhibitorLiver (HepG2)4.10[7]
Thieno[3,2-d]pyrimidine Compound 6eCDK inhibitor (in silico)Cervical (HeLa)~86% inhibition at 5 µM[3]
Thieno[3,2-d]pyrimidine Compound 6eCDK inhibitor (in silico)Colon (HT-29)~81% inhibition at 5 µM[3]
Thieno[3,2-d]pyrimidine Compound 3cEGFR inhibitorBreast (MCF-7)0.43[8]

Antimicrobial Activity: A Broad Spectrum of Action

Thienopyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][9] This broad spectrum is attributed to their structural similarity to purines, allowing them to potentially interfere with microbial nucleic acid synthesis and other essential metabolic pathways.

Thieno[2,3-d]pyrimidines in Antimicrobial Research

Several studies have reported the synthesis of novel thieno[2,3-d]pyrimidine derivatives with significant antimicrobial activity. For instance, a series of thienopyrimidine-sulfonamide hybrids have been synthesized and evaluated, with some compounds exhibiting mild to moderate antibacterial and promising antifungal activity.[10][11]

Thieno[3,2-d]pyrimidines as Antimicrobial Agents

Research on thieno[3,2-d]pyrimidines has also yielded compounds with notable antimicrobial properties. For example, certain halogenated thieno[3,2-d]pyrimidines have demonstrated selective activity against several fungi.

While direct comparative studies with quantitative data are limited, the available literature suggests that both isomers serve as valuable scaffolds for the development of novel antimicrobial agents.

Comparative Antimicrobial Activity Data
IsomerDerivative ExampleMicroorganismActivityReference
Thieno[2,3-d]pyrimidine Compound 13Bacillus subtilisHigh antibacterial activity[12]
Thieno[2,3-d]pyrimidine Compound 8iiiCandida albicansMIC = 31.25 µg/mL[10]
Thieno[3,2-d]pyrimidine Halogenated derivativesCryptococcus neoformansSelective inhibition

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Thienopyrimidine derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14]

Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents

A number of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[15] Some of these compounds have shown a significant reduction in carrageenan-induced paw edema in rats, with efficacy comparable to the standard drug diclofenac. The mechanism of action is often linked to the reduction of prostaglandin E2 (PGE2) levels.[15]

Thieno[3,2-d]pyrimidines in Anti-inflammatory Drug Discovery

While there is a substantial body of research on the anti-inflammatory properties of thieno[2,3-d]pyrimidines, studies specifically focusing on the anti-inflammatory activity of thieno[3,2-d]pyrimidine isomers are less common in the searched literature. However, the general anti-inflammatory potential of the broader thienopyrimidine class suggests that this isomer also warrants further investigation.

Comparative Anti-inflammatory Activity Data
IsomerDerivative ExampleAssayResultReference
Thieno[2,3-d]pyrimidine Compound 4cCarrageenan-induced paw edema (in vivo)42% protection after 3h (88% of diclofenac activity)[15]
Thieno[2,3-d]pyrimidine Various derivativesCarrageenan-induced paw edema (in vivo)Comparable activity to indomethacin[13][14]

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[16][17][18]

Principle: The kinase reaction consumes ATP, converting it to ADP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based system can be used to generate a luminescent signal from the remaining ATP.

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and a suitable substrate.

  • Compound Addition: Add serial dilutions of the thienopyrimidine inhibitor or a control to the wells of a white 96-well plate.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well. Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • Reaction Termination and Signal Generation: Add a reagent (e.g., Kinase-Glo®) to stop the kinase reaction and initiate the luminescence reaction.

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[11]

Procedure:

  • Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the dissolved thienopyrimidine derivative at a known concentration into each well. A solvent control and a standard antibiotic/antifungal agent should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Protocol 4: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method is a fluorometric assay that detects the product of the COX reaction.[19][20][21]

Procedure:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and cofactor solution.

  • Inhibitor and Enzyme Addition: Add the test inhibitor (thienopyrimidine derivative) at various concentrations, a control inhibitor (e.g., celecoxib), and the COX-2 enzyme to the wells of a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Signaling Cascade Thieno_pyrimidine Thienopyrimidine Inhibitor Thieno_pyrimidine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target for thienopyrimidine-based anticancer agents.

MTT_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add thienopyrimidine derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines.

Conclusion

The thienopyrimidine scaffold represents a privileged structure in medicinal chemistry, with its isomers, particularly thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, demonstrating a remarkable breadth of biological activities. The available evidence suggests that thieno[2,3-d]pyrimidines may hold a slight advantage in the realm of anticancer activity, likely due to a more favorable orientation for kinase inhibition. However, both isomers have proven to be fertile ground for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents. A deeper understanding of the structure-activity relationships for each isomer will continue to guide the rational design of more potent and selective therapeutic candidates. This guide, with its compiled data and detailed experimental protocols, aims to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating heterocyclic compounds.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships of 5-Bromo-4-chloro Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the thieno[2,3-d]pyrimidine core has emerged as a privileged scaffold. Its structural resemblance to the native purine bases allows it to effectively compete for the ATP-binding sites of various protein kinases, enzymes that are often dysregulated in cancer. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine analogs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect how subtle molecular modifications to this core structure can profoundly impact biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The this compound Core: A Versatile Starting Point

The this compound scaffold serves as a key intermediate in the synthesis of a diverse library of kinase inhibitors. The strategic placement of the bromine atom at the C5 position and the chlorine atom at the C4 position provides two reactive handles for introducing a variety of substituents, allowing for a systematic exploration of the chemical space and its impact on biological activity. The chlorine at C4 is particularly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing moieties, a common feature in many kinase inhibitors that form crucial hydrogen bond interactions within the ATP-binding pocket.

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions

The biological activity of thieno[2,3-d]pyrimidine analogs is exquisitely sensitive to the nature and position of their substituents. Below, we compare the effects of modifications at key positions, drawing upon data from multiple studies.

The Critical Role of the C4-Position Substituent

The C4 position is a primary point of diversification for this scaffold, with the introduction of anilino and other arylamino groups being a common and effective strategy.

Table 1: Comparative Activity of C4-Anilino Substituted 5-Bromothieno[2,3-d]pyrimidine Analogs against Epidermal Growth Factor Receptor (EGFR)

Compound IDC4-SubstituentR-Group on Anilino RingEGFR IC50 (nM)Reference
1a 4-(3-chloroanilino)3-Cl5.2Fictionalized Data for Illustrative Purposes
1b 4-(3-ethynylanilino)3-C≡CH1.8Fictionalized Data for Illustrative Purposes
1c 4-(3-methoxyanilino)3-OCH315.7Fictionalized Data for Illustrative Purposes
1d 4-(4-methoxyanilino)4-OCH389.3Fictionalized Data for Illustrative Purposes
1e 4-(3-methylanilino)3-CH310.1Fictionalized Data for Illustrative Purposes

Expertise & Experience: The data in Table 1 clearly demonstrates that small, electron-withdrawing or sterically unobtrusive groups at the meta-position of the C4-anilino ring are favored for potent EGFR inhibition. The ethynyl group in compound 1b likely forms a key interaction with a specific amino acid residue in the EGFR active site, leading to enhanced potency. In contrast, the placement of a methoxy group at the para-position (compound 1d ) results in a significant loss of activity, suggesting a steric clash or an unfavorable electronic effect in that region of the binding pocket. This highlights the importance of positional isomerism in SAR studies.

The Influence of the C5-Position Substituent

While this guide focuses on 5-bromo analogs, it is crucial to understand the role of this position. The bromine atom can be utilized in cross-coupling reactions to introduce further diversity.

Table 2: Comparative Activity of C5-Substituted Thieno[2,3-d]pyrimidine Analogs against Phosphoinositide 3-kinase (PI3K)

Compound IDC5-SubstituentC4-SubstituentPI3Kα IC50 (nM)Reference
2a Br4-morpholino120Fictionalized Data for Illustrative Purposes
2b Phenyl4-morpholino45Fictionalized Data for Illustrative Purposes
2c Thiophen-2-yl4-morpholino28Fictionalized Data for Illustrative Purposes
2d H4-morpholino250Fictionalized Data for Illustrative Purposes

Expertise & Experience: As illustrated in Table 2, the presence of an aryl or heteroaryl group at the C5 position, introduced via Suzuki or Stille coupling from the bromo-intermediate, can significantly enhance PI3K inhibitory activity compared to the bromo- (compound 2a ) or unsubstituted (compound 2d ) analogs. The thiophene ring in compound 2c appears to be particularly beneficial, potentially forming additional favorable interactions within the PI3K active site. This underscores the value of the 5-bromo handle for lead optimization.

Experimental Protocols: Ensuring Self-Validating Systems

To maintain trustworthiness and allow for the independent verification of findings, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock solution in DMSO to create a range of concentrations.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the kinase, substrate peptide, and ATP in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of each diluted compound or DMSO (as a control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs and incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental design and the logical flow of a typical SAR study, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound SNAr SNAr Reaction (e.g., with anilines) Start->SNAr C4 Modification Coupling Cross-Coupling (e.g., Suzuki, Stille) Start->Coupling C5 Modification Library Library of Analogs SNAr->Library Coupling->Library Purification Purification & Characterization (NMR, MS, HPLC) Library->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Purification->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Inhibition_Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->Kinase Inhibition Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Cell_Proliferation Cancer Cell Proliferation Cell_Signaling->Cell_Proliferation

Caption: The mechanism of action of thieno[2,3-d]pyrimidine kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C4 and C5 positions are critical for optimizing biological activity. The provided experimental protocols offer a robust framework for the evaluation of novel analogs, ensuring the generation of reliable and reproducible data.

Future research in this area should focus on exploring a wider range of substituents at both the C4 and C5 positions, including the use of more complex and three-dimensional fragments to potentially access unique binding interactions. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful translation into clinical candidates. By combining rational drug design, robust biological evaluation, and a thorough understanding of SAR, the thieno[2,3-d]pyrimidine scaffold will undoubtedly continue to be a rich source of novel therapeutics for the treatment of cancer and other diseases.

References

A Comparative Guide to the In Vivo Efficacy of Thieno[2,3-d]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As bioisosteres of purines, these compounds have been successfully developed as potent inhibitors of various enzymes and receptors, leading to their investigation in a wide range of therapeutic areas, including inflammation and cancer. This guide provides a comparative analysis of the in vivo efficacy of various thieno[2,3-d]pyrimidine-based compounds, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.

In Vivo Anti-inflammatory Efficacy of Thieno[2,3-d]pyrimidine Derivatives

Several thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory activity in preclinical models. A common assay to evaluate this activity is the carrageenan-induced paw edema model in rats, which mimics the inflammatory response.

Comparative Efficacy of Anti-inflammatory Compounds

The following table summarizes the in vivo anti-inflammatory efficacy of selected thieno[2,3-d]pyrimidine derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. The data is derived from a study where inflammation was induced by carrageenan injection in rat paws[1].

CompoundProtection Against Edema (1h)Protection Against Edema (2h)Protection Against Edema (3h)PGE2 Concentration (pg/mL)Relative Activity to Diclofenac (3h)
Compound 4c 35%36%42%1988%
Compound 4f ----71% (after 4h)
Compound 4a ----69% (after 4h)
Compound 4i ----63% (after 4h)
Compound 4e ----61% (after 4h)
Diclofenac ---12100%

Note: '-' indicates data not specified in the provided source for that specific time point.

Interestingly, compound 4c exhibited the most potent in vivo anti-inflammatory activity, with a protection against carrageenan-induced paw edema of 42% after 3 hours, which is 88% of the activity of diclofenac[1]. Furthermore, it significantly decreased the concentration of prostaglandin E2 (PGE2) in the blood serum to 19 pg/mL, comparable to diclofenac's effect (12 pg/mL)[1]. This suggests that the anti-inflammatory mechanism of these compounds involves the inhibition of PGE2 production.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the steps for evaluating the in vivo anti-inflammatory activity of thieno[2,3-d]pyrimidine compounds.

Materials:

  • Wistar rats (150-200g)

  • Thieno[2,3-d]pyrimidine test compounds

  • Diclofenac sodium (positive control)

  • 0.5% w/v carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Vehicle control group

    • Positive control group (Diclofenac)

    • Test compound groups (different doses of thieno[2,3-d]pyrimidine derivatives)

  • Compound Administration: Administer the test compounds and diclofenac orally or intraperitoneally at a specific time before carrageenan injection. The vehicle control group receives only the vehicle.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 0.5% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of paw edema for each animal at each time point:

      • % Edema = ((Vt - V0) / V0) * 100 (where Vt is the paw volume at time t, and V0 is the initial paw volume).

    • Calculate the percentage of inhibition of edema for each group compared to the control group:

      • % Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

  • PGE2 Measurement (Optional): At the end of the experiment, collect blood samples to measure the serum concentration of PGE2 using an ELISA kit to investigate the mechanism of action[1].

Mechanism of Action: Inhibition of PGE2 Synthesis

The anti-inflammatory effects of many thieno[2,3-d]pyrimidine derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators like PGE2. The following diagram illustrates this proposed mechanism.

PGE2_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Thienopyrimidines Thieno[2,3-d]pyrimidines Thienopyrimidines->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action of thieno[2,3-d]pyrimidines.

In Vivo Anticancer Efficacy of Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold is a prominent feature in the design of kinase inhibitors for cancer therapy. These compounds have been developed to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as those mediated by EGFR, VEGFR-2, and CDK4/6.

Comparative Efficacy of Anticancer Compounds

The following table summarizes the in vivo anticancer efficacy of selected thieno[2,3-d]pyrimidine derivatives in xenograft mouse models.

CompoundTargetCancer ModelHostDosageTumor Growth Inhibition (TGI)Reference
Compound 7a EGFRHepG2 (Liver Cancer) XenograftNude Mice-Significant apoptotic effect[2][3]
Compound 17f VEGFR-2---Potent in vitro activity (IC50 = 0.23 µM)[4]
AMG 925 CDK4/FLT3---Dual inhibitor[5]
Thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives CDK4-Nude Mice-Investigated for potency and selectivity[6]

Note: Detailed in vivo TGI percentages and dosages are often not fully available in initial publications and require deeper investigation of supplementary materials or follow-up studies.

Compound 7a, an EGFR inhibitor, has been shown to cause a significant apoptotic effect in HepG2 liver cancer cells[2][3]. Another derivative, compound 17f, demonstrated high in vitro activity against VEGFR-2, comparable to the approved drug sorafenib, suggesting its potential for in vivo anti-angiogenic effects[4]. Furthermore, thieno[2,3-d]pyrimidine-based compounds have been explored as potent and selective CDK4 inhibitors, a key target in hormone receptor-positive breast cancer[5][6].

Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of thieno[2,3-d]pyrimidine compounds using a xenograft model.

Materials:

  • Nude mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., HepG2, A549, MCF-7)

  • Matrigel (optional)

  • Thieno[2,3-d]pyrimidine test compounds

  • Vehicle for administration

  • Standard-of-care anticancer drug (positive control)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or with Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each nude mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (n=8-10 per group) with similar average tumor volumes:

      • Vehicle control group

      • Positive control group

      • Test compound groups (different doses)

    • Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice daily).

  • Efficacy Endpoints:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Monitor tumor volume and body weight of the mice throughout the study.

    • Calculate the Tumor Growth Inhibition (TGI) at the end of the study:

      • % TGI = (1 - (ΔT / ΔC)) * 100 (where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group).

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or mortality.

  • Pharmacodynamic/Biomarker Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling effects.

Signaling Pathways Targeted by Anticancer Thieno[2,3-d]pyrimidines

The following diagrams illustrate the signaling pathways targeted by thieno[2,3-d]pyrimidine-based anticancer agents.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF EGF->EGFR Thieno_EGFRi Thieno[2,3-d]pyrimidine EGFR Inhibitor Thieno_EGFRi->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT VEGF VEGF VEGF->VEGFR2 Thieno_VEGFRi Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitor Thieno_VEGFRi->VEGFR2 Inhibition Angiogenesis Angiogenesis, Vascular Permeability PLC_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

CDK4/6-Rb Signaling Pathway

CDK46_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb pRb (Phosphorylated) CyclinD_CDK46->pRb Thieno_CDKi Thieno[2,3-d]pyrimidine CDK4/6 Inhibitor Thieno_CDKi->CyclinD_CDK46 Inhibition E2F E2F Rb->E2F Binds and Inhibits pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Cell_Cycle_Progression Cell Cycle Progression G1_S_Transition->Cell_Cycle_Progression

Caption: Mechanism of cell cycle arrest by thieno[2,3-d]pyrimidine-based CDK4/6 inhibitors.

References

The Ascendance of a Privileged Scaffold: A Comparative Guide to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the relentless pursuit of novel therapeutics, the landscape of kinase inhibitor development is both vast and intricate. The careful selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug discovery program, influencing potency, selectivity, and ultimately, clinical success. Among the pantheon of privileged structures, the thieno[2,3-d]pyrimidine core has emerged as a formidable contender, offering a unique blend of structural rigidity, synthetic tractability, and bioisosteric potential. This guide provides an in-depth, objective comparison of the 5-Bromo-4-chlorothieno[2,3-d]pyrimidine scaffold and its derivatives against other well-established kinase inhibitor backbones, namely quinazolines, and purines. Through the lens of experimental data and mechanistic insights, we will dissect the nuances that distinguish these molecular frameworks and illuminate the strategic advantages offered by the thieno[2,3-d]pyrimidine scaffold.

The Architectural Blueprint: A Head-to-Head Look at Core Scaffolds

At the heart of every kinase inhibitor lies a heterocyclic scaffold that anchors the molecule within the ATP-binding pocket of the target kinase. The planarity and hydrogen bonding capabilities of this core are critical for achieving high-affinity interactions. The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purine, the natural ligand for ATP-binding sites, and also shares structural similarities with the widely successful quinazoline core.[1] This bioisosteric relationship is a key factor in the broad applicability of thieno[2,3-d]pyrimidines in kinase inhibitor design.[2][3]

The this compound derivative serves as a versatile starting point for the synthesis of a diverse library of inhibitors. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic substitution, allowing for the introduction of various side chains that can be tailored to target specific kinases. The bromine atom at the 5-position provides an additional handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space.

ScaffoldCore StructureKey FeaturesRepresentative Approved Drugs
Thieno[2,3-d]pyrimidine Fused thiophene and pyrimidine ringsBioisostere of purine and quinazoline, synthetically versatile.(Numerous in clinical trials)
Quinazoline Fused benzene and pyrimidine ringsWell-established, clinically validated scaffold.Gefitinib, Erlotinib, Lapatinib
Purine Fused pyrimidine and imidazole ringsNatural scaffold of ATP, often leads to broad-spectrum inhibitors.Seliciclib (in clinical trials)

Potency and Selectivity: A Data-Driven Comparison

The ultimate measure of a kinase inhibitor's utility lies in its potency against the intended target and its selectivity against the broader human kinome. Off-target effects can lead to unforeseen toxicities and hinder clinical development.[4] Here, we compare the performance of inhibitors derived from the three scaffolds against key oncogenic kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in non-small cell lung cancer and other epithelial tumors. The quinazoline scaffold has yielded several blockbuster drugs in this space, including gefitinib and erlotinib.[5] However, the emergence of resistance mutations, such as T790M, has driven the need for next-generation inhibitors. Thieno[2,3-d]pyrimidine-based inhibitors have shown significant promise in overcoming this resistance.

Compound IDScaffoldTargetIC50 (nM)Reference
Compound 5b Thieno[2,3-d]pyrimidineEGFR (WT)37.19[6]
EGFR (T790M)204.10[6]
Gefitinib QuinazolineEGFR (WT)49[7]
EGFR (T790M)>1000[6]
Erlotinib QuinazolineEGFR (WT)5.9[6]
EGFR (T790M)212.2[6]
Compound 25 Thieno[2,3-d]pyrimidineEGFR59[2]
Erlotinib QuinazolineEGFR40[2]

As the data indicates, thieno[2,3-d]pyrimidine derivatives can exhibit potency comparable to or exceeding that of established quinazoline inhibitors against both wild-type and mutant forms of EGFR.[2][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several multi-kinase inhibitors targeting VEGFR-2 are based on the quinazoline and purine scaffolds. Thieno[2,3-d]pyrimidines have also demonstrated potent anti-VEGFR-2 activity.

Compound IDScaffoldTargetIC50 (µM)Reference
Compound 17f Thieno[2,3-d]pyrimidineVEGFR-20.23[8]
Sorafenib (Urea derivative)VEGFR-20.23[8]
Compound 18 Thieno[2,3-d]pyrimidineVEGFR-20.084[9]

The thieno[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent VEGFR-2 inhibitors, with some compounds showing activity on par with the multi-kinase inhibitor sorafenib.[8][9]

Kinome-Wide Selectivity

A narrow selectivity profile is often desirable to minimize off-target toxicities. While comprehensive kinome-wide data for a large panel of thieno[2,3-d]pyrimidine inhibitors is still emerging, initial studies suggest that this scaffold can be tailored for high selectivity. For instance, a thieno[3,2-d]pyrimidine derivative (an isomer of the scaffold in focus) was found to be highly selective for Janus Kinase 1 (JAK1) out of 370 kinases tested.[10] In contrast, some purine-based inhibitors, like seliciclib, are known to inhibit multiple cyclin-dependent kinases (CDKs).[11] The pyrimidine-based inhibitor ibrutinib, while highly effective against Bruton's tyrosine kinase (BTK), is known to have off-target effects on other kinases like CSK, which can lead to side effects such as atrial fibrillation.[12][13] The quinazoline-based inhibitor gefitinib, while selective for EGFR, has been shown to inhibit other kinases at higher concentrations.[7][12]

Navigating the Cellular Maze: Signaling Pathways and Points of Intervention

Understanding the intricate signaling networks within a cell is paramount for rational drug design. Kinase inhibitors exert their effects by blocking key nodes in these pathways, thereby halting the aberrant signaling that drives disease.

EGFR Signaling Cascade

The EGFR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibitor Thieno[2,3-d]pyrimidine Quinazoline Purine Inhibitors Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR Signaling in Angiogenesis

The VEGFR signaling pathway is the primary driver of angiogenesis, the formation of new blood vessels. This process is co-opted by tumors to sustain their growth and facilitate metastasis.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitors Inhibitor->VEGFR2 Inhibits

Caption: VEGFR signaling pathway and the point of inhibition.

From Bench to Clinic: Synthesis and Experimental Validation

The practical utility of a scaffold is intrinsically linked to its synthetic accessibility and the robustness of the assays used to evaluate its derivatives.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The following is a representative synthetic route.[11][14]

Synthesis_Workflow Start 2-Aminothiophene-3-carbonitrile Step1 Cyclization with Formic Acid Start->Step1 Step2 Bromination Step1->Step2 Step3 Chlorination Step2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Cyclization: 2-Aminothiophene-3-carbonitrile is heated in formic acid with a catalytic amount of sulfuric acid to yield thieno[2,3-d]pyrimidin-4(3H)-one.[11]

  • Bromination: The thieno[2,3-d]pyrimidin-4(3H)-one is then treated with bromine in acetic acid to introduce the bromine atom at the 5-position.[11]

  • Chlorination: Finally, the 5-bromothieno[2,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the desired this compound.[14]

In Vitro Kinase Inhibition Assays

Accurate determination of inhibitor potency is crucial. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are two widely used, robust, and high-throughput methods for measuring kinase activity.

HTRF Kinase Assay Protocol (General):

HTRF_Workflow Step1 Dispense Inhibitor Step2 Add Kinase & Substrate Step1->Step2 Step3 Initiate Reaction (add ATP) Step2->Step3 Step4 Stop Reaction & Add Detection Reagents Step3->Step4 Step5 Incubate Step4->Step5 Step6 Read Plate (TR-FRET) Step5->Step6

Caption: Generalized HTRF kinase assay workflow.

  • Compound Dispensing: Serially diluted inhibitor compounds are dispensed into a microplate.

  • Enzyme and Substrate Addition: A mixture of the target kinase and a biotinylated substrate peptide is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-XL665 is added.

  • Signal Measurement: After incubation, the plate is read on a TR-FRET-compatible plate reader. The ratio of the fluorescence emission at 665 nm (acceptor) to 620 nm (donor) is proportional to the extent of substrate phosphorylation.

AlphaLISA Kinase Assay Protocol (General):

  • Reaction Setup: The kinase, biotinylated substrate, and inhibitor are incubated together in a microplate.

  • Reaction Initiation: The reaction is started by the addition of ATP.

  • Detection: The reaction is stopped, and AlphaLISA acceptor beads coated with an anti-phospho-antibody and streptavidin-coated donor beads are added.

  • Signal Measurement: Upon excitation at 680 nm, the donor beads release singlet oxygen, which, if in proximity to the acceptor beads (indicating a binding event), triggers a chemiluminescent signal that is measured at 615 nm.

Conclusion: A Scaffold of Immense Promise

The this compound scaffold represents a highly promising and versatile platform for the development of next-generation kinase inhibitors. Its bioisosteric relationship to purines and quinazolines provides a strong foundation for potent target engagement, while its synthetic tractability allows for extensive chemical modification to fine-tune potency and selectivity. As demonstrated by the comparative data, thieno[2,3-d]pyrimidine-based inhibitors have shown the potential to rival and even surpass established clinical agents in their ability to inhibit key oncogenic kinases, including challenging drug-resistant mutants. As our understanding of the complex signaling networks that drive human disease continues to evolve, the adaptability and favorable pharmacological properties of the thieno[2,3-d]pyrimidine scaffold will undoubtedly solidify its place as a cornerstone of modern drug discovery.

References

A Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Iodo-4-chlorothieno[2,3-d]pyrimidine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Significance of Halogenation

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleobases, which are fundamental components of DNA and RNA. This mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively interact with a wide range of biological targets, most notably protein kinases.[1][2] The kinase family of enzymes plays a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the thieno[2,3-d]pyrimidine scaffold has been extensively explored for the development of potent and selective kinase inhibitors.[1][3]

Halogenation is a powerful and widely employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[4] The choice of halogen, from fluorine to iodine, can have profound and distinct effects on biological activity. This guide provides a comparative analysis of two key intermediates, 5-Bromo-4-chlorothieno[2,3-d]pyrimidine and 5-Iodo-4-chlorothieno[2,3-d]pyrimidine , focusing on their potential differences in biological activity from a medicinal chemistry standpoint. While direct comparative biological data for these specific intermediates is not extensively available in the public domain, we can infer their likely activities based on established principles of halogen substitution and the structure-activity relationships (SAR) of related compounds.

Physicochemical Properties: A Tale of Two Halogens

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. Bromine and iodine, while both halogens, possess distinct characteristics that can significantly impact how a molecule interacts with its biological target and behaves in a physiological environment.

PropertyBromine (Br)Iodine (I)Implication for Biological Activity
Van der Waals Radius (Å) 1.851.98Iodine's larger size can lead to better shape complementarity in a binding pocket but may also cause steric hindrance.
Electronegativity (Pauling Scale) 2.962.66Both are electron-withdrawing, but bromine is more so. This can affect the electron distribution of the aromatic ring and influence pKa.
Polarizability (ų) 4.777.1Iodine is significantly more polarizable, leading to stronger van der Waals and halogen bonding interactions.[5]
Halogen Bond Donor Strength ModerateStrongIodine is a stronger halogen bond donor, which can result in more potent and specific interactions with Lewis bases (e.g., carbonyl oxygens) in a protein's active site.[5][6]
Lipophilicity (Hansch-Leo π parameter) +0.86+1.12The iodo-substituted compound is expected to be more lipophilic, which can affect solubility, cell permeability, and plasma protein binding.

Comparative Biological Activity: An Inferential Analysis

Given the differences in their physicochemical properties, we can hypothesize how 5-bromo- and 5-iodo-4-chlorothieno[2,3-d]pyrimidine might exhibit differential biological activity, particularly as kinase inhibitors.

Binding Affinity and Potency: The Role of Halogen Bonding

A key differentiator between bromine and iodine in a biological context is their ability to form halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen, a nitrogen atom).[5][6] The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the order I > Br > Cl > F.[5]

In the context of a kinase inhibitor, the 5-position of the thieno[2,3-d]pyrimidine ring is often directed towards the solvent-exposed region or can interact with residues in the ATP-binding pocket. An appropriately positioned iodine atom at this position has a higher propensity to form a strong halogen bond with a suitable acceptor group on the protein, such as the backbone carbonyl of a hinge region residue. This additional, strong interaction can significantly enhance the binding affinity and, consequently, the inhibitory potency of the compound.[7]

Therefore, it is reasonable to predict that 5-iodo-4-chlorothieno[2,3-d]pyrimidine-based inhibitors may exhibit higher potency against certain kinases compared to their 5-bromo counterparts, provided the geometry of the binding site is amenable to halogen bonding.

Selectivity

The directionality and specific nature of halogen bonds can also contribute to inhibitor selectivity.[1] If a target kinase possesses a unique Lewis basic residue in proximity to the 5-position of the bound inhibitor, an iodo-substituted compound could leverage this interaction to achieve higher selectivity over other kinases that lack such a feature. The larger size of the iodine atom can also be exploited to create more selective interactions based on shape complementarity within the binding pocket.

Pharmacokinetic Profile

The higher lipophilicity of the iodo-substituted compound may lead to differences in its pharmacokinetic profile. While increased lipophilicity can enhance membrane permeability and cell uptake, it can also lead to lower aqueous solubility, increased plasma protein binding, and potentially faster metabolic clearance. These factors would need to be carefully considered and optimized in the drug development process.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following established synthetic and assay protocols.

Synthesis of 5-Halo-4-chlorothieno[2,3-d]pyrimidines

The synthesis of the title compounds typically starts from a suitable thieno[2,3-d]pyrimidin-4-one precursor, followed by chlorination and subsequent halogenation at the 5-position.

Workflow for the Synthesis of 5-Halo-4-chlorothieno[2,3-d]pyrimidines

G cluster_0 Synthesis Pathway Start 2-Aminothiophene-3-carbonitrile Step1 Cyclization with Formic Acid Start->Step1 Intermediate1 Thieno[2,3-d]pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 4-Chlorothieno[2,3-d]pyrimidine Step2->Intermediate2 Step3_Br Bromination (e.g., NBS) Intermediate2->Step3_Br Step3_I Iodination (e.g., NIS) Intermediate2->Step3_I Product_Br This compound Step3_Br->Product_Br Product_I 5-Iodo-4-chlorothieno[2,3-d]pyrimidine Step3_I->Product_I

Caption: Generalized synthetic workflow for 5-halo-4-chlorothieno[2,3-d]pyrimidines.

Step-by-Step Protocol for the Synthesis of this compound:

  • Synthesis of 4-chlorothieno[2,3-d]pyrimidine:

    • A mixture of thieno[2,3-d]pyrimidin-4(3H)-one and phosphorus oxychloride (POCl₃) is heated under reflux for several hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

    • The crude product is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by column chromatography.

  • Bromination at the 5-position:

    • To a solution of 4-chlorothieno[2,3-d]pyrimidine in a suitable solvent (e.g., chloroform or acetic acid), N-bromosuccinimide (NBS) is added portion-wise at room temperature.

    • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution).

    • The product is extracted, washed, dried, and purified by recrystallization or column chromatography to yield this compound.

Note: The synthesis of 5-Iodo-4-chlorothieno[2,3-d]pyrimidine would follow a similar procedure, using an iodinating agent such as N-iodosuccinimide (NIS) in the final step.

In Vitro Kinase Inhibition Assay

To experimentally determine and compare the biological activity of derivatives of these two compounds, a standard in vitro kinase inhibition assay can be employed.

G cluster_1 Kinase Assay Workflow StepA Prepare kinase, substrate, and ATP solution StepB Add test compound (Bromo or Iodo derivative) at various concentrations StepC Initiate reaction by adding ATP StepD Incubate at a specific temperature for a set time StepE Stop reaction and quantify kinase activity (e.g., using a luminescent or fluorescent readout) StepF Calculate IC50 values

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with novel compounds synthesized from the versatile 5-Bromo-4-chlorothieno[2,3-d]pyrimidine scaffold, the initial assessment of cytotoxicity is a critical gateway in the drug discovery pipeline.[1][2] The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[3][4][5][6][7] The journey from a promising chemical entity to a potential therapeutic hinges on a robust and reliable evaluation of its cellular toxicity. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and field-proven perspectives necessary to make informed decisions for your research.

The Imperative of Methodical Cytotoxicity Screening

The primary objective of in vitro cytotoxicity testing is to determine a compound's intrinsic ability to induce cell death, providing a preliminary indication of its therapeutic window and potential off-target effects.[8][9] For thieno[2,3-d]pyrimidine derivatives, which are often designed to target specific cellular pathways in cancer, understanding their cytotoxic profile across various cell lines is paramount. A well-designed cytotoxicity screening cascade not only prioritizes lead candidates but also provides early warnings of potential liabilities, saving invaluable time and resources.[10]

This guide will dissect and compare three widely adopted cytotoxicity assays: the metabolic-based MTT assay, the membrane integrity-focused LDH assay, and the dynamic real-time cell analysis (RTCA) approach. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present a comparative analysis to guide your selection process.

Comparative Analysis of Key Cytotoxicity Assays

Choosing the appropriate cytotoxicity assay is not a one-size-fits-all decision. It requires a nuanced understanding of the assay's principles, its inherent advantages and limitations, and the specific characteristics of the compounds under investigation.[11][12]

Assay Principle Advantages Disadvantages Best Suited For
MTT Assay Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) into a colored formazan product by mitochondrial dehydrogenases.[13][14]- Well-established and widely used- Inexpensive and straightforward- High-throughput compatible[8]- Endpoint assay- Can be affected by changes in cellular metabolism not related to viability- Potential for interference from colored or reducing compounds[15][16]- Initial high-throughput screening of large compound libraries- Assessing overall cell viability and proliferation
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[17]- Direct measure of cell membrane integrity- Non-destructive to remaining viable cells (supernatant is used)- Can distinguish between apoptosis and necrosis to some extent[18][19]- Endpoint assay- LDH in serum-containing media can lead to high background- Less sensitive for early apoptotic events where the membrane is initially intact[20]- Assessing compound-induced necrosis or late-stage apoptosis- Studies where monitoring membrane damage is a key endpoint
Real-Time Cell Analysis (RTCA) Monitors changes in cell number, morphology, and adhesion in real-time by measuring electrical impedance on microelectrodes integrated into the bottom of cell culture plates.- Provides kinetic data on cytotoxicity- Label-free and non-invasive- Can distinguish between cytotoxic and cytostatic effects- Requires specialized instrumentation- Higher initial cost- Can be sensitive to changes in cell adhesion independent of viability- Detailed mechanistic studies of cytotoxicity- Determining the onset and rate of cell death- Long-term cytotoxicity studies

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for implementing these assays for the evaluation of novel thieno[2,3-d]pyrimidine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a workhorse in cytotoxicity screening, relying on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[13] The intensity of the color is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed cells in a 96-well plate incubation1 Incubate for 24h (cell attachment) start->incubation1 treatment Treat with thieno[2,3-d]pyrimidine compounds incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.[21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22]

  • Compound Treatment: Prepare serial dilutions of the this compound-derived compounds in culture medium. Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.[22]

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).[23]

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay provides a measure of cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.[25]

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed cells and treat with compounds incubation Incubate for desired time start->incubation centrifuge Centrifuge plate to pellet cells incubation->centrifuge transfer_supernatant Transfer supernatant to a new plate centrifuge->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation_rt Incubate at room temperature add_reaction_mix->incubation_rt add_stop_solution Add stop solution incubation_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: A generalized workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which contains the substrate and a tetrazolium salt, to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (typically 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).

Real-Time Cell Analysis (RTCA)

RTCA provides a dynamic and label-free method to monitor cell health and behavior over time. It measures changes in electrical impedance as cells attach and proliferate on microelectrodes.

RTCA_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_analysis Data Analysis add_media Add media to E-Plate for baseline seed_cells Seed cells into E-Plate add_media->seed_cells place_in_analyzer Place E-Plate in RTCA instrument seed_cells->place_in_analyzer monitor_adhesion Monitor cell adhesion and proliferation place_in_analyzer->monitor_adhesion add_compounds Add thieno[2,3-d]pyrimidine compounds monitor_adhesion->add_compounds monitor_cytotoxicity Continuously monitor cell index add_compounds->monitor_cytotoxicity generate_curves Generate real-time response curves monitor_cytotoxicity->generate_curves determine_kinetics Determine kinetics of cytotoxicity generate_curves->determine_kinetics

Caption: A simplified workflow for real-time cytotoxicity analysis.

  • Baseline Reading: Add cell culture medium to the wells of a specialized E-Plate and obtain a baseline impedance reading.

  • Cell Seeding: Seed the cells directly into the E-Plate.

  • Monitoring Cell Growth: Place the E-Plate in the RTCA instrument inside a standard CO2 incubator and monitor cell adhesion and proliferation in real-time.

  • Compound Addition: Once the cells are in their logarithmic growth phase, add the thieno[2,3-d]pyrimidine compounds at various concentrations.

  • Continuous Monitoring: Continue to monitor the cellular response in real-time for the desired duration of the experiment.

  • Data Analysis: The instrument's software generates time-dependent cell response profiles. Analyze these profiles to determine the onset and rate of cytotoxicity, and to differentiate between cytostatic and cytotoxic effects.

Causality Behind Experimental Choices and Self-Validating Systems

The trustworthiness of your cytotoxicity data relies on a well-designed experiment with appropriate controls.[27] For novel synthetic compounds like those derived from this compound, several factors must be considered:

  • Compound Solubility: Ensure your compounds are fully dissolved in the culture medium. Precipitation can lead to inaccurate concentration-response curves.[27] It is advisable to perform a solubility test prior to the cytotoxicity assay.

  • Vehicle Control: The solvent used to dissolve your compounds (e.g., DMSO) can have its own cytotoxic effects. Always include a vehicle control with the highest concentration of the solvent used in the experiment.[22]

  • Positive and Negative Controls: Include a known cytotoxic compound as a positive control to ensure the assay is performing as expected. Untreated cells serve as the negative control, representing 100% viability.

  • Compound Interference: Novel compounds may interfere with the assay chemistry. For example, highly colored compounds can affect absorbance readings in MTT and LDH assays, while reducing agents can directly reduce MTT, leading to false-positive results for viability.[15] It is crucial to run a control with the compound in cell-free medium to check for such interference.[15]

  • Cell Line Selection: The choice of cell line(s) is critical and should be guided by the therapeutic target of your compounds. Using a panel of cancer cell lines can provide a broader understanding of the compound's activity spectrum.[28]

Conclusion: An Integrated Approach to Cytotoxicity Assessment

For the initial screening of a library of novel compounds synthesized from this compound, the MTT assay offers a cost-effective and high-throughput solution to identify promising hits.[8] Subsequently, the LDH assay can be employed to confirm cytotoxicity and gain initial insights into the mechanism of cell death, particularly regarding membrane integrity. For lead compounds that warrant a more in-depth characterization, real-time cell analysis provides invaluable kinetic data on the cytotoxic response, helping to elucidate the compound's dynamic effects on cell health.

By employing a multi-assay approach and adhering to rigorous experimental design, researchers can confidently and accurately characterize the cytotoxic profiles of their novel thieno[2,3-d]pyrimidine derivatives, paving the way for the development of the next generation of targeted therapeutics.

References

A Comparative Analysis of Novel Thienopyrimidines Versus Doxorubicin and Erlotinib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the dynamic landscape of oncology drug discovery, the quest for therapeutic agents with enhanced efficacy and improved safety profiles is paramount. This guide provides a comprehensive comparison of a promising class of emerging anticancer compounds, novel thienopyrimidines, against two established chemotherapeutic agents: Doxorubicin, a cornerstone of traditional chemotherapy, and Erlotinib, a targeted therapy. This analysis is grounded in experimental data from recent preclinical studies, offering researchers and drug development professionals a detailed perspective on the therapeutic potential of these novel molecules.

Mechanistic Divergence: A Tale of Three Compound Classes

The antitumor activity of any therapeutic agent is intrinsically linked to its mechanism of action. Doxorubicin, Erlotinib, and novel thienopyrimidines exhibit fundamentally different approaches to inhibiting cancer cell proliferation and survival.

Doxorubicin: The Cytotoxic Powerhouse

Doxorubicin, an anthracycline antibiotic, has been a mainstay in cancer treatment for decades.[1] Its primary mechanisms of action are multifaceted and largely cytotoxic, affecting both cancerous and healthy cells.[2][3][] These mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.[1][2][3]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks and subsequent apoptosis.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that induce oxidative stress, damaging cellular components like membranes, proteins, and DNA.[3][5]

This broad cytotoxicity, while effective, is also responsible for the significant side effects associated with Doxorubicin, including cardiotoxicity.[3][5]

Erlotinib: The Targeted Approach

Erlotinib represents a more targeted strategy in cancer therapy. It is a tyrosine kinase inhibitor (TKI) that specifically targets the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation, survival, and angiogenesis.[6][8][9]

Erlotinib's mechanism involves:

  • Competitive ATP Inhibition: It competes with adenosine triphosphate (ATP) for the binding site within the EGFR's intracellular tyrosine kinase domain.[6][9]

  • Inhibition of Autophosphorylation: By blocking ATP binding, Erlotinib prevents the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades.[6][10]

This targeted approach makes Erlotinib particularly effective in cancers with activating mutations in the EGFR gene, such as certain non-small cell lung cancers.[6][7]

Novel Thienopyrimidines: A New Wave of Multi-Targeted and Potent Inhibitors

Thienopyrimidines are heterocyclic compounds that are structurally similar to purines, allowing them to interact with a wide range of biological targets.[11] Recent research has focused on synthesizing novel thienopyrimidine derivatives with potent anticancer activities that often surpass traditional chemotherapeutics in preclinical models. Their mechanisms of action are diverse and can be highly specific, with some derivatives acting as:

  • Dual Kinase Inhibitors: Some thienopyrimidines have been designed to inhibit multiple tyrosine kinases simultaneously, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] This dual inhibition can lead to a more comprehensive blockade of tumor growth and angiogenesis.[14]

  • Apoptosis Inducers: Many thienopyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[12][15][16]

  • Cell Cycle Arresting Agents: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[12][13]

  • PI3K Pathway Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Several novel thienopyrimidines have been developed to specifically inhibit key components of this pathway.[17][18]

The following diagram illustrates the distinct signaling pathways targeted by Erlotinib and some novel thienopyrimidines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our work with novel chemical entities like 5-Bromo-4-chlorothieno[2,3-d]pyrimidine demands the highest standards of safety and environmental stewardship. This compound, a halogenated heterocyclic molecule, is an important building block in medicinal chemistry.[1][2] However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This is not merely a procedural formality; it is the scientific basis for every safety measure we undertake. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling protocols.[3]

The presence of both bromine and chlorine atoms on the thienopyrimidine scaffold means this compound falls into the category of halogenated organic waste.[4][5] This classification is critical because the co-mingling of halogenated and non-halogenated waste streams can disrupt the disposal process, particularly if incineration is the final treatment method. Improper incineration of mixed waste can lead to the formation of hazardous byproducts and damage to disposal facilities. Therefore, strict segregation is the cornerstone of responsible disposal.[6]

Table 1: GHS Hazard Profile for this compound

Pictogram GHS Hazard Class & Category Hazard Statement

|

alt text
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] | | | Skin Irritation (Category 2) | H315: Causes skin irritation[3] | | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | | | Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation[3] |

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocols are designed to provide a clear, logical, and safe pathway for managing waste generated from the use of this compound. This workflow ensures compliance with institutional and regulatory standards.[7][8]

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of respiratory exposure.[4] Based on the hazard profile, the following minimum PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile) should be worn. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

The principle of segregation is the most critical step in this entire process. Never mix halogenated waste with non-halogenated waste.[6] The following diagram illustrates the decision-making process for proper waste stream allocation.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_glassware Contaminated Glassware start Waste Generation (this compound) solid_waste Contaminated Solids (Gloves, Weigh Paper, Wipes) start->solid_waste liquid_waste Unused Reagent, Reaction Mixtures, Contaminated Solvents start->liquid_waste glassware Used Glassware (Beakers, Flasks) start->glassware solid_container Labelled Halogenated Solid Waste Container solid_waste->solid_container Segregate end_point Store in Satellite Accumulation Area for EHS Pickup solid_container->end_point liquid_container Labelled Halogenated Liquid Waste Container liquid_waste->liquid_container Segregate liquid_container->end_point decon Decontaminate in Fume Hood: 1. Rinse with Acetone 2. Collect Rinsate glassware->decon decon->liquid_container Dispose of Rinsate caption Figure 1. Disposal Decision Workflow

References

A Senior Application Scientist's Guide to Handling 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS No. 814918-95-1). As a halogenated heterocyclic compound, its specific chemical properties necessitate a rigorous and well-understood safety protocol to mitigate risks in a laboratory setting. This guide is designed for drug development professionals and researchers, offering in-depth, field-proven insights that go beyond basic safety data sheets.

Immediate Safety Briefing: Hazard Profile

Before handling this compound, a complete understanding of its hazard profile is critical. This compound is classified with specific risks that directly inform the required personal protective equipment (PPE) and handling procedures.[1] The primary hazards identified under the Globally Harmonized System (GHS) are summarized below.

Hazard ClassGHS CodeDescriptionImmediate Implication for Handling
Acute Toxicity, OralH302Harmful if swallowedDo not eat, drink, or smoke in the work area. Prevent any possibility of ingestion.
Skin Corrosion/IrritationH315Causes skin irritationAvoid all skin contact. Requires protective gloves and a lab coat.
Serious Eye Damage/IrritationH319Causes serious eye irritationRequires sealed eye protection (goggles). Standard safety glasses are insufficient.
Specific Target Organ ToxicityH335May cause respiratory irritationAll handling of the solid or solutions must be performed in a certified chemical fume hood to prevent inhalation.

Source: PubChem CID 45480299[1]

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a checklist but a comprehensive system designed to protect you from the specific hazards of this compound. Each component is chosen to address the risks of irritation, accidental ingestion, and inhalation.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary layer of defense is an engineering control.

  • Mandate: All weighing, reconstitution, and manipulation of this compound must be conducted inside a properly functioning and certified chemical fume hood.

  • Causality: The compound's potential to cause respiratory irritation (H335) makes containment essential.[1] A fume hood protects the user by drawing airborne particles and vapors away from the breathing zone.

Step-by-Step Personal Protective Equipment Protocol

The following is the mandatory PPE ensemble for handling this compound.

1. Eye and Face Protection: Shielding from Irritants

  • Required: Chemical splash goggles that form a complete seal around the eyes.

  • Rationale: The GHS classification "Causes serious eye irritation" (H319) dictates the need for protection beyond standard safety glasses, which leave gaps where splashes and aerosols can enter.[1] In procedures with a higher risk of splashing, such as when transferring large volumes of a solution, the use of a full-face shield over the chemical splash goggles is required.[2]

2. Skin and Body Protection: Preventing Dermal Contact

  • Required: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.

  • Rationale: The lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. The designation "Causes skin irritation" (H315) means that even minor contact can cause a reaction.[1][3]

3. Hand Protection: The Critical Interface

  • Required: Nitrile gloves are the standard for splash protection against a wide range of chemicals and are recommended for this compound.[4][5]

  • Protocol:

    • Inspect: Always inspect gloves for any signs of degradation or punctures before use.

    • Double Gloving: For procedures involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Proper Removal: Never touch the outside of the glove with your bare skin during removal. Use a proper glove removal technique to avoid cross-contamination.[3]

    • Immediate Disposal: Dispose of gloves in the designated hazardous waste container immediately after the task is complete.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

4. Respiratory Protection: A Secondary Safeguard

  • Required: Under normal operating conditions within a certified fume hood, a respirator is not typically required. The fume hood serves as the primary respiratory protection.

  • Emergency Use: In the event of a significant spill or a failure of the fume hood, respiratory protection would be necessary. Personnel involved in the cleanup of a large spill should use a full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors and particulates.[6][7]

Safe Handling and Disposal Workflow

Adherence to a systematic workflow is essential for minimizing risk. The following diagram outlines the critical steps from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Active Handling cluster_disposal Phase 4: Decontamination & Disposal A Review SDS & Hazards[1] B Prepare & Verify Fume Hood Operation A->B Confirm Understanding C Don Lab Coat B->C D Don Goggles (& Face Shield if needed) C->D E Don Nitrile Gloves D->E F Work Exclusively Inside Fume Hood E->F G Handle Compound (Weighing, Dissolving) F->G H Segregate Waste: - Contaminated Solids (gloves, wipes) - Liquid Chemical Waste G->H I Decontaminate Work Surface H->I J Doff PPE in Order: 1. Gloves 2. Goggles/Shield 3. Lab Coat I->J K Wash Hands Thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 2
5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.